1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDGDRYFCIHDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169734 | |
| Record name | N-(2-Methoxyphenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17392-68-6 | |
| Record name | N-(2-Methoxyphenyl)maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17392-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxyphenyl)maleimide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017392686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17392-68-6 | |
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| Record name | N-(2-Methoxyphenyl)maleimide | |
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| Record name | N-(2-METHOXYPHENYL)MALEIMIDE | |
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Foundational & Exploratory
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione synthesis protocol
An In-Depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione
This document provides a comprehensive technical overview for the synthesis of this compound, a valuable compound in medicinal chemistry and materials science.[1][2] The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.
Introduction and Reaction Principle
This compound, also known as N-(2-methoxyphenyl)maleimide, belongs to the N-arylmaleimide class of compounds. These molecules are notable for their use as versatile intermediates and their inherent biological activities.[2][3] The synthesis is typically achieved through a two-step process involving the reaction of an aniline with maleic anhydride.[4]
The general mechanism involves:
-
Nucleophilic Acyl Substitution: The primary amine of 2-methoxyaniline acts as a nucleophile, attacking one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring to form the intermediate, N-(2-methoxyphenyl)maleamic acid.[5]
-
Cyclodehydration: The intermediate maleamic acid is then cyclized through the removal of a water molecule to form the stable five-membered imide ring. This step is typically promoted by heat and a dehydrating agent or catalyst.[6][7]
Synthesis Pathways and Experimental Protocols
Two primary protocols for the synthesis are detailed below. The first is a direct one-pot method, and the second is a traditional two-step procedure that involves the isolation of the maleamic acid intermediate.
Physicochemical Properties of Reactants
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance |
| 2-Methoxyaniline | C₇H₉NO | 123.15 | Colorless to yellow liquid |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | White crystalline solid[8] |
Protocol 1: One-Pot Synthesis in Acetic Acid
This method provides a straightforward route to the target compound by performing both the addition and cyclization steps in a single reaction vessel. This protocol is adapted from the procedure described by Sirajuddin et al. (2012).[9]
Experimental Procedure:
-
To a suitable reaction flask, add equimolar quantities of 2-methoxyaniline and maleic anhydride (furan-2,5-dione).
-
Add glacial acetic acid to the flask to serve as the solvent and catalyst.
-
Stir the mixture vigorously at room temperature for approximately 2 hours.
-
After the initial stirring period, cease agitation and allow the solution to stand at room temperature.
-
The product, this compound, will crystallize from the solution as light yellow prisms over a period of approximately two days.[9]
-
Collect the crystals by vacuum filtration, wash with a minimal amount of cold solvent to remove any residual impurities, and dry under vacuum.
Protocol 2: Two-Step Synthesis via Isolated Intermediate
This classic and highly reliable method involves the initial synthesis and isolation of the N-(2-methoxyphenyl)maleamic acid intermediate, followed by a separate cyclodehydration step. This approach often leads to a purer final product.[4][7]
Step A: Synthesis of N-(2-methoxyphenyl)maleamic acid
-
In a three-necked flask equipped with a stirrer and dropping funnel, dissolve maleic anhydride (1.0 eq.) in a suitable solvent such as anhydrous ethyl ether.[7]
-
Prepare a separate solution of 2-methoxyaniline (1.0 eq.) in the same solvent.
-
While stirring the maleic anhydride solution, add the 2-methoxyaniline solution dropwise. The reaction is often exothermic.[4]
-
A thick suspension of the maleamic acid intermediate will form. Continue stirring at room temperature for an additional hour to ensure the reaction goes to completion.[7]
-
Collect the precipitated N-(2-methoxyphenyl)maleamic acid by suction filtration.
-
Wash the solid product with cold ether to remove unreacted starting materials and dry thoroughly. The intermediate is typically a fine, cream-colored powder.[7]
Step B: Cyclodehydration to this compound
-
In a clean, dry flask, create a slurry by combining the dried N-(2-methoxyphenyl)maleamic acid (1.0 eq.), anhydrous sodium acetate (e.g., 0.5 eq.), and acetic anhydride (e.g., 2-3 eq. by volume).[6][7]
-
Gently heat the suspension with stirring, for instance, on a steam bath for 30-60 minutes. The solids should dissolve during this time.[6][7]
-
After the reaction is complete, cool the mixture to near room temperature.
-
Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water, stirring vigorously to precipitate the crude product and hydrolyze the excess acetic anhydride.[7]
-
Collect the solid N-phenylmaleimide product by vacuum filtration and wash thoroughly with cold water.[7]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or cyclohexane) to obtain the pure, canary-yellow crystalline product.[7]
Data Summary
The following tables summarize the reaction conditions and the physicochemical properties of the final product.
Table 1: Comparison of Synthesis Protocols
| Parameter | Protocol 1 (One-Pot) | Protocol 2 (Two-Step) |
| Solvent(s) | Glacial Acetic Acid | Step A: Ethyl Ether; Step B: Acetic Anhydride |
| Catalyst/Reagent | Acetic Acid (serves as both) | Step B: Sodium Acetate |
| Temperature | Room Temperature | Step A: Room Temp.; Step B: Elevated (Steam Bath) |
| Reaction Time | 2 hours stirring + 48 hours standing[9] | ~2-4 hours total |
| Intermediate Isolation | No | Yes |
| Product Form | Light yellow prisms[9] | Canary-yellow needles[7] |
Table 2: Physicochemical and Crystallographic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [9] |
| Molar Mass | 203.19 g/mol | [9] |
| Crystal System | Monoclinic | [9] |
| Space Group | P2₁/c | [9] |
| Unit Cell Dimensions | a = 12.7018 Å, b = 10.2689 Å, c = 7.4695 Å | [9] |
| Dihedral Angle | 75.60° (between methoxybenzene and pyrrole-2,5-dione rings) | [9][10] |
Process Diagrams and Workflows
Visualizations of the synthesis pathway and experimental workflow are provided below using the DOT language.
Caption: Overall reaction scheme for the synthesis.
Caption: Experimental workflow for the two-step synthesis protocol.
References
- 1. Buy 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione [smolecule.com]
- 2. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cibtech.org [cibtech.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. homework.study.com [homework.study.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 9. 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Thiol-Maleimide Michael Addition: A Deep Dive into the Mechanism for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules to proteins and other biomolecules is a fundamental tool in modern drug development, diagnostics, and life sciences research. Among the various bioconjugation techniques, the Michael addition reaction between a thiol (sulfhydryl) group and an N-substituted maleimide stands out for its high efficiency, specificity, and mild reaction conditions. This technical guide provides an in-depth exploration of the core mechanism, kinetics, and practical considerations of the thiol-maleimide reaction, tailored for professionals in the field.
The Core Mechanism: A Nucleophilic Attack
The foundational chemistry of the thiol-maleimide conjugation is a Michael-type addition reaction.[1][2] In this process, the maleimide, an α,β-unsaturated carbonyl compound, serves as the electrophile, or "Michael acceptor."[3][4] The thiol group, typically from a cysteine residue within a protein or peptide, acts as the nucleophile, or "Michael donor."[5][6]
The reaction is initiated by the deprotonation of the thiol group (-SH) to its more reactive thiolate form (-S⁻).[5] This thiolate anion then executes a nucleophilic attack on one of the carbon atoms of the maleimide's electron-deficient carbon-carbon double bond.[1][5] This attack results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[5] The reaction is highly favorable due to the electron-withdrawing nature of the adjacent carbonyl groups on the maleimide ring and the release of ring strain upon formation of the thioether product.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Physicochemical Properties of N-(2-Methoxyphenyl)maleimide (CAS Number: 17392-68-6)
This technical guide provides a comprehensive overview of the available physicochemical data for the compound N-(2-Methoxyphenyl)maleimide, identified by CAS number 17392-68-6. The information is presented in a structured format to facilitate easy access and comparison, supplemented by detailed experimental protocols for key analytical methods and a visual representation of a general characterization workflow.
Compound Identification
| Identifier | Value |
| CAS Number | 17392-68-6 |
| Chemical Name | N-(2-Methoxyphenyl)maleimide |
| Synonyms | 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, 1-(2-Methoxyphenyl)pyrrole-2,5-dione |
| Molecular Formula | C₁₁H₉NO₃[1] |
| Molecular Weight | 203.19 g/mol [2] |
Physicochemical Data
The following tables summarize the key physicochemical properties of N-(2-Methoxyphenyl)maleimide. It is important to note that some discrepancies exist in the reported values across different sources, which may be attributed to variations in experimental conditions and sample purity.
Thermal and Physical Properties
| Property | Value | Source(s) |
| Melting Point | 90-91 °C | [3] |
| 119-120 °C | [1] | |
| 122-123 °C | [4] | |
| Boiling Point | 342.6 °C at 760 mmHg | [1][3] |
| Flash Point | 161 °C | [1] |
Computed and Predicted Properties
| Property | Value | Source(s) |
| pKa (Predicted) | 0.27 ± 0.20 | [5] |
| Topological Polar Surface Area | 46.6 Ų | [2] |
| Complexity | 293 | [2] |
Experimental Protocols
While specific experimental details for the characterization of N-(2-Methoxyphenyl)maleimide are not extensively published, this section outlines standard methodologies for determining the key physicochemical properties listed above.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the crystalline N-(2-Methoxyphenyl)maleimide is finely powdered.[6] The open end of a thin-walled capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[7][8]
-
Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube setup, is used.
-
Measurement: The packed capillary tube is placed in the heating block of the apparatus. The sample is heated at a slow, controlled rate, typically around 2°C per minute, especially near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range (0.5-1.0°C) is indicative of a pure compound.
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology:
-
Sample Preparation: A small amount of liquid N-(2-Methoxyphenyl)maleimide is placed in a small test tube (fusion tube).[3] A capillary tube, sealed at one end, is placed inverted into the liquid.[3][5]
-
Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[5]
-
Measurement: The Thiele tube is heated gently and uniformly.[3][5] As the temperature rises, a continuous stream of bubbles will emerge from the open end of the capillary tube.[3] The heating is then stopped.
-
Data Recording: The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[5] The barometric pressure should also be recorded as the boiling point is pressure-dependent.[2]
Spectroscopic Analysis
Spectroscopic methods are crucial for the structural elucidation and confirmation of N-(2-Methoxyphenyl)maleimide.
Objective: To identify the functional groups present in the molecule.
Methodology (Thin Solid Film Method):
-
Sample Preparation: A small amount of solid N-(2-Methoxyphenyl)maleimide is dissolved in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[1] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[1]
-
Film Formation: The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]
-
Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[9]
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A few milligrams of N-(2-Methoxyphenyl)maleimide are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer is used.[10]
-
Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired. For ¹H NMR, parameters such as pulse angle and relaxation delay are optimized. For ¹³C NMR, proton decoupling is typically used.
-
Data Processing: The raw data is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions from the sample molecules.[12]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[12][13]
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula.[12]
Mandatory Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the isolation and characterization of a chemical compound like N-(2-Methoxyphenyl)maleimide.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 8. chm.uri.edu [chm.uri.edu]
- 9. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 10. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. zefsci.com [zefsci.com]
Crystal Structure of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the crystal structure of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, a compound of interest in medicinal chemistry. The following sections present its crystallographic data, a summary of its structural features, and the experimental protocols for its synthesis and characterization. This document is intended to serve as a comprehensive resource for researchers in drug discovery and materials science.
Introduction
This compound, with the chemical formula C₁₁H₉NO₃, belongs to the N-substituted maleimide class of compounds.[1] Derivatives of 1H-pyrrole-2,5-dione are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2] Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for elucidating structure-activity relationships and for the rational design of new therapeutic agents. This document details the solid-state structure of the title compound as determined by single-crystal X-ray diffraction.
Crystal Structure and Molecular Geometry
The crystal structure of this compound reveals a monoclinic system with the space group P2₁/c.[1] The asymmetric unit contains one molecule of the compound. The methoxybenzene and the 1H-pyrrole-2,5-dione rings are nearly planar.[1] A key structural feature is the significant dihedral angle of 75.60 (10)° between these two ring systems.[1][3] The methoxy group's carbon atom is nearly coplanar with the benzene ring to which it is attached, with a deviation of 0.208 (2) Å.[1][3][4]
In the crystal packing, molecules are linked by weak aromatic π–π stacking interactions between the benzene rings of adjacent molecules related by inversion, with a centroid–centroid separation of 3.8563 (13) Å.[1][3][4]
Data Presentation
The crystallographic data, data collection parameters, and refinement details are summarized in the tables below for clear and concise reference.[1]
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical Formula | C₁₁H₉NO₃ |
| Formula Weight ( g/mol ) | 203.19 |
| Temperature (K) | 296 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 12.7018 (15) |
| b (Å) | 10.2689 (12) |
| c (Å) | 7.4695 (8) |
| β (°) | 101.067 (7) |
| Volume (ų) | 956.16 (19) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.412 |
| Absorption Coefficient (mm⁻¹) | 0.10 |
| F(000) | 424 |
| Crystal Size (mm³) | 0.30 × 0.25 × 0.23 |
Table 2: Data Collection and Refinement Details.
| Parameter | Value |
| Diffractometer | Bruker Kappa APEXII CCD |
| Theta range for data collection (°) | 1.6 to 26.0 |
| Reflections collected | 7388 |
| Independent reflections | 1887 |
| R(int) | 0.030 |
| Reflections with I > 2σ(I) | 1267 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1887 / 0 / 137 |
| Goodness-of-fit on F² | 1.01 |
| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.112 |
| R indices (all data) | R1 = 0.068, wR2 = 0.125 |
| Largest diff. peak and hole (e.Å⁻³) | 0.11 and -0.19 |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound was achieved through a condensation reaction.[1]
Materials:
-
2-Methoxyaniline
-
Furan-2,5-dione (Maleic anhydride)
-
Glacial acetic acid
Procedure:
-
Equimolar quantities of 2-methoxyaniline and furan-2,5-dione were added to glacial acetic acid.
-
The mixture was stirred for 2 hours at room temperature.
-
The resulting solution was left undisturbed at ambient temperature.
-
Light yellow prismatic crystals suitable for X-ray diffraction were formed after two days.[1]
X-ray Crystallography
Single-crystal X-ray diffraction analysis was performed to determine the molecular structure.
Instrumentation and Software:
-
Data Collection: A Bruker Kappa APEXII CCD diffractometer was used for data collection.[1]
-
Cell Refinement and Data Reduction: The cell refinement and data reduction were carried out using SAINT (Bruker, 2007).[1]
-
Structure Solution and Refinement: The structure was solved using SHELXS97 and refined using SHELXL97.[1]
-
Molecular Graphics: ORTEP-3 for Windows and PLATON were used to generate molecular graphics.[1]
Data Collection and Processing:
-
A suitable single crystal was mounted for data collection.
-
Data were collected at 296 K using Mo Kα radiation (λ = 0.71073 Å).[1]
-
A multi-scan absorption correction was applied using SADABS.[5]
-
The positions of hydrogen atoms were determined geometrically and refined using a riding model.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the potential areas of application for this class of compounds.
Caption: Synthetic workflow for this compound.
Caption: Potential applications of 1H-pyrrole-2,5-dione derivatives.
Conclusion
This guide has provided a detailed summary of the crystal structure of this compound, supported by comprehensive data tables and experimental protocols. The structural information presented here is fundamental for researchers working on the development of novel pharmaceuticals and functional materials based on the pyrrole-2,5-dione scaffold. The provided visualizations offer a clear overview of the synthesis and potential applications, serving as a valuable resource for the scientific community.
References
- 1. 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, IR, Mass Spec) of N-(2-methoxyphenyl)maleimide
This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(2-methoxyphenyl)maleimide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides standardized experimental protocols, and outlines the analytical workflow.
Data Presentation
The following tables summarize the key quantitative data expected from the spectroscopic analysis of N-(2-methoxyphenyl)maleimide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The data presented here is based on analysis of structurally similar compounds.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 | d | 1H | Ar-H |
| ~7.35 | t | 1H | Ar-H |
| ~7.05 | t | 1H | Ar-H |
| ~6.95 | d | 1H | Ar-H |
| 6.85 | s | 2H | HC=CH (Maleimide) |
| 3.85 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | C=O (Maleimide) |
| ~155.0 | Ar-C-O |
| ~134.5 | HC=CH (Maleimide) |
| ~130.0 | Ar-C |
| ~128.5 | Ar-C |
| ~121.0 | Ar-C |
| ~120.0 | Ar-C-N |
| ~111.5 | Ar-C |
| ~55.8 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: FTIR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100 | Medium | =C-H Stretch (Aromatic & Vinylic) |
| ~2840 | Medium | C-H Stretch (-OCH₃) |
| ~1770 | Strong | C=O Stretch (Imide, Asymmetric) |
| ~1710 | Strong | C=O Stretch (Imide, Symmetric) |
| ~1600, ~1490 | Medium-Strong | C=C Stretch (Aromatic ring) |
| ~1390 | Medium | C-N Stretch (Imide) |
| ~1250 | Strong | C-O-C Stretch (Aryl ether, Asymmetric) |
| ~1020 | Medium | C-O-C Stretch (Aryl ether, Symmetric) |
| ~830 | Medium | C-H Bend (Maleimide ring) |
| ~750 | Strong | C-H Bend (Ortho-disubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
Table 4: GC-MS Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 203 | ~100 | [M]⁺ (Molecular Ion) |
| 188 | ~35 | [M - CH₃]⁺ |
| 175 | ~20 | [M - CO]⁺ |
| 160 | ~25 | [M - CH₃ - CO]⁺ |
| 132 | ~40 | [M - CO - NCO]⁺ |
| 120 | ~60 | [C₇H₆O₂]⁺ |
| 92 | ~50 | [C₆H₄O]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of N-(2-methoxyphenyl)maleimide.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing can be applied.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
The final sample height in the tube should be approximately 4-5 cm.[1]
-
Cap the NMR tube securely.
Data Acquisition:
-
Instrument: 500 MHz NMR Spectrometer.
-
Locking and Shimming: The instrument is locked onto the deuterium signal of the CDCl₃. Automated or manual shimming is performed to optimize the magnetic field homogeneity.[1]
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 (due to lower natural abundance and sensitivity of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing: Fourier transformation is applied to the acquired Free Induction Decay (FID). Phase and baseline corrections are performed manually. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of N-(2-methoxyphenyl)maleimide into a fine powder using an agate mortar and pestle.[3]
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[3]
-
Gently mix the sample and KBr until a homogeneous mixture is obtained.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the KBr pellet in the sample holder.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of N-(2-methoxyphenyl)maleimide (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is fully dissolved.
-
Filter the solution if any particulates are visible.
-
Transfer the solution to a 2 mL autosampler vial.
Data Acquisition (GC-MS):
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.[4]
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Processing: The total ion chromatogram (TIC) is recorded, and the mass spectrum corresponding to the chromatographic peak of the compound is extracted and analyzed for its molecular ion and fragmentation pattern.
Visualization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of N-(2-methoxyphenyl)maleimide.
Caption: Workflow for Spectroscopic Analysis of N-(2-methoxyphenyl)maleimide.
References
Solubility of N-Aryl Maleimides: A Technical Guide for Researchers
Introduction
N-aryl maleimides are a class of organic compounds characterized by a maleimide ring attached to an aryl substituent via the nitrogen atom. These compounds are of significant interest in drug development, polymer chemistry, and materials science due to their versatile reactivity, particularly in bioconjugation reactions with thiols and as monomers in polymerization processes. A critical parameter governing the utility of N-aryl maleimides in these applications is their solubility in various aqueous and organic solvents. This technical guide provides a comprehensive overview of the solubility of N-aryl maleimides, including a summary of available quantitative and qualitative data, detailed experimental protocols for solubility determination, and a discussion of the structural factors influencing their solubility.
Core Concepts in Solubility of N-Aryl Maleimides
The solubility of N-aryl maleimides is governed by the interplay of the polar maleimide ring and the typically nonpolar aryl substituent. The fundamental principle of "like dissolves like" is paramount in understanding their solubility behavior.
-
Aqueous Solubility: Generally, N-aryl maleimides exhibit low solubility in aqueous solutions. The hydrophobic nature of the aryl group and the overall molecular structure limit their interaction with polar water molecules. However, the introduction of polar functional groups on the aryl ring can enhance aqueous solubility.
-
Organic Solvent Solubility: N-aryl maleimides are generally more soluble in organic solvents.[1][2][3][4][5][6] Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are often excellent solvents for this class of compounds due to their ability to solvate both the polar maleimide moiety and the aryl ring. Solubility in other organic solvents like alcohols, ketones, and aromatic hydrocarbons is variable and dependent on the specific structure of the N-aryl maleimide.
Quantitative and Qualitative Solubility Data
The following tables summarize the available solubility data for N-phenylmaleimide, the parent compound of the N-aryl maleimide family, and provide qualitative insights into the solubility of substituted derivatives.
Table 1: Quantitative Solubility of N-Phenylmaleimide
| Solvent | Chemical Class | Temperature (°C) | Solubility |
| Water | Aqueous | Not Specified | Slightly soluble[1][2][3][4][5][6] |
| Water | Aqueous | Not Specified | 2.3 mg/mL (0.0133 mol/L)[7] |
| Methanol | Polar Protic | Not Specified | Soluble[1][2][4][5][6] |
| Ethanol | Polar Protic | Not Specified | Soluble[1][2][4][5][6] |
| Acetone | Polar Aprotic | Not Specified | Soluble[4] |
| Ethyl Acetate | Polar Aprotic | Not Specified | Soluble |
| Benzene | Nonpolar | Not Specified | Soluble[1][2][4][5][6] |
| Dimethylformamide (DMF) | Polar Aprotic | Not Specified | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | Soluble[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Not Specified | Soluble[1] |
Table 2: Qualitative Solubility of Substituted N-Aryl Maleimides
| Compound | Substituent | Solvent | Solubility | Reference |
| N-(4-Methoxyphenyl)maleimide | 4-Methoxy | THF, DMF, DMSO, Chloroform, Ethyl Acetate | Soluble | |
| N-(4-Methoxyphenyl)maleimide | 4-Methoxy | Methanol | Soluble | |
| N-Aryl Acrylamides | Various aryl groups | Semi-aqueous media | Poor (<1 mM) | [8][9][10] |
Factors Influencing Solubility
The solubility of N-aryl maleimides can be significantly influenced by the nature and position of substituents on the aryl ring.
References
- 1. Buy N-Phenylmaleimide | 941-69-5 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Phenylmaleimide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. N-Phenylmaleimide | 941-69-5 [chemicalbook.com]
- 6. N-Phenylmaleimide CAS 941-69-5 - Buy N-Phenylmaleimide, CAS 941-69-5, C10H7NO2 Product on BOSS CHEMICAL [bosschemical.com]
- 7. 941-69-5 | N-Phenylmaleimide | Pyrrolines | Ambeed.com [ambeed.com]
- 8. researchgate.net [researchgate.net]
- 9. OPUS at UTS: Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Reactivity of Maleimides with Sulfhydryl Groups
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules to biomolecules is a fundamental process in biotechnology and pharmaceutical development. Among the array of chemical strategies, the reaction between a maleimide and a sulfhydryl group from a cysteine residue stands out as one of the most prevalent and effective methods for site-specific modification.[1] This popularity stems from its high selectivity for thiols under mild, physiological conditions, coupled with rapid reaction kinetics and high yields.[1] This guide offers a comprehensive overview of the maleimide-thiol reaction, covering its mechanism, kinetics, key experimental parameters, potential side reactions, and detailed protocols to support its application in research and drug development.
The Core Mechanism: A Michael Addition Reaction
The reaction between a maleimide and a sulfhydryl group proceeds through a Michael addition mechanism.[1][2] In this process, the nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This forms a stable, covalent thioether bond, specifically creating a thiosuccinimide linkage.[1][3] The reaction is highly efficient in polar solvents like water or DMSO and is often considered a "click chemistry" reaction due to its modularity, high yields, and operation under simple conditions.[1][2]
References
The Pyrrole-2,5-dione Core: A Privileged Scaffold in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, has emerged as a structure of significant interest in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This technical guide provides an in-depth overview of the current research, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further exploration and drug development efforts in this promising area.
Diverse Biological Activities of Pyrrole-2,5-dione Derivatives
The unique chemical structure of the pyrrole-2,5-dione ring, particularly its reactivity as a Michael acceptor, allows for diverse interactions with biological macromolecules, leading to a wide array of pharmacological effects.
Anticancer Activity
Pyrrole-2,5-dione derivatives have shown significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for many of these compounds is the induction of apoptosis.
Table 1: Anticancer Activity of Pyrrole-2,5-dione Derivatives (IC50 values in µM)
| Compound ID | Core Structure | N-Substituent | Cell Line | IC50 (µM) | Reference |
| 1a | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-chlorophenyl) | SW620 (Colon) | >100 | [1] |
| 1b | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-methoxyphenyl) | SW620 (Colon) | >100 | [1] |
| 5i | Pyrrolidine-2,5-dione | Varies (with withdrawing groups) | MCF-7 (Breast) | 1.496 | [2] |
| 5l | Pyrrolidine-2,5-dione | Varies (with withdrawing groups) | MCF-7 (Breast) | 1.831 | [2] |
| 3k | Pyrrole-indole hybrid | Ester derivative | T47D (Breast) | 10.6 | [3] |
| 3a | Pyrrole-indole hybrid | Parent compound | BT-549 (Breast) | 6.39 (LC50) | [3] |
| 3a | Pyrrole-indole hybrid | Parent compound | SN12C (Renal) | 3.97 (LC50) | [3] |
| 3a | Pyrrole-indole hybrid | Parent compound | OVCAR-8 (Ovarian) | 6.55 (LC50) | [3] |
| 3a | Pyrrole-indole hybrid | Parent compound | HT29 (Colon) | 9.31 (LC50) | [3] |
| 3a | Pyrrole-indole hybrid | Parent compound | UAAC-62 (Melanoma) | 8.03 (LC50) | [3] |
| C8 | Pyrrolyl Benzohydrazide | - | A549 (Lung) | 9.54 | [4] |
| C18 | Pyrrolyl Benzohydrazide | - | A549 (Lung) | 10.38 | [4] |
| PPDHMP | - | - | A549 (Lung) | 19.94 (µg/ml) | [4] |
| PPDHMP | - | - | HeLa (Cervical) | 16.73 (µg/ml) | [4] |
| SPP10 | Spiro-pyrrolopyridazine | - | MCF-7 (Breast) | 2.31 ± 0.3 | [4] |
| 5g | Imidazolylpyrrolone | - | A498 (Renal) | low µM range | [5] |
| 5k | Imidazolylpyrrolone | - | A498 (Renal) | low µM range | [5] |
| 5g | Imidazolylpyrrolone | - | 786-O (Renal) | low µM range | [5] |
| 5k | Imidazolylpyrrolone | - | 786-O (Renal) | low µM range | [5] |
Anti-inflammatory Activity
Derivatives of pyrrole-2,5-dione have been investigated for their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity of Pyrrole-2,5-dione and Related Cyclic Imide Derivatives (IC50 values in µM)
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5b | COX-2 | 0.1 | 400 | [6][7] |
| 6b | COX-2 | 0.1 - 1.0 | - | [6][7] |
| 11b | COX-2 | 0.1 - 1.0 | - | [6][7] |
| 11c | COX-2 | 0.1 - 1.0 | - | [6][7] |
| 12b | COX-2 | 0.1 - 1.0 | - | [6][7] |
| 12c | COX-2 | 0.1 - 1.0 | - | [6][7] |
| VIIa | COX-2 | 0.29 | 67.24 | [8] |
| Celecoxib | COX-2 | 0.42 | 33.8 | [8] |
| 14 | COX-1 | 15 - 26 | 5.01 | [9] |
| 15 | COX-1 | 15 - 26 | - | [9] |
| Celecoxib | COX-1 | 77.4 | - | [9] |
| 14 | COX-2 | 5.0 - 17.6 | 5.01 | [9] |
| 16 | COX-2 | 5.0 - 17.6 | 5.86 | [9] |
Antimicrobial Activity
The pyrrole-2,5-dione scaffold is also a promising starting point for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.
Table 3: Antimicrobial Activity of Pyrrole-2,5-dione Derivatives (MIC values in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 5 | Various bacteria and fungi | 32 - 128 | [10] |
| 8 | Various bacteria and fungi | 16 - 256 | [10] |
| 3 | Various bacteria and fungi | 64 - 128 | [10] |
| 5a | Enterococcus faecalis | 0.25 (µM) | [2] |
| 5g | Enterococcus faecalis | 0.25 (µM) | [2] |
| 5a | Candida albicans | 0.125 (µM) | [2] |
| 7 | Candida krusei | 25 | [11] |
| 9 | Candida krusei | 25 | [11] |
| 8 | Candida krusei | 50 | [11] |
| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [12] |
| Phallusialide A | MRSA, Escherichia coli | 32, 64 | [12] |
| Phallusialide B | MRSA, Escherichia coli | 32, 64 | [12] |
| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | [12] |
Neuroprotective Activity
Recent studies have highlighted the potential of pyrrole-2,5-dione derivatives in the context of neurodegenerative diseases, such as Alzheimer's disease. These compounds have shown promise as multi-target agents, inhibiting enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[13][14] For instance, certain derivatives have demonstrated selective MAO-B inhibition with IC50 values in the nanomolar range.[14]
Key Signaling Pathways
The biological activities of pyrrole-2,5-dione derivatives are often attributed to their modulation of critical signaling pathways involved in inflammation and cancer.
COX-2/PGE2 Inflammatory Pathway
Many anti-inflammatory pyrrole-2,5-dione derivatives exert their effects by inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade. Inhibition of COX-2 leads to a reduction in the production of prostaglandin E2 (PGE2), a potent inflammatory mediator.
Caption: Inhibition of the COX-2/PGE2 pathway by pyrrole-2,5-dione derivatives.
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and plays a crucial role in cancer development and progression. Some pyrrole-2,5-dione derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by pyrrole-2,5-dione derivatives.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of pyrrole-2,5-dione derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: General workflow for the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the pyrrole-2,5-dione derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: General workflow for the broth microdilution assay.
Protocol:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the pyrrole-2,5-dione derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Synthesis of Pyrrole-2,5-dione Derivatives
The versatility of the pyrrole-2,5-dione scaffold is further enhanced by the accessibility of various synthetic routes, allowing for the introduction of a wide range of substituents.
Synthesis of N-Substituted Pyrrole-2,5-diones
A common method for the synthesis of N-substituted pyrrole-2,5-diones involves the condensation of a primary amine with maleic anhydride.
General Procedure:
-
An equimolar mixture of maleic anhydride and the desired primary amine is dissolved in a suitable solvent, such as glacial acetic acid.
-
The reaction mixture is refluxed for several hours.
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Synthesis of 3,4-Disubstituted Pyrrole-2,5-diones
The synthesis of 3,4-disubstituted derivatives can be achieved through various methods, including the reaction of N³-substituted amidrazones with 2,3-disubstituted maleic anhydrides.[15] Another approach involves the Paal-Knorr synthesis, which is a classic method for constructing the pyrrole ring.
Conclusion and Future Directions
The pyrrole-2,5-dione scaffold represents a highly versatile and privileged structure in medicinal chemistry. The derivatives of this core have demonstrated a remarkable range of biological activities, making them attractive candidates for the development of new therapeutic agents. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in this field. Future research should focus on elucidating the structure-activity relationships of these compounds in greater detail, optimizing their pharmacokinetic properties, and further exploring their mechanisms of action to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, anti-inflammatory activity and COX-1/COX-2 inhibition of novel substituted cyclic imides. Part 1: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Alchemist's Bond: A Technical Guide to N-Substituted Maleimides in Modern Chemistry
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
N-substituted maleimides represent a cornerstone of modern chemical biology and materials science, prized for their unique reactivity and versatility. The foundational reaction, a Michael addition with a thiol, provides a rapid and highly specific method for covalently linking molecules under mild, physiological conditions. This powerful "click" chemistry has propelled advancements across numerous fields, most notably in the development of sophisticated bioconjugates such as antibody-drug conjugates (ADCs), the synthesis of functional polymers and hydrogels, and the design of targeted covalent enzyme inhibitors.
This technical guide offers a comprehensive review of the core applications of N-substituted maleimides. It provides a detailed look at the underlying chemistry, quantitative data on reaction kinetics and conjugate stability, step-by-step experimental protocols for key procedures, and visual diagrams of the critical pathways and workflows where these versatile molecules are employed.
The Core Chemistry: The Thiol-Maleimide Reaction
The primary utility of N-substituted maleimides stems from their highly efficient and selective reaction with thiol (sulfhydryl) groups, typically from cysteine residues in proteins.[1] This reaction proceeds via a Michael addition, where the nucleophilic thiolate anion attacks the electron-deficient double bond of the maleimide ring, forming a stable thiosuccinimide covalent bond.[2] The reaction is exceptionally fast at neutral pH (6.5-7.5), proceeding approximately 1,000 times faster with thiols than with amines, which ensures high chemoselectivity for cysteine residues in a biological context.[1]
However, the stability of this thiosuccinimide linkage is a critical consideration. The bond is susceptible to a retro-Michael reaction, which is reversible and can lead to "thiol exchange" with endogenous thiols like glutathione in the body.[3][4] This can cause premature release of a conjugated payload, reducing the efficacy of therapeutics like ADCs and potentially leading to off-target toxicity.[2][5]
To address this instability, two primary strategies have been developed:
-
Ring-Opening Hydrolysis: The thiosuccinimide adduct can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative.[2][3] This product is no longer susceptible to the retro-Michael reaction. The rate of this stabilizing hydrolysis is greatly accelerated by using maleimides with electron-withdrawing N-substituents, such as N-aryl groups.[6]
-
Next-Generation Maleimides (NGMs): These include structures like dibromomaleimides, which can react with two thiols (e.g., from a reduced interchain disulfide bond in an antibody) to create a stable, re-bridged conjugate that is inherently more resistant to cleavage.[7][8]
The interplay between these reaction pathways is fundamental to designing stable and effective maleimide-based conjugates.
Applications of N-Substituted Maleimides
Bioconjugation and Drug Development
The most prominent application of N-substituted maleimides is in bioconjugation. They serve as critical linkers for creating antibody-drug conjugates (ADCs), which leverage the specificity of an antibody to deliver a potent cytotoxic drug directly to cancer cells.[1] Several FDA-approved therapeutics, including Brentuximab vedotin and Trastuzumab emtansine (Kadcyla®), utilize maleimide-based linkers.[2][6]
Beyond ADCs, maleimides are used for:
-
PEGylation: Attaching polyethylene glycol (PEG) chains to proteins to enhance their solubility, stability, and circulation half-life.[4]
-
Labeling: Covalently attaching fluorescent dyes, biotin, or other probes to proteins for research and diagnostic applications.[1]
-
Surface Functionalization: Modifying the surfaces of nanoparticles, beads, or medical devices with biomolecules to create biosensors or improve biocompatibility.[1]
Polymer Science and Materials
In materials science, the thiol-maleimide reaction is a powerful tool for polymer synthesis and modification.[9] Its efficiency and specificity classify it as a "click" reaction, enabling the creation of:
-
Hydrogels: Cross-linking thiol- and maleimide-functionalized polymers to form hydrogels for tissue engineering and drug delivery applications.[10]
-
Functional Coatings: Creating polymer brushes and surface coatings with precisely controlled functionalities.[6][11]
-
Self-Healing Materials: Incorporating reversible Diels-Alder adducts of maleimides to create polymers that can be thermally repaired.
Maleimides as Pharmacophores
The maleimide ring itself can act as a reactive pharmacophore, forming a covalent bond with a cysteine residue in the active site of a target enzyme. This strategy has been used to develop potent and selective irreversible inhibitors. A key example is the development of N-substituted maleimide derivatives as inhibitors of monoglyceride lipase (MGL), an enzyme involved in the endocannabinoid signaling pathway.[12]
Similarly, maleimide derivatives have been developed as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme in various signaling pathways implicated in conditions like Alzheimer's disease and bipolar disorder.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Presynaptic Monoacylglycerol Lipase Activity Determines Basal Endocannabinoid Tone and Terminates Retrograde Endocannabinoid Signaling in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-(2-methoxyphenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-methoxyphenyl)maleimide is a thiol-reactive reagent used for the covalent labeling of proteins, peptides, and other biomolecules. The maleimide moiety exhibits high selectivity for the sulfhydryl group of cysteine residues, forming a stable thioether bond through a Michael addition reaction.[1][2] This site-specific modification is crucial for a wide range of applications, from studying protein structure and function to the development of antibody-drug conjugates (ADCs). The reaction proceeds efficiently under mild, near-neutral pH conditions, making it suitable for use with sensitive biological samples.[3][4] These application notes provide detailed protocols for protein labeling with N-(2-methoxyphenyl)maleimide, along with quantitative data to guide experimental design and interpretation.
Data Presentation
Physical and Chemical Properties of N-(2-methoxyphenyl)maleimide
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | [5] |
| Molecular Weight | 203.19 g/mol | [5] |
| Appearance | Solid (Appearance may vary) | |
| Solubility | Soluble in organic solvents like DMSO and DMF | [4] |
| Reactivity | Specifically reacts with thiol groups (-SH) | [2] |
Representative Quantitative Data for Maleimide-Based Protein Labeling
Due to the limited availability of specific quantitative data for N-(2-methoxyphenyl)maleimide, the following table summarizes typical data for maleimide labeling reactions to provide a baseline for experimental design. Actual results will be protein-dependent and should be determined empirically.
| Parameter | Typical Value/Range | Notes |
| Optimal pH Range | 6.5 - 7.5 | At pH > 7.5, reactivity with primary amines (e.g., lysine) can occur.[4] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent is used to drive the reaction to completion.[6] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Incubation time can be optimized based on the protein and desired degree of labeling.[6] |
| Typical Labeling Efficiency | 70-90% | Efficiency is dependent on the accessibility of cysteine residues and reaction conditions.[7] |
| Stability of Thioether Bond | Generally stable | The thioether bond is stable, but the succinimide ring can undergo hydrolysis, which can affect the properties of the conjugate. N-aryl maleimides, like N-(2-methoxyphenyl)maleimide, tend to form more stable adducts compared to N-alkyl maleimides.[8] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Protein Solution:
-
Dissolve the protein of interest in a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5.[2]
-
The recommended protein concentration is between 1-10 mg/mL.[4]
-
Ensure the buffer is free of thiol-containing reagents such as dithiothreitol (DTT) or 2-mercaptoethanol. If present, they must be removed by dialysis or gel filtration prior to labeling.[5]
-
For optimal results, degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) to minimize the oxidation of cysteine residues.[4]
-
-
N-(2-methoxyphenyl)maleimide Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of N-(2-methoxyphenyl)maleimide in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4]
-
Vortex the solution to ensure the maleimide is completely dissolved.
-
-
Reducing Agent Solution (Optional):
-
If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary.
-
Prepare a 10 mM stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in water. TCEP is recommended as it does not contain a thiol group and therefore does not need to be removed before the labeling reaction.[7]
-
If DTT is used as the reducing agent, it must be removed from the protein solution before adding the maleimide reagent.[7]
-
Protocol 2: Reduction of Protein Disulfide Bonds (Optional)
-
To the protein solution from Protocol 1, add the TCEP stock solution to a final concentration that is a 10- to 100-fold molar excess over the protein.[4]
-
Incubate the reaction mixture for 20-30 minutes at room temperature.[4]
-
Proceed immediately to the labeling reaction.
Protocol 3: Protein Labeling with N-(2-methoxyphenyl)maleimide
-
Add the N-(2-methoxyphenyl)maleimide stock solution to the (reduced) protein solution to achieve the desired final molar ratio (a 10:1 to 20:1 molar excess of maleimide is a good starting point).[6]
-
Gently mix the reaction. For sensitive proteins, avoid vigorous vortexing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[6] If the label is light-sensitive, protect the reaction from light.
Protocol 4: Purification of the Labeled Protein
-
Gel Filtration Chromatography (Recommended):
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with the desired storage buffer.
-
Apply the reaction mixture to the column.
-
The larger, labeled protein will elute first, while the smaller, unreacted N-(2-methoxyphenyl)maleimide will be retained and elute later.[9]
-
Collect fractions and monitor the protein elution (e.g., by absorbance at 280 nm).
-
Pool the fractions containing the purified, labeled protein.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff.
-
Dialyze against a large volume of the desired storage buffer at 4°C with several buffer changes to remove unreacted maleimide.
-
Protocol 5: Characterization of the Labeled Protein
-
Degree of Labeling (DOL) Determination:
-
The DOL, or the average number of maleimide molecules conjugated per protein molecule, can be determined using spectrophotometry if the molar extinction coefficients of the protein and N-(2-methoxyphenyl)maleimide at specific wavelengths are known.
-
Alternatively, mass spectrometry can be used to determine the mass of the labeled protein, from which the DOL can be calculated.
-
-
Protein Integrity and Purity:
-
Analyze the purified labeled protein by SDS-PAGE to confirm its integrity and purity. A shift in the molecular weight may be observed upon labeling.
-
Mandatory Visualization
References
- 1. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. N-(2-Methoxyphenyl)maleimide | C11H9NO3 | CID 97695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation with 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide family, is a valuable reagent for the site-specific modification of biomolecules. Its utility in bioconjugation stems from the high reactivity and selectivity of the maleimide moiety towards sulfhydryl (thiol) groups, which are predominantly found in cysteine residues of proteins and peptides. This reaction, a Michael addition, proceeds under mild, physiological conditions, resulting in a stable thioether bond. This characteristic makes this compound a key tool in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other advanced bioconjugates.
The N-aryl substitution in this reagent offers distinct advantages over traditional N-alkyl maleimides. N-aryl maleimides have been shown to react approximately 2.5 times faster with thiols.[1] Furthermore, the resulting thio-succinimide conjugate of N-aryl maleimides undergoes a significantly faster ring hydrolysis, a feature that enhances the stability of the final bioconjugate by preventing retro-Michael reactions and subsequent thiol exchange.[1] In some cases, this stabilizing hydrolysis can be instantaneous.[1][2]
Reaction Mechanism
The bioconjugation reaction of this compound with a thiol-containing biomolecule proceeds via a Michael addition mechanism. The nucleophilic thiol group of a cysteine residue attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring. This leads to the formation of a stable covalent thioether bond.
Caption: Reaction of this compound with a thiol.
Quantitative Data Summary
Precise kinetic data for this compound is not extensively available in the literature. However, the following tables provide a summary of typical reaction parameters for maleimide-thiol conjugations and a comparison with related compounds to guide experimental design.
Table 1: Key Parameters for Thiol-Maleimide Conjugation
| Parameter | Recommended Range/Condition | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction. At pH > 7.5, reactivity with primary amines (e.g., lysine) increases, and the rate of maleimide hydrolysis also increases. |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction is temperature-sensitive. Lower temperatures (4°C) may require longer incubation times (overnight), while room temperature reactions are typically faster (1-2 hours). |
| Stoichiometry (Maleimide:Thiol) | 10:1 to 20:1 molar excess of maleimide | A molar excess of the maleimide reagent is generally used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein. |
| Reaction Time | 30 minutes to Overnight | Dependent on reactants and temperature. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES, Tris). Organic co-solvents like DMSO or DMF can be used for poorly soluble maleimide derivatives. | The buffer should be free of thiols. |
Table 2: Comparative Reactivity and Stability of N-Substituted Maleimides
| Maleimide Type | Relative Reaction Rate with Thiols | Thio-succinimide Ring Hydrolysis Rate | Resulting Conjugate Stability |
| N-Alkyl Maleimides | 1x | Slow | Prone to retro-Michael reaction and thiol exchange if not hydrolyzed. |
| N-Aryl Maleimides | ~2.5x | Substantially faster (can be instantaneous) | Enhanced stability due to rapid ring-opening.[1] |
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to a thiol-containing protein.
Protocol 1: Preparation of Thiol-Containing Protein
For proteins with existing free thiols or those requiring the reduction of disulfide bonds.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (if disulfide bond reduction is necessary)
Procedure:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP to the protein solution.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate for 30-60 minutes at room temperature.
Protocol 2: Bioconjugation Reaction
Materials:
-
Prepared thiol-containing protein solution (from Protocol 1)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Add the desired molar excess of the maleimide stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. If the conjugated molecule is light-sensitive, protect the reaction from light.
-
(Optional) Quench the reaction by adding a free thiol such as L-cysteine or β-mercaptoethanol to a final concentration of ~10-fold molar excess over the initial maleimide concentration.
-
Purify the conjugate to remove excess maleimide and other reaction components using size-exclusion chromatography, dialysis, or another suitable method.
-
Characterize the final conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy).
Experimental Workflow
The following diagram illustrates the general workflow for bioconjugation with this compound.
Caption: Experimental workflow for maleimide conjugation.
Troubleshooting and Considerations
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[3] To minimize this, use freshly prepared maleimide solutions and maintain the reaction pH within the optimal range of 6.5-7.5.[3][4]
-
Thiol Oxidation: Thiols can oxidize to form disulfide bonds, rendering them unreactive towards maleimides. Use degassed buffers and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.
-
Non-specific Labeling: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues).[4] Adhering to the recommended pH range is crucial for maintaining selectivity.
-
Conjugate Stability: While the thioether bond formed is generally stable, the initial thiosuccinimide ring can undergo a retro-Michael reaction in the presence of other thiols. The rapid ring-opening hydrolysis characteristic of N-aryl maleimides, such as this compound, significantly enhances the stability of the final conjugate.[1]
By following these guidelines and protocols, researchers can effectively utilize this compound for the precise and stable modification of biomolecules, advancing research and development in various scientific and therapeutic areas.
References
Application Notes: Synthesis of Antibody-Drug Conjugates (ADCs) Using Maleimide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small-molecule drug. The linker, which connects the antibody to the drug payload, is a critical component that dictates the stability, pharmacokinetics, and overall efficacy of the ADC. Maleimide-based linkers are widely utilized in ADC development due to their high reactivity and selectivity for thiol groups under mild physiological conditions.[1][]
This document provides detailed application notes and protocols for the synthesis of ADCs using maleimide linkers. It covers the core principles of maleimide-thiol chemistry, step-by-step experimental procedures, and methods for characterization and quality control.
Core Principles of Maleimide-Thiol Chemistry
The synthesis of ADCs using maleimide linkers is primarily based on the Michael addition reaction.[1][] In this reaction, a thiol group (-SH) from a cysteine residue on the antibody performs a nucleophilic attack on the electron-deficient double bond of a maleimide moiety, which is attached to the cytotoxic drug.[1] This results in the formation of a stable thioether bond, covalently linking the drug to the antibody.[]
The reaction is highly selective for thiols at a pH range of 6.5-7.5, where the reaction with thiols is approximately 1,000 times faster than with amines, thus minimizing non-specific conjugation.[1][] The cysteine residues can be native to the antibody, typically from the reduction of interchain disulfide bonds, or they can be engineered into the antibody backbone for site-specific conjugation.[1]
A key consideration with traditional maleimide linkers is the potential for in vivo instability. The resulting thiosuccinimide bond can undergo a retro-Michael reaction, leading to premature release of the drug-linker conjugate.[3] This can result in off-target toxicity and reduced therapeutic efficacy.[1] To address this, newer generations of maleimide-based linkers have been developed that undergo hydrolysis of the thiosuccinimide ring to form a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[3][4]
Data Presentation
The following tables summarize key quantitative data related to the synthesis and characterization of ADCs using maleimide linkers.
Table 1: Typical Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Typical Value/Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity over amines.[1][] |
| Temperature | 4°C to 37°C | Lower temperatures can be used to moderate the reaction rate, while higher temperatures lead to faster kinetics.[1] |
| Molar Excess of Drug-Linker | 5 to 20-fold (over antibody thiols) | A 10-20x molar excess is a common starting point to drive the reaction to completion.[1] Complete conjugation has been observed at a 6:1 ratio.[5] |
| Reaction Time | 1 - 2 hours | Can be extended, depending on temperature and reactant concentrations.[1] |
| Reducing Agents | TCEP (tris(2-carboxyethyl)phosphine), DTT (dithiothreitol) | Used to reduce interchain disulfide bonds to generate free thiols.[6][7] |
| Solvent | Aqueous buffer (e.g., PBS), often with a co-solvent (e.g., DMSO) | Drug-linkers are often dissolved in an organic solvent before addition to the aqueous antibody solution.[8] |
Table 2: Stability of Maleimide-Based ADCs
| Linker Type | Key Stability Feature | Half-life/Stability Metric | Notes |
| Traditional Maleimide | Prone to retro-Michael reaction | Variable, can lead to deconjugation in vivo.[3][9] | The thiosuccinimide linkage is susceptible to exchange with other thiols, such as albumin.[1] |
| Hydrolyzed Maleimide | Ring-opened maleamic acid derivative | Significantly increased stability; half-life of over two years has been reported.[1] | Hydrolysis prevents the retro-Michael reaction, leading to a more stable conjugate.[3][4] |
| Self-hydrolyzing Maleimides | Intramolecular catalysis of thiosuccinimide ring hydrolysis | Rapid hydrolysis at neutral pH.[3] | Leads to improved ADC antitumor activity and reduced neutropenia in vivo.[3] |
| Maleamic Methyl Ester-based | Forms a stable, ring-opened product in one step | Showed only ~3.8% payload loss after 14 days in albumin solution.[10] | Offers a direct route to a stable ADC without a separate hydrolysis step.[10] |
Table 3: In Vitro Cytotoxicity of Maleimide-Based ADCs
| ADC Target | Cell Line (Antigen Status) | Payload | Linker Type | IC50 (nM) |
| HER2 | BT-474 (HER2-positive) | MMAE | Di-maleimide | 8.5[11] |
| HER2 | MCF-7 (HER2-negative) | MMAE | Di-maleimide | >1000[11] |
| HER2 | SK-BR-3 (HER2-positive) | DM1 | Di-maleimide | 15.2[11] |
| HER2 | BT-474 (HER2-positive) | MMAE | Dibromomaleimide | ~1[12][13] |
| HER2 | BT-474 (HER2-positive) | MMAE | Dithiomaleimide | ~1[12][13] |
| HER2 | BT-474 (HER2-positive) | MMAE | Thio-bromomaleimide | ~1[12][13] |
| HER2 | SK-BR-3 (HER2-positive) | MMAE | Traditional Maleimide | 0.04[14] |
| HER2 | SK-BR-3 (HER2-positive) | MMAE | Maleamic Methyl Ester | 0.03[14] |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) solution (e.g., 1-10 mg/mL in PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride or Dithiothreitol (DTT)
-
Reduction Buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in the reduction buffer.[15]
-
Reducing Agent Preparation: Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in water).[15]
-
Reduction Reaction: Add the reducing agent to the antibody solution. The molar equivalents of the reducing agent will determine the extent of disulfide bond reduction and should be optimized for the desired drug-to-antibody ratio (DAR).[16][17]
-
Incubation: Incubate the reaction mixture at 37°C for 30-120 minutes.[1] The precise time should be optimized to achieve the desired degree of reduction without denaturing the antibody.[1]
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with the conjugation buffer.[6][15]
Protocol 2: Maleimide-Drug Conjugation
This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.
Materials:
-
Reduced antibody in conjugation buffer from Protocol 1
-
Maleimide-activated drug-linker
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2-7.5[1]
-
Organic Solvent (e.g., DMSO or DMF)
-
Quenching Reagent (e.g., N-acetylcysteine)
Procedure:
-
Drug-Linker Preparation: Dissolve the maleimide-activated drug-linker in a minimal amount of a compatible organic solvent like DMSO to prepare a stock solution.[8]
-
Conjugation Reaction: Add the drug-linker stock solution to the reduced antibody solution. A 5 to 20-fold molar excess of the drug-linker over the antibody's free thiols is a common starting point.[1][15] Ensure the final concentration of the organic solvent is low (typically <10% v/v) to prevent antibody denaturation.[8][15]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.[1] The reaction can be monitored to determine the optimal time.
-
Quench Reaction: Stop the conjugation by adding a molar excess (e.g., 20-fold over the maleimide reagent) of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.[1]
Protocol 3: Purification and Characterization of the ADC
This protocol describes the purification of the ADC from excess drug-linker and quenching reagent, followed by analytical characterization.
Materials:
-
Quenched ADC reaction mixture
-
Purification System: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) column[1][6]
-
Storage Buffer: e.g., PBS, pH 7.4
Procedure:
-
Purification: Purify the ADC using SEC or HIC to remove unreacted drug-linker, quenching reagent, and any aggregates.[1][6]
-
Buffer Exchange: Exchange the buffer of the purified ADC into the final storage buffer.[1]
-
Sterile Filtration: Filter the purified ADC solution through a 0.2 µm sterile filter under aseptic conditions.[1]
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Analysis: Determine the average DAR and the distribution of drug-loaded species using Hydrophobic Interaction Chromatography (HIC-HPLC) or Reversed-Phase HPLC (RP-HPLC).[1][6]
-
Purity and Aggregation: Assess the purity and quantify any aggregates using Size-Exclusion Chromatography (SEC-HPLC).[6]
-
Residual Free Drug: Quantify any remaining unconjugated drug-linker using a sensitive method like RP-HPLC.[1]
-
-
Storage: Store the final, characterized ADC at 2-8°C for short-term use or at -80°C for long-term storage.[1]
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes a cell-based assay to determine the potency (IC50 value) of the synthesized ADC.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
96-well plates
-
Synthesized ADC, unconjugated antibody, and free cytotoxic drug
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the target and control cells into 96-well plates at an optimal density and allow them to attach overnight.[11][14]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.[11][14] Incubate for a period relevant to the payload's mechanism of action (typically 72-96 hours).[14]
-
Cell Viability Measurement: After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.[14]
-
Data Analysis: Normalize the data to untreated control cells to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%, by fitting the data to a dose-response curve.[14]
Visualizations
Caption: Experimental workflow for ADC synthesis using maleimide linkers.
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Substituted Maleimides in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-substituted maleimides are a versatile class of monomers that have garnered significant interest in polymer chemistry due to the reactive nature of the maleimide group. Their ability to participate in a variety of reactions, including free-radical polymerization, Diels-Alder cycloadditions, and Michael additions, makes them invaluable building blocks for the synthesis of functional polymers with tailored properties.[1] These polymers are finding widespread applications in fields ranging from biomedicine and drug delivery to advanced materials science.[2][3] This document provides an overview of the applications of N-substituted maleimides in polymer chemistry, along with detailed experimental protocols and quantitative data to guide researchers in this field.
Synthesis of N-Substituted Maleimides and Their Polymers
N-substituted maleimides are typically synthesized through a two-step process involving the reaction of maleic anhydride with a primary amine to form a maleamic acid intermediate, followed by cyclodehydration to yield the N-substituted maleimide.[4][5] These monomers can then be polymerized via various methods, most commonly free-radical polymerization, to produce homopolymers or copolymers.[4]
Experimental Protocol: Synthesis and Free-Radical Polymerization of N-(4-acetylphenyl)maleimide (APMI)
This protocol describes the synthesis of the N-substituted maleimide, N-(4-acetylphenyl)maleimide (APMI), and its subsequent copolymerization with acrylamide (AM).
Part A: Synthesis of N-(4-acetylphenyl)maleimide (APMI)
-
Synthesis of Maleamic Acid Intermediate:
-
Dissolve 4-amino acetophenone in a suitable solvent.
-
Slowly add an equimolar amount of maleic anhydride to the solution while stirring.
-
Continue stirring at room temperature until the reaction is complete, which can be monitored by the precipitation of the maleamic acid product.
-
Filter the precipitate, wash with a non-polar solvent (e.g., ether), and dry.[5]
-
-
Cyclodehydration to form APMI:
-
Suspend the dried maleamic acid in acetic anhydride containing a catalytic amount of sodium acetate.
-
Heat the mixture to reflux with stirring.[5]
-
After cooling, pour the reaction mixture into ice-water to precipitate the N-(4-acetylphenyl)maleimide.
-
Filter the product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol).
-
Part B: Copolymerization of APMI with Acrylamide (AM)
-
Reaction Setup:
-
In a polymerization vessel, dissolve desired molar ratios of APMI and acrylamide (AM) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a free-radical initiator, such as azobisisobutyronitrile (AIBN).[6]
-
Purge the solution with an inert gas (e.g., nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
-
Polymerization:
-
Isolation and Purification:
-
After the reaction, cool the vessel and pour the polymer solution into a large excess of a non-solvent (e.g., methanol) to precipitate the copolymer.
-
Filter the precipitated polymer, wash with the non-solvent to remove unreacted monomers and initiator residues, and dry under vacuum at a moderate temperature.
-
Caption: Workflow for the synthesis of N-substituted maleimides and their subsequent polymerization.
Quantitative Data: Synthesis and Copolymerization
| N-Substituted Maleimide | Yield (%) | Comonomer | Initiator | Polymerization Yield (%) | Reference |
| N-phenyl maleimide | 40.8 | Styrene | - | - | [7] |
| p-Chloro maleimide | 33.3 | Styrene | - | 34 (incorporation) | [7] |
| m-Nitro maleimide | 59.0 | Styrene | - | 33 (incorporation) | [7] |
| p-Nitro maleimide | 53.9 | - | - | - | [7] |
| N-(phenylamino)maleimide | - | Methyl Methacrylate (MMA) | AIBN | 37.07 | [6] |
| N-(phenylamino)maleimide | - | Methyl Methacrylate (MMA) | BPO | 36.01 | [6] |
Applications in Bioconjugation
The maleimide group is highly reactive towards thiol groups (present in cysteine residues of proteins), forming stable thioether bonds via a Michael addition reaction.[8] This specific reactivity makes maleimide-functionalized polymers excellent tools for bioconjugation, enabling the attachment of polymers to proteins, peptides, and other biomolecules.[9][10] This process, often referred to as "PEGylation" or more broadly "polymer-grafting," can improve the pharmacokinetic properties of therapeutic proteins.[9]
Experimental Protocol: Conjugation of a Maleimide-Functionalized Polymer to a Protein
This protocol outlines a general procedure for conjugating a maleimide-terminated polymer to a protein containing a free cysteine residue, such as bovine serum albumin (BSA).[9]
-
Protein Preparation:
-
Dissolve the protein (e.g., BSA) in a degassed buffer with a pH between 7.0 and 7.5 (e.g., phosphate-buffered saline, PBS).[8]
-
If the protein's cysteine residues are oxidized (forming disulfide bonds), add a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to reduce them to free thiols.[5] Incubate as required.
-
Remove the excess reducing agent by dialysis or using a desalting column.
-
-
Polymer Preparation:
-
Dissolve the maleimide-functionalized polymer in a compatible solvent. If the polymer is not water-soluble, use a minimal amount of a water-miscible organic co-solvent like DMSO or DMF.[8]
-
-
Conjugation Reaction:
-
Add the polymer solution to the protein solution. A molar excess of the polymer (e.g., 5 to 10-fold) is typically used to ensure efficient conjugation to the protein.[9]
-
Flush the reaction vial with an inert gas, seal, and allow it to react at room temperature or 4°C overnight with gentle stirring.[8][9]
-
-
Purification and Analysis:
-
Remove the unreacted polymer and other small molecules by a suitable method such as size-exclusion chromatography (SEC) or dialysis.
-
Analyze the resulting protein-polymer conjugate using techniques like SDS-PAGE (which will show an increase in molecular weight) and MALDI-ToF mass spectrometry to confirm successful conjugation.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. "Synthesis, copolymerization and characterization of novel n-substitute" by Victor Vandell [repository.rit.edu]
- 8. lumiprobe.com [lumiprobe.com]
- 9. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 10. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
Application Notes and Protocols for N-(2-methoxyphenyl)maleimide in the Creation of Stable Thioether Bonds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of stable, covalent linkages between biomolecules and therapeutic or diagnostic agents is a cornerstone of modern drug development, particularly in the field of antibody-drug conjugates (ADCs). The reaction between a maleimide and a thiol group from a cysteine residue to form a thioether bond is a widely utilized bioconjugation strategy due to its high specificity and rapid kinetics under physiological conditions. However, traditional N-alkyl maleimide-based conjugates have demonstrated instability in vivo, primarily due to a retro-Michael reaction that leads to premature cleavage of the payload and potential off-target toxicity.
N-(2-methoxyphenyl)maleimide, an N-aryl maleimide derivative, offers a significant advantage by forming more stable thioether conjugates. This enhanced stability is attributed to the electronic properties of the N-aryl substituent, which accelerates the hydrolysis of the thiosuccinimide ring formed upon conjugation. This ring-opening is a crucial step that renders the thioether bond resistant to the retro-Michael reaction, effectively "locking" the conjugated molecule in place. These application notes provide a comprehensive overview, quantitative data comparison, and detailed protocols for the use of N-(2-methoxyphenyl)maleimide in creating stable bioconjugates.
Principle of Enhanced Stability with N-(2-methoxyphenyl)maleimide
The stability of a maleimide-thiol conjugate is a balance between two competing pathways: the undesirable retro-Michael reaction, which leads to deconjugation, and the desirable hydrolysis of the thiosuccinimide ring, which results in a stable, ring-opened product.
-
Retro-Michael Reaction: In the physiological environment, endogenous thiols such as glutathione and albumin can facilitate a thiol exchange process, leading to the cleavage of the bond between the biomolecule and the maleimide-linked payload.[1]
-
Thiosuccinimide Ring Hydrolysis: The thiosuccinimide ring can undergo hydrolysis to form a stable succinamic acid derivative.[2] This ring-opened form is resistant to the retro-Michael reaction.[2]
N-aryl maleimides, including N-(2-methoxyphenyl)maleimide, possess electron-withdrawing N-substituents that accelerate the rate of this stabilizing hydrolysis reaction.[3] While specific kinetic data for N-(2-methoxyphenyl)maleimide is not extensively published, studies on other N-aryl maleimides have shown a significant increase in stability compared to their N-alkyl counterparts.
Quantitative Data Summary
The following tables summarize the comparative quantitative data for N-aryl maleimides versus traditional N-alkyl maleimides. It is important to note that the data for N-aryl maleimides is primarily based on studies with N-phenyl and N-fluorophenyl derivatives. The ortho-methoxy group in N-(2-methoxyphenyl)maleimide is expected to confer similar or potentially enhanced stability due to its electronic influence, but experimental verification is recommended.
Table 1: Comparative Stability of Maleimide Conjugates
| Maleimide Type | Model System | Incubation Conditions | % Deconjugation | Reference |
| N-Aryl Maleimide | Cysteine-linked ADC | Serum, 37°C, 7 days | < 20% | [4] |
| N-Alkyl Maleimide | Cysteine-linked ADC | Serum, 37°C, 7 days | 35 - 67% | [5] |
Table 2: Comparative Reactivity and Hydrolysis of Maleimide Conjugates
| Parameter | N-Aryl Maleimide | N-Alkyl Maleimide | Reference |
| Relative Reaction Rate with Thiols | ~2.5x faster | 1x | [3] |
| Half-life of Thiosuccinimide Ring Hydrolysis (pH 7.4, 37°C) | ~1.5 hours (N-phenyl) | ~27 hours | [6] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with N-(2-methoxyphenyl)maleimide
This protocol describes the conjugation of a maleimide-activated payload to a monoclonal antibody (mAb) through reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
N-(2-methoxyphenyl)maleimide-activated payload
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, containing 5 mM EDTA
-
Quenching Solution: 100 mM N-acetylcysteine in PBS
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
-
Maleimide-Payload Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the N-(2-methoxyphenyl)maleimide-activated payload in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5 to 10-fold molar excess of the maleimide-payload solution to the reduced antibody. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation. Given the higher reactivity of N-aryl maleimides, shorter reaction times may be sufficient and should be optimized.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of the Quenching Solution (relative to the maleimide) to cap any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from excess payload and quenching reagent using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Protocol 2: In Vitro Plasma Stability Assay of the ADC
This protocol outlines a method to assess the stability of the generated ADC in plasma.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
PBS (pH 7.4)
-
Incubator at 37°C
-
Analytical method for DAR measurement (e.g., HIC-HPLC or LC-MS)
Procedure:
-
Sample Preparation:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma and, as a control, in PBS.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot of each sample.
-
-
Sample Analysis:
-
Analyze the aliquots to determine the DAR. This can be achieved by various methods, including immunocapture followed by LC-MS analysis to quantify the conjugated payload.[2]
-
-
Data Analysis:
-
Plot the average DAR as a function of time for both the plasma and PBS samples. The rate of DAR decrease in plasma compared to the PBS control indicates the extent of deconjugation.
-
Visualizations
References
- 1. ADC Plasma Stability Assay [iqbiosciences.com]
- 2. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Thiol-Maleimide Click Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiol-maleimide reaction, a type of Michael addition, is a cornerstone of bioconjugation and is considered a "click chemistry" reaction due to its high efficiency, selectivity, and mild reaction conditions.[1][2] This reaction facilitates the covalent linkage of a thiol (sulfhydryl) group, commonly found in cysteine residues of proteins and peptides, to a maleimide functional group.[2] The resulting thioether bond is stable, making this method invaluable for creating well-defined bioconjugates such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated proteins to enhance therapeutic properties.[2][3][4]
The reaction's success hinges on the nucleophilic attack of a thiolate anion on the electron-deficient double bond of the maleimide ring.[1][2] This process is highly specific for thiols within an optimal pH range and proceeds rapidly without the need for a catalyst, especially in polar solvents like water or DMSO.[1][5] These application notes provide a comprehensive guide to the experimental setup, optimization, and protocols for performing the thiol-maleimide conjugation.
Key Reaction Parameters and Optimization
Successful thiol-maleimide conjugation requires careful control of several experimental parameters to maximize yield and minimize side reactions. The most critical factors are summarized below.
Data Presentation: Optimizing Reaction Conditions
| Parameter | Optimal Range/Value | Rationale & Key Considerations | Citations |
| pH | 6.5 - 7.5 | This range provides the best balance between reaction rate and selectivity. Below pH 6.5, the concentration of the reactive thiolate anion is low, slowing the reaction. Above pH 7.5, the maleimide ring is susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine residues) become more significant. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines. | [1][5][6][7] |
| Temperature | 4°C to 25°C (Room Temperature) | Reactions are commonly performed at room temperature for 1-2 hours. For sensitive proteins, the reaction can be carried out overnight at 4°C to minimize potential degradation. | [1][6] |
| Stoichiometry (Maleimide:Thiol) | 5:1 to 20:1 | A molar excess of the maleimide-containing reagent is typically used to drive the reaction to completion. A 10:1 to 20:1 ratio is a common starting point for proteins, while a lower ratio may be sufficient for smaller peptides. | [2][6][8] |
| Protein Concentration | 1 - 10 mg/mL | This concentration range is generally effective for efficient conjugation. | [6][9] |
| Buffer Selection | Phosphate-Buffered Saline (PBS), HEPES, Tris | Buffers should be free of thiols (e.g., DTT) and primary amines that could compete with the desired reaction. Buffers should be degassed to remove dissolved oxygen, which can oxidize thiols. | [6] |
| Solvent for Maleimide Reagent | Anhydrous DMSO or DMF | Maleimide reagents are often not readily soluble in aqueous buffers and are susceptible to hydrolysis. Stock solutions should be prepared fresh in a dry, aprotic solvent. | [6][10] |
Reaction Mechanism and Potential Side Reactions
The primary reaction is the formation of a stable thiosuccinimide linkage. However, several side reactions can occur, impacting the homogeneity and stability of the final conjugate.
Caption: Key pathways in thiol-maleimide chemistry, including the desired conjugation and major side reactions.
Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized reagent (e.g., fluorescent dye, PEG, drug-linker)
-
Conjugation Buffer: Degassed, thiol-free buffer (e.g., PBS, HEPES, or Tris) at pH 7.0-7.5.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) stock solution.
-
Anhydrous Solvent: DMSO or DMF.
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol.
-
Purification System: Size exclusion chromatography (SEC) column or dialysis cassette.
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[6]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.[11] Incubate at room temperature for 30-60 minutes.[11] TCEP is recommended as it does not contain a thiol and does not require removal before adding the maleimide reagent.[8]
-
-
Preparation of Maleimide Stock Solution:
-
Immediately before use, dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2]
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[10] Add the maleimide solution dropwise while gently stirring.[2]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[11] If the maleimide reagent is light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Characterization and Storage:
-
Characterize the final conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Store the purified conjugate according to the protein's requirements, typically at 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[11]
-
Protocol 2: Small Peptide-Maleimide Conjugation
This protocol is adapted for the conjugation of a maleimide-functionalized molecule to a smaller thiol-containing peptide.
Materials:
-
Thiol-containing peptide
-
Maleimide-activated reagent
-
Reaction Buffer: 10 mM HEPES, pH 7.0, degassed.
-
Quenching Reagent: L-cysteine.
-
Purification System: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Procedure:
-
Peptide and Maleimide Preparation:
-
Dissolve the thiol-containing peptide in the reaction buffer.
-
Prepare a fresh stock solution of the maleimide-activated reagent in the reaction buffer or a minimal amount of DMSO.[8]
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
Quench the reaction by adding an excess of L-cysteine.
-
Purify the conjugated peptide using RP-HPLC.
-
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for thiol-maleimide bioconjugation.
Factors Influencing Reaction Success
Caption: Logical diagram of factors influencing the success of a thiol-maleimide reaction.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis: Reagent inactivated by moisture or high pH. | Prepare fresh maleimide stock solutions in anhydrous solvent (DMSO/DMF) immediately before use. Ensure reaction pH does not exceed 7.5.[6][10] |
| Oxidized/Inaccessible Thiols: Cysteine residues have formed disulfide bonds or are sterically hindered. | Pre-reduce the protein with a non-thiol-based reducing agent like TCEP.[10] | |
| Competing Thiols in Buffer: Buffer contains reagents like DTT. | Use a thiol-free buffer (PBS, HEPES, Tris). Ensure complete removal of any thiol-containing reducing agents prior to adding the maleimide.[6] | |
| Lack of Specificity / Side Products | Reaction with Amines: pH is too high (>7.5), leading to reaction with lysine residues. | Strictly maintain the reaction pH between 6.5 and 7.5.[10] |
| Instability of Conjugate | Retro-Michael Reaction: The thioether bond can be reversible, leading to payload exchange with other thiols (e.g., glutathione in vivo). | After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed by incubating the conjugate at a pH of 8.5-9.0. The resulting ring-opened product is stable against the retro-Michael reaction.[10][12] |
| Thiazine Rearrangement: With N-terminal cysteines, the conjugate can rearrange to a more stable thiazine ring. | This side reaction can be minimized by performing the conjugation at a more acidic pH (around 5), though this will slow down the primary reaction rate.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmiweb.com [pharmiweb.com]
The Versatility of N-Aryl Maleimides in Diels-Alder Cycloadditions: A Guide for Researchers
Application Notes & Protocols
N-aryl maleimides are powerful dienophiles in Diels-Alder reactions, a cornerstone of synthetic chemistry for the formation of six-membered rings. Their utility spans from the synthesis of complex small molecules and polymers to the development of advanced bioconjugates for therapeutic and diagnostic applications. This document provides researchers, scientists, and drug development professionals with a detailed overview of the applications of N-aryl maleimides in Diels-Alder reactions, complete with experimental protocols and quantitative data.
Introduction to N-Aryl Maleimides in Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative. N-aryl maleimides are particularly effective dienophiles due to the electron-withdrawing nature of the maleimide ring, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[1] The aromatic substituent on the nitrogen atom can be readily modified to tune the electronic properties and solubility of the maleimide, as well as to introduce functional handles for further chemical transformations.
Key advantages of using N-aryl maleimides in Diels-Alder reactions include:
-
High Reactivity: The electron-deficient double bond of the maleimide readily reacts with a wide range of dienes.
-
Stereoselectivity: The reaction can proceed with high diastereoselectivity, often favoring the formation of the endo or exo adduct depending on the reaction conditions.[1]
-
Versatility: The "N-aryl" group can be functionalized for various applications, including bioconjugation and polymer synthesis.[2][3]
-
"Click" Chemistry Characteristics: The furan/maleimide Diels-Alder reaction, in particular, exhibits features of a "click" reaction, such as high efficiency and the ability to proceed under mild, often solvent-free conditions.[1]
Applications in Organic Synthesis, Materials Science, and Bioconjugation
The unique properties of N-aryl maleimides have led to their widespread use in several scientific domains:
-
Fine Organic Synthesis: They serve as building blocks for the synthesis of complex polycyclic compounds and natural product analogs.[1]
-
Polymer Chemistry: The reversible nature of the furan-maleimide Diels-Alder reaction is exploited in the development of self-healing polymers and reprocessable thermosets.[3]
-
Bioconjugation: N-aryl maleimides are crucial components in the construction of antibody-drug conjugates (ADCs).[2][4][5] The Diels-Alder reaction offers a stable alternative to the traditional thiol-maleimide Michael addition for linking drugs to antibodies, potentially improving the pharmacokinetic properties of the resulting ADC.[6]
-
Fluorescent Materials: The reaction of N-aryl maleimides with specific dienes can lead to the formation of fluorescent cycloadducts, with applications in sensing and imaging.[1]
Quantitative Data Summary
The efficiency and selectivity of Diels-Alder reactions involving N-aryl maleimides are highly dependent on the specific reactants and reaction conditions. The following tables summarize representative quantitative data from the literature.
Table 1: Diels-Alder Reactions of N-Aryl Maleimides with Furans [1]
| N-Aryl Maleimide | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| N-phenylmaleimide | Furan | Toluene | 80 | 16 | - | - |
| N-(p-tolyl)maleimide | Furan | Toluene | 80 | 16 | 100 (for dehydration step) | - |
| N-phenylmaleimide | Furoic acid | Solvent-free | High | - | - | High exo |
Table 2: Diels-Alder Reaction for Bioconjugation [2]
| Diene on Antibody | Maleimide-Drug | Solvent | Temperature | Time | Conjugation Efficiency |
| Furan (via NHS-ester) | vcMMAE | Aqueous buffer (pH 5.5) | Room Temperature | 20 h | 1.3% |
| Cyclopentadiene (2b) | vcMMAE | Aqueous buffer | Room Temperature | < 2 h | Quantitative |
| 3-Methoxyfuran (5) | vcMMAE | Aqueous buffer | Room Temperature | < 2 h | Quantitative |
Experimental Protocols
The following are detailed methodologies for key experiments involving N-aryl maleimides in Diels-Alder reactions.
Synthesis of N-(4-chlorophenyl)maleimide
This protocol describes the synthesis of an N-aryl maleimide from maleic anhydride and a substituted aniline.[7][8]
Materials:
-
Maleic anhydride
-
4-chloroaniline
-
Acetic anhydride
-
Sodium acetate
-
Glacial acetic acid
-
Ice
Procedure:
-
Step 1: Synthesis of N-(4-chlorophenyl)maleanilic acid:
-
Dissolve maleic anhydride (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of 4-chloroaniline (1.0 eq) in glacial acetic acid to the maleic anhydride solution while stirring.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the mixture over ice to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
-
Step 2: Cyclization to N-(4-chlorophenyl)maleimide:
-
Suspend the N-(4-chlorophenyl)maleanilic acid (1.0 eq) in acetic anhydride (excess).
-
Add anhydrous sodium acetate (catalytic amount).
-
Heat the mixture with stirring to 60-70°C. Care must be taken not to exceed 70°C.[9]
-
After the solid dissolves, maintain the temperature for 30 minutes.
-
Cool the reaction mixture and pour it into ice water to precipitate the N-(4-chlorophenyl)maleimide.
-
Collect the product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol).
-
Diels-Alder Reaction of N-(4-chlorophenyl)maleimide with 2,5-dimethylfuran
This protocol details a solvent-free Diels-Alder reaction.[3]
Materials:
-
N-(4-chlorophenyl)maleimide
-
2,5-dimethylfuran
-
Ethanol (for recrystallization)
Procedure:
-
In a conical vial, combine N-(4-chlorophenyl)maleimide (1.0 eq) and 2,5-dimethylfuran (excess, e.g., 10.5 eq).[9]
-
Attach a water condenser and heat the mixture to reflux (approximately 92-94°C) for 1 hour.[3]
-
Cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain the purified exo-cycloadduct. A yield of approximately 46% can be expected.[3]
Alternative Microwave Protocol: [3]
-
Combine N-(4-chlorophenyl)maleimide (1.0 eq) and a reduced excess of 2,5-dimethylfuran in a microwave reaction vessel.
-
Heat in a microwave reactor at 140°C for 5 minutes.
-
This method can achieve a similar yield (44%) with a significantly reduced reaction time.[3]
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the key processes involved in the use of N-aryl maleimides in Diels-Alder reactions.
Caption: Diels-Alder reaction mechanism.
Caption: N-Aryl Maleimide synthesis workflow.
Caption: ADC formation via Diels-Alder.
References
- 1. Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems [mdpi.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diels-Alder Chemistry for Bioconjugation and Incorporation into Non-Natural Amino Acids - Available technology for licensing from the University of California, Santa Barbara [techtransfer.universityofcalifornia.edu]
- 7. gctlc.org [gctlc.org]
- 8. Item - Synthesis of substituted N-phenylmaleimides and use in a DielsâAlder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Purification of Maleimide-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of proteins labeled via maleimide chemistry, a cornerstone technique in bioconjugation for research and therapeutic development. Following the conjugation of a label (e.g., a fluorescent dye, biotin, or a drug molecule) to a protein's cysteine residues, removal of unconjugated label and other reaction components is critical for the accuracy and reliability of downstream applications. This document details two primary methods for this purification step: gel filtration chromatography (also known as size exclusion chromatography or SEC) and high-performance liquid chromatography (HPLC), specifically reversed-phase HPLC (RP-HPLC).
Introduction to Purification of Maleimide-Labeled Proteins
Maleimide chemistry targets the sulfhydryl (thiol) groups of cysteine residues, forming a stable thioether bond. The reaction mixture post-labeling typically contains the desired protein conjugate, excess unreacted maleimide label, and potentially hydrolyzed maleimide. The choice between gel filtration and HPLC for purification depends on the protein's stability, the scale of the purification, and the required final purity.
-
Gel Filtration Chromatography (SEC) is a gentle, non-denaturing technique that separates molecules based on their size (hydrodynamic radius).[1] Larger molecules, such as the labeled protein, elute first, while smaller molecules, like the free label, are retained longer.[1] This method is ideal for preserving the native structure and function of sensitive proteins.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity.[2] It offers high resolution and is often used for both analytical characterization and preparative purification of protein conjugates.[2] However, the use of organic solvents in the mobile phase can lead to protein denaturation, which may be a concern for some applications.[3]
Comparative Analysis of Purification Methods
The selection of a purification strategy should be based on a thorough understanding of the performance characteristics of each method.
| Feature | Gel Filtration (Size Exclusion Chromatography) | Reversed-Phase HPLC (RP-HPLC) |
| Principle of Separation | Size (Hydrodynamic Radius) | Hydrophobicity |
| Primary Application | Removal of unconjugated small molecules (e.g., free dye, salts), buffer exchange. | High-resolution separation of conjugated and unconjugated species, purity assessment, and preparative purification. |
| Protein Denaturation | Non-denaturing, preserves native protein structure. | Denaturing conditions due to organic solvents and acidic mobile phases. |
| Resolution | Lower resolution for species of similar size. | High resolution, capable of separating closely related isoforms and impurities. |
| Protein Recovery | Typically high (>95%). | Can be lower for highly hydrophobic proteins due to strong column interaction. |
| Purity Achieved | Effective for removing small molecule contaminants (>99% free dye removal).[4] | Can achieve very high purity (>95%) of the desired conjugate.[5] |
| Speed | Relatively fast, especially with modern pre-packed columns. | Can be more time-consuming due to gradient elution and column re-equilibration. |
| Scale-Up | Readily scalable. | More complex and costly to scale up for large quantities. |
| MS Compatibility | Generally compatible with mass spectrometry. | Compatible with MS, providing detailed structural information.[2] |
Experimental Protocols
This protocol describes the removal of excess maleimide label from the reaction mixture using a desalting column.
Materials:
-
Gel filtration column (e.g., PD-10 desalting column, or a packed column with an appropriate size exclusion resin).
-
Elution Buffer: A buffer that is compatible with the protein's stability and downstream applications (e.g., Phosphate-Buffered Saline - PBS).[1]
-
Reaction mixture containing the maleimide-labeled protein.
-
Collection tubes.
Procedure:
-
Column Equilibration: Equilibrate the gel filtration column with 3-5 column volumes of the chosen elution buffer according to the manufacturer's instructions.[1] This ensures that the buffer within the column is the same as the elution buffer.
-
Sample Application: Apply the entire volume of the labeling reaction mixture to the top of the equilibrated column.[1]
-
Elution: Elute the labeled protein by adding the elution buffer. For spin columns, centrifugation is used for elution as per the manufacturer's protocol. For gravity-flow columns, allow the buffer to flow through and collect the eluate.[1]
-
Fraction Collection: The larger, labeled protein will elute first in the void volume, while the smaller, unreacted maleimide label will be retained in the column matrix and elute later.[1] Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm) and the label (if it has a distinct absorbance or fluorescence).
-
Pooling and Analysis: Pool the fractions containing the purified labeled protein. The efficiency of the purification can be assessed by determining the Degree of Labeling (DOL) and protein recovery.[2]
Expected Results:
| Parameter | Typical Result |
| Elution of Labeled Protein | Elutes in the void volume (first peak). |
| Elution of Free Maleimide Label | Elutes in later fractions (second peak). |
| Protein Recovery | > 90% |
| Removal of Free Dye | > 99% |
This protocol provides a general procedure for the preparative purification of a maleimide-labeled protein.
Materials:
-
HPLC system with a preparative C4 or C18 column suitable for proteins.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
UV detector.
-
Reaction mixture containing the maleimide-labeled protein.
-
Fraction collector.
Procedure:
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm filter to remove any particulates.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes.[2] The more hydrophobic labeled protein will elute at a higher concentration of acetonitrile than the unlabeled protein.
-
Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the protein and the specific wavelength for the label).[2] Collect fractions corresponding to the peak of the labeled protein.
-
Solvent Removal: The collected fractions will contain acetonitrile and TFA. These can be removed by lyophilization or buffer exchange using a gel filtration column.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC or SDS-PAGE.
Expected Results:
| Parameter | Typical Result |
| Purity of Labeled Protein | > 95% |
| Protein Recovery | 70-90% (can be lower depending on protein hydrophobicity) |
| Resolution | Baseline separation of labeled, unlabeled, and free label peaks. |
Visualization of Workflows and Pathways
.dot
Caption: Workflow for Gel Filtration Purification.
.dot
Caption: Workflow for RP-HPLC Purification.
.dot
Caption: Maleimide-Thiol Conjugation Reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Protein Recovery | - Protein precipitation. - Non-specific binding to the column. | - Optimize buffer conditions (e.g., pH, ionic strength). - For HPLC, try a different column chemistry (e.g., C4 instead of C18 for more hydrophobic proteins). |
| Incomplete Removal of Free Label | - Inappropriate column choice for gel filtration (pore size too large). - Suboptimal gradient in HPLC. | - Select a gel filtration resin with a lower molecular weight cutoff. - Optimize the HPLC gradient to better resolve the free label from the protein. |
| Protein Aggregation | - High concentration of the labeling reagent. - Denaturing conditions in HPLC. | - Optimize the molar ratio of label to protein.[6] - For sensitive proteins, prioritize gel filtration over RP-HPLC. |
| Loss of Protein Activity | - Denaturation during RP-HPLC. | - Use gel filtration to maintain native protein conformation. - If HPLC is necessary, minimize exposure to organic solvents and high temperatures. |
Conclusion
The purification of maleimide-labeled proteins is a critical step to ensure the quality and reliability of subsequent experiments. Gel filtration is a gentle and effective method for removing unconjugated small molecules while preserving the protein's native structure. RP-HPLC offers higher resolution for achieving very pure protein conjugates, although the potential for denaturation must be considered. The choice of method should be tailored to the specific protein, the nature of the label, and the requirements of the downstream application.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Maleimide Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with solutions to common problems encountered during maleimide conjugation reactions, specifically focusing on troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a maleimide conjugation reaction?
Low or no conjugation efficiency is a frequent issue that can be attributed to several factors, from reagent integrity to suboptimal reaction conditions.[1] Key areas to investigate include:
-
Inactive Maleimide Reagent: Maleimides are susceptible to hydrolysis, especially in aqueous solutions with a pH above 7.5, which renders them unreactive towards thiols.[2][3]
-
Absence or Oxidation of Free Thiols: Maleimides react specifically with free sulfhydryl (-SH) groups. If cysteine residues are in an oxidized state (forming disulfide bonds), they are unavailable for conjugation.[2][4]
-
Suboptimal Reaction pH: The pH of the reaction is critical. The optimal range for thiol-maleimide conjugation is between 6.5 and 7.5.[1]
-
Incorrect Molar Ratio: An inappropriate ratio of maleimide to thiol-containing molecules can lead to incomplete conjugation.[1]
-
Presence of Competing Thiols: If reducing agents like dithiothreitol (DTT) are not removed, they will compete with the target molecule for the maleimide.[5]
-
Steric Hindrance: The three-dimensional structure of a protein may hide the target cysteine residue, or bulky groups near the maleimide can block the reaction site.[6]
Q2: How can I ensure my protein's cysteine residues are available for conjugation?
If your protein's cysteine residues are involved in disulfide bonds, they must be reduced to free sulfhydryl (-SH) groups for the conjugation to occur.[7]
-
Reduction: Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it is effective over a broad pH range and typically does not need to be removed before adding the maleimide reagent.[8][9] A 10-100 fold molar excess of TCEP is a common starting point, with an incubation time of 20-60 minutes at room temperature.[8][10]
-
Preventing Re-oxidation: It is crucial to work with degassed buffers to minimize dissolved oxygen, which can re-oxidize thiols.[4][8] Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze oxidation.[4][8]
-
Confirming Free Thiols: The presence of free thiols can be confirmed using Ellman's reagent (DTNB).[1]
Q3: What is the optimal pH for a maleimide conjugation reaction and why is it important?
The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[7][8]
-
Below pH 6.5: The reaction rate slows down because the thiol group is less likely to be in its more reactive thiolate anion form.[8][11]
-
Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis, rendering it inactive.[2][8] Additionally, the reaction loses selectivity, with an increased chance of reacting with primary amines like those on lysine residues.[8][12] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[7][12]
Q4: My maleimide reagent may be inactive. How can I prevent this and check its integrity?
Maleimide reagents are sensitive to moisture and should be stored desiccated at -20°C.[13]
-
Proper Handling: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[13]
-
Stock Solutions: Prepare stock solutions in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.[12][13] Do not store maleimides in aqueous solutions.[12] Stock solutions in anhydrous DMSO can be stored at -20°C for up to a month.[13]
-
Activity Check: You can assess the activity of a maleimide by reacting it with a known quantity of a small thiol-containing molecule, such as glutathione or cysteine, and then measuring the amount of unreacted thiol.[1]
Q5: What molar ratio of maleimide to protein should I use?
The ideal molar ratio can vary depending on the specific molecules being conjugated.[8] A common starting point is a 10 to 20-fold molar excess of the maleimide reagent relative to the thiol-containing molecule.[1][5] However, for some systems, a lower excess (e.g., 2:1 or 5:1) may be sufficient and optimal.[1][14] It is highly recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific application.[1]
Q6: My final conjugate is unstable. What is the cause?
The thioether bond formed in a maleimide conjugation can undergo a retro-Michael reaction, leading to deconjugation. This is particularly an issue in environments with high concentrations of other thiols, like glutathione found in vivo.[1][6] To create a more stable bond, the thiosuccinimide ring can be intentionally hydrolyzed by raising the pH to 8.5-9.0 after the initial conjugation is complete.[6]
Troubleshooting Guide: Low Conjugation Yield
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugate Formation | Inactive Maleimide Reagent | Maleimides are prone to hydrolysis. Prepare fresh stock solutions in anhydrous DMSO or DMF right before the experiment. Avoid storing maleimides in aqueous buffers.[1] |
| Absence of Free Thiols | If your protein has disulfide bonds, they must be reduced using an agent like TCEP or DTT. Confirm the presence of free thiols with Ellman's reagent.[1] | |
| Suboptimal pH | Ensure the reaction buffer pH is strictly between 6.5 and 7.5. Below pH 6.5, the reaction is too slow; above 7.5, maleimide hydrolysis and side reactions with amines increase.[1][11] | |
| Insufficient Molar Excess | Optimize the molar ratio of the maleimide reagent to your protein. Start with a 10-20 fold excess and adjust as needed for your specific system.[1][5] | |
| Competing Thiols in Buffer | If DTT was used for reduction, it must be completely removed before adding the maleimide reagent. Use methods like desalting columns or dialysis for removal.[5][15] | |
| Re-oxidation of Thiols | Use degassed buffers for all steps. Consider performing the reaction under an inert atmosphere (nitrogen or argon) and adding a chelating agent like EDTA to the buffer.[4][5] | |
| Heterogeneous Product | Reaction with Primary Amines | This occurs at pH levels above 7.5. Maintain the reaction pH within the optimal 6.5-7.5 range to ensure chemoselectivity for thiols.[2][11] |
| Thiazine Rearrangement | This side reaction can happen with N-terminal cysteine residues, especially at higher pH. If possible, perform the reaction at a lower pH (around 6.5) or avoid conjugating to an N-terminal cysteine.[2][16] | |
| Product Instability | Retro-Michael Reaction | The thioether bond can reverse, especially in the presence of other thiols. After conjugation, consider raising the pH to 8.5-9.0 to induce hydrolysis of the succinimide ring, which forms a more stable bond.[6] |
Data Summary Tables
Table 1: Recommended Reaction Parameters for Maleimide Conjugation
| Parameter | Recommended Range | Key Considerations |
| pH | 6.5 - 7.5 | Critical for selectivity and reaction rate. Higher pH increases hydrolysis and side reactions.[5][11] |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[5] |
| Reaction Time | 30 minutes to Overnight | Dependent on reactants, temperature, and concentration.[5] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization.[5] |
| Protein Concentration | 1-10 mg/mL | A common range for efficient conjugation.[5] |
| Buffer Type | PBS, HEPES | Avoid buffers containing competing nucleophiles like thiols (DTT) or primary amines (Tris).[5][17] |
Table 2: Comparison of Common Reducing Agents for Thiol Preparation
| Feature | TCEP (tris(2-carboxyethyl)phosphine) | DTT (dithiothreitol) |
| Chemical Nature | Thiol-free phosphine[18] | Thiol-containing[18] |
| Odor | Odorless[9] | Strong, unpleasant[18] |
| Effective pH Range | 1.5 - 8.5[9][18] | > 7[9] |
| Stability in Air | More resistant to oxidation[9] | Prone to oxidation[18] |
| Reactivity with Maleimides | Reacts, but generally slower than DTT[18] | Reacts readily, competes with protein thiols[18] |
| Removal Before Labeling | Recommended for optimal results, but not always necessary[9][19] | Mandatory[15][18] |
Visualizations
Caption: Troubleshooting flowchart for low maleimide conjugation yield.
Caption: Chemical reaction mechanism of maleimide conjugation.
Caption: Workflow for optimizing maleimide conjugation reaction conditions.
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
This protocol is for reducing disulfide bonds to generate free thiols for conjugation.[10]
Materials:
-
Protein of interest
-
Degassed reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5)[10]
-
TCEP solution (e.g., 100 mM in water)[10]
-
(Optional) EDTA
Procedure:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[10]
-
If using, add EDTA to the buffer to a final concentration of 1-5 mM.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[10]
-
Incubate the mixture for 20-60 minutes at room temperature.[10]
-
The reduced protein is now ready for conjugation. In most cases, TCEP does not need to be removed before conjugating with maleimides.[9][19]
Protocol 2: General Maleimide Conjugation to a Protein
This protocol outlines a general procedure for conjugating a maleimide-activated molecule to a thiol-containing protein.[1][10]
Materials:
-
Reduced, thiol-containing protein solution (from Protocol 1)
-
Maleimide-activated molecule
-
Anhydrous DMSO or DMF
-
Degassed reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5)
-
(Optional) Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
Procedure:
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-activated molecule in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[10]
-
Initiate Conjugation: Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (e.g., a 10-20 fold excess is a common starting point).[1] Add the stock solution slowly while gently mixing. Keep the final concentration of organic solvent below 10% to avoid protein denaturation.[7]
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Quench (Optional): To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like L-cysteine in a slight molar excess to the maleimide reagent.[7]
-
Purify: Remove excess, unreacted reagents and byproducts by a suitable method such as size-exclusion chromatography (e.g., desalting column) or dialysis.[20]
Protocol 3: Removal of DTT via Spin Desalting Column
This protocol is essential if DTT is used as the reducing agent.[15]
Materials:
-
Reduced antibody solution containing DTT
-
Spin desalting column (e.g., 7K MWCO)
-
Equilibration/conjugation buffer (e.g., PBS, pH 7.2-7.4)
-
Microcentrifuge and collection tubes
Procedure:
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Column Equilibration: Add the desired conjugation buffer to the column and centrifuge. Repeat this step 2-3 times to ensure the resin is fully equilibrated with the new buffer.[15]
-
Sample Application: Place the equilibrated column in a new collection tube. Slowly apply the reduced protein sample to the center of the resin bed.
-
Desalting: Centrifuge the column according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes). The eluate collected contains the purified, reduced protein, free of DTT.[15]
-
Proceed Immediately: Use the purified protein for the conjugation reaction without delay to prevent the re-oxidation of the free thiols.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agscientific.com [agscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vectorlabs.com [vectorlabs.com]
- 18. benchchem.com [benchchem.com]
- 19. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. benchchem.com [benchchem.com]
Instability of maleimide-thiol conjugates due to retro-Michael reaction
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of maleimide-thiol conjugates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the common issue of conjugate instability driven by the retro-Michael reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in maleimide-thiol conjugates?
A1: The instability of the thiosuccinimide linkage formed between a maleimide and a thiol is primarily due to two competing chemical reactions[1][2]:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, releasing the original thiol and maleimide.[1][3][4][5][6][7][8] In a biological environment rich in other thiols (like glutathione or albumin), the released maleimide can react with these other molecules.[1][2][3][9] This leads to irreversible deconjugation, potential off-target effects, and is often referred to as thiol exchange.[1][9][10][11]
-
Hydrolysis: The succinimide ring of the conjugate can be irreversibly opened by water.[1][6][12] This process is typically accelerated at a basic pH (above 7.5).[1][12] While this prevents the retro-Michael reaction and stabilizes the conjugate, it also introduces structural heterogeneity by creating two isomeric products, which may be undesirable.[1][12]
Q2: How does pH affect the formation and stability of the maleimide-thiol linkage?
A2: pH is a critical factor throughout the conjugation and post-conjugation process[1]:
| pH Range | Effect on Conjugation & Stability | Recommendation |
| < 6.5 | The conjugation rate slows significantly because the thiol group is more likely to be protonated and thus less nucleophilic.[1] | Increase pH to the 6.5-7.5 range for efficient conjugation.[1] |
| 6.5 - 7.5 | This range is optimal for the selective and efficient reaction between maleimides and thiols.[1][6][13] The thiol group is sufficiently nucleophilic to react, while side reactions are minimized.[1] | This is the ideal range for the conjugation step. However, be aware that the resulting conjugate is susceptible to a slow retro-Michael reaction.[1] |
| > 7.5 | The maleimide group itself becomes susceptible to direct hydrolysis and can also react with amines (e.g., lysine side chains), leading to a loss of selectivity.[1][6] Post-conjugation, this pH range accelerates the hydrolysis of the thiosuccinimide ring.[1] | Avoid this pH range for the initial conjugation reaction. It can be used strategically post-purification for controlled hydrolysis to stabilize the conjugate.[1] |
Q3: What is a thiol exchange reaction and why is it problematic for Antibody-Drug Conjugates (ADCs)?
A3: A thiol exchange reaction is a direct consequence of the reversible retro-Michael reaction.[9][11][14] Once the conjugate reverts to its maleimide and thiol components, the maleimide-bearing payload is free to react with other thiols present in the environment.[14][15] In a biological system such as plasma, highly abundant proteins with free thiol groups, like human serum albumin, can effectively "steal" the payload from the intended antibody or protein target.[1][10] This is highly problematic for ADCs as it leads to:
-
Premature Drug Release: The cytotoxic payload is released before it reaches the target cancer cells.[1]
-
Off-Target Toxicity: The released drug can bind to other molecules in the body, leading to unintended toxic effects.[2][3][9]
-
Reduced Efficacy: Less of the therapeutic agent reaches its intended target, compromising the overall effectiveness of the ADC.[2][3][9]
Q4: How can I improve the stability of my maleimide-thiol conjugate?
A4: Several strategies can be employed to enhance the stability of maleimide-thiol conjugates:
-
Controlled Hydrolysis: After conjugation, intentionally hydrolyzing the thiosuccinimide ring by incubating the conjugate at a slightly basic pH (e.g., 8.0-9.0) can create a stable, ring-opened product that is no longer susceptible to the retro-Michael reaction.[1][4][15][16][17]
-
Next-Generation Maleimides: Using maleimide derivatives with electron-withdrawing N-substituents can accelerate the stabilizing hydrolysis reaction.[5][15][16] Self-hydrolyzing maleimides, which have a built-in basic group to catalyze hydrolysis, are also an option.[5][18][19]
-
Alternative Chemistries: For applications requiring very high stability, consider alternative thiol-reactive chemistries that are not prone to the retro-Michael reaction, such as those based on haloacetamides, vinyl sulfones, or Julia-Kocienski-like reagents.[4][20][21]
Troubleshooting Guides
Problem 1: My conjugate shows increasing heterogeneity and loss of activity upon storage.
-
Possible Cause: You are likely observing a combination of the retro-Michael reaction (leading to deconjugation and loss of activity) and hydrolysis (creating stable but isomeric products, leading to analytical heterogeneity).[1]
-
Troubleshooting Steps:
-
Analyze Storage Buffer: Ensure the pH of your storage buffer is optimal, typically between 6.5 and 7.0, to minimize both reactions. Avoid basic pH unless intentional hydrolysis is desired.[1]
-
Control Temperature: Store conjugates at low temperatures (e.g., 4°C or -80°C) to slow down degradation reactions.[5]
-
Assess Stability: Use HPLC-MS to monitor the integrity of your conjugate over time under different storage conditions.
-
Implement Stabilization: If instability persists, consider a post-conjugation controlled hydrolysis step to form a stable, ring-opened product.[1]
-
Problem 2: My Antibody-Drug Conjugate (ADC) is losing its payload in plasma stability assays.
-
Possible Cause: This is a classic sign of a thiol exchange reaction driven by the retro-Michael reaction. The released maleimide-drug is being captured by abundant thiols in the plasma, such as albumin.[1][10]
-
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: Use LC-MS to analyze the plasma sample. The presence of the drug conjugated to albumin or other plasma proteins will confirm thiol exchange.[1][22]
-
Accelerate Hydrolysis Pre-Administration: Before in vivo use or plasma incubation, implement a controlled hydrolysis step (e.g., incubate at pH 8.5 for 2-4 hours).[1][22] This will create a stable succinamic acid thioether linkage that is resistant to thiol exchange.[4]
-
Consider Next-Generation Maleimides: For future experiments, using a more stable maleimide derivative from the outset can prevent these issues.[1]
-
Problem 3: The conjugation reaction is inefficient, with a low yield.
-
Possible Cause: The maleimide reagent may have hydrolyzed before reacting with the thiol. Maleimides are susceptible to hydrolysis, especially in aqueous solutions at non-optimal pH.[4][8]
-
Troubleshooting Steps:
-
Check Reaction pH: Ensure the conjugation buffer is within the optimal pH range of 6.5-7.5.[4]
-
Prepare Fresh Reagents: Prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF immediately before use.[1][4]
-
Optimize Molar Excess: A 5-20 fold molar excess of the maleimide reagent over the thiol is commonly used to drive the reaction to completion.[1]
-
Data Presentation
Table 1: Influence of pH on Maleimide-Thiol Conjugation and Stability
| pH Range | Key Characteristics | Recommendations |
| < 6.5 | Slow reaction rate due to protonated, less nucleophilic thiol.[1] | Not recommended for efficient conjugation. |
| 6.5 - 7.5 | Optimal for fast and selective conjugation.[1] | Ideal for the conjugation step. The resulting conjugate is moderately stable but susceptible to a slow retro-Michael reaction.[1] |
| > 7.5 | Risk of maleimide hydrolysis and reaction with amines. Accelerated hydrolysis of the thiosuccinimide ring.[1] | Avoid for the conjugation reaction. Can be used post-purification for controlled hydrolysis to stabilize the conjugate.[1] |
Table 2: Half-lives of Maleimide-Thiol Adducts in the Presence of Glutathione
| Maleimide N-Substituent | Thiol | Half-life of Conversion (hours) | Extent of Conversion (%) | Reference |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | 18 | 12.3 | [23] |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | 3.1 | 89.5 | [23] |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | - | - | [23] |
| N-ethyl maleimide (NEM) | 4-mercaptohydrocinnamic acid (MPP) | 258 | 0.8 | [23] |
| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC) | 3.6 | 90.7 | [23] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
-
Thiol Reduction (if necessary):
-
Dissolve the thiol-containing protein/peptide in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS, with EDTA) at pH 7.0-7.5.[1]
-
Add a 10-50 fold molar excess of a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate for 30-60 minutes at room temperature.[1]
-
Remove the excess TCEP using a desalting column or dialysis against the degassed reaction buffer.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the maleimide reagent (e.g., 10-20 mM) in a dry, aprotic solvent such as DMSO or DMF immediately before use.[1]
-
Add a 5-20 fold molar excess of the maleimide stock solution to the reduced and purified protein/peptide solution.[1]
-
Flush the reaction vessel with an inert gas (argon or nitrogen), seal, and incubate for 1-2 hours at room temperature or overnight at 4°C.[1]
-
-
Purification:
-
Purify the conjugate from excess maleimide reagent and other reaction components using size exclusion chromatography (SEC), dialysis, or other appropriate chromatographic methods.
-
Protocol 2: Controlled Hydrolysis for Conjugate Stabilization
-
Buffer Exchange: After purification of the maleimide-thiol conjugate (from Protocol 1), exchange the buffer to a slightly basic buffer, such as a phosphate or borate buffer at pH 8.5.[1]
-
Incubation: Incubate the conjugate solution at room temperature or 37°C for 2-4 hours.[1] The optimal time and temperature should be determined empirically for each specific conjugate.
-
Monitoring: Monitor the hydrolysis of the thiosuccinimide ring by LC-MS. A successful hydrolysis will result in a mass increase of 18 Da (the mass of a water molecule).[4]
-
Final Buffer Exchange: Once hydrolysis is complete, exchange the buffer back to a neutral storage buffer (e.g., PBS, pH 7.4).
Protocol 3: Assessment of Conjugate Stability in the Presence of a Competing Thiol
-
Sample Preparation:
-
Prepare a solution of the purified conjugate at a known concentration (e.g., 50 µM) in a physiological buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of a competing thiol, such as glutathione (GSH), in the same buffer.
-
-
Initiation of Stability Study:
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.[3]
-
Quench the reaction by adding an equal volume of a quenching solution (e.g., 0.1% formic acid in acetonitrile).[5]
-
Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated maleimide, and any thiol exchange products.[3]
-
-
Data Analysis:
-
Plot the percentage of the intact conjugate remaining over time to determine the degradation kinetics.[3]
-
Visualizations
Caption: Competing pathways of retro-Michael reaction and hydrolysis.
Caption: Workflow for assessing maleimide conjugate stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. benchchem.com [benchchem.com]
- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. creativepegworks.com [creativepegworks.com]
- 19. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
Optimizing pH for selective maleimide reaction with thiols (pH 6.5-7.5)
Technical Support Center: Optimizing Maleimide-Thiol Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for selective maleimide reactions with thiols. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a selective maleimide-thiol reaction and why is it so critical?
A1: The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1][2][3][4] This range is critical because it balances the reactivity of the thiol group with the stability and selectivity of the maleimide.[5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring high chemoselectivity.[1][2][3][4][6]
Q2: What are the consequences of performing the conjugation at a pH outside the optimal 6.5-7.5 range?
A2:
-
Below pH 6.5: The reaction rate with thiols significantly decreases. This is because the thiol group (typically with a pKa around 8.5) remains mostly in its protonated form (-SH), which is less nucleophilic than the thiolate anion (-S⁻) required for the reaction.[1][3][4]
-
Above pH 7.5: Several side reactions become more prominent:
-
Reaction with Amines: Maleimides lose their selectivity and begin to react with primary amines, such as the side chains of lysine residues.[1][2][6]
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative, which reduces the concentration of the active reagent.[1][3][4][6]
-
Thiazine Rearrangement: For peptides or proteins with an N-terminal cysteine, a higher pH can promote a rearrangement of the conjugate to form a stable six-membered thiazine ring, which can complicate analysis.[1][6][7][8]
-
Q3: What is maleimide hydrolysis and how can it be prevented?
A3: Maleimide hydrolysis is the ring-opening of the maleimide moiety by water, which forms a non-reactive maleamic acid.[1][3][4] This reaction is accelerated at neutral to high pH and higher temperatures.[9][10][11] To minimize hydrolysis:
-
Maintain the reaction pH strictly between 6.5 and 7.5.[1]
-
Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[6]
-
For storage, dissolve maleimides in an anhydrous organic solvent like DMSO or DMF and store at -20°C, protected from moisture.[6]
Q4: Can I use any buffer for maleimide conjugation?
A4: Phosphate-buffered saline (PBS), HEPES, and MOPS are commonly used buffers, provided their pH is adjusted to the 6.5-7.5 range.[1][9] It is critical to avoid buffers that contain primary or secondary amines (like Tris or Glycine) if the pH is not carefully controlled, as they can compete with the thiol reaction at pH levels above 7.5.[9][12] Also, ensure the buffer is free of any thiol-containing compounds like dithiothreitol (DTT) or β-mercaptoethanol.[13]
Q5: Is the bond formed between a maleimide and a thiol stable?
A5: The initial thioether bond formed can be reversible under certain conditions through a retro-Michael reaction, especially in the presence of other thiols like glutathione.[6][14] This can lead to payload migration in vivo.[15] To create a more stable conjugate, the thiosuccinimide ring can be intentionally hydrolyzed by raising the pH to 8.5-9.0 after the initial conjugation is complete.[15] The resulting ring-opened structure is more stable and not susceptible to the retro-Michael reaction.[4]
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the design of maleimide-thiol conjugation experiments.
Table 1: Effect of pH on Maleimide Reaction Characteristics
| pH Range | Thiol-Maleimide Reaction Rate | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | Negligible |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Data compiled from multiple sources.[3]
Table 2: Relative Reactivity and Side Reactions at Different pH Values
| Parameter | Condition | Observation | Significance |
| Thiol vs. Amine Reactivity | pH 7.0 | Thiol reaction is ~1,000 times faster.[1][2][6] | Highlights the optimal pH for selective thiol conjugation. |
| Maleimide Hydrolysis | pH > 7.5 | Rate significantly increases.[6] | Leads to loss of reactive maleimide, reducing conjugation yield. |
| Thiazine Rearrangement | pH 8.4 | ~90% conversion after 24 hours.[6][7] | This side reaction with N-terminal cysteines is highly pH-dependent. |
Table 3: Half-life of Maleimide Derivatives (Hydrolysis)
| Compound | pH | Temperature | Half-life (t½) |
| N-aryl maleimide | 7.4 | 37°C | ~55 minutes |
| N-fluorophenyl maleimide | 7.4 | 37°C | ~28 minutes |
| 8-arm-PEG10k-maleimide | 5.5 | 37°C | > 24 hours |
| 8-arm-PEG10k-maleimide | 7.4 | 37°C | ~3 hours |
| 8-arm-PEG10k-maleimide | 9.0 | 37°C | ~12 minutes |
Data adapted from studies on specific maleimide derivatives and may vary.[5][11]
Experimental Protocols
Protocol 1: General Procedure for Maleimide Labeling of a Thiol-Containing Protein
This protocol provides a general procedure for conjugating a maleimide-functionalized molecule to a protein's cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
Maleimide-functionalized reagent (e.g., fluorescent dye, drug)
-
Conjugation Buffer: Degassed 100 mM sodium phosphate, 150 mM NaCl, pH 7.2. Other buffers like HEPES can also be used.[1][4]
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Anhydrous DMSO or DMF
-
Purification equipment (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[1][4]
-
Disulfide Bond Reduction (Optional): If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[9] Incubate for 30-60 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation. TCEP does not need to be removed before adding the maleimide reagent.[13]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10- to 20-fold excess is a good starting point).[6] Add the solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. If the maleimide reagent is light-sensitive, protect the reaction from light.
-
Quenching: Stop the reaction by adding a quenching reagent to react with any excess maleimide. Add L-cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM and incubate for 15-30 minutes.
-
Purification: Remove unreacted maleimide and other small molecules from the conjugated protein using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration (TFF).
-
Storage: Store the purified conjugate solution at 2-8°C for up to one week. For long-term storage, add stabilizers like BSA (5-10 mg/mL) and sodium azide (0.01-0.03%), and store at 4°C or, with 50% glycerol, at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Incorrect Buffer pH: The pH is outside the optimal 6.5-7.5 range. | Verify the pH of your reaction buffer using a calibrated pH meter and adjust if necessary.[1] |
| Maleimide Hydrolysis: The maleimide reagent was inactivated by water before the reaction. | Prepare maleimide stock solutions fresh in an anhydrous solvent (DMSO/DMF) and add to the aqueous buffer immediately before starting the conjugation.[1][6] | |
| Thiol Oxidation: Free sulfhydryl groups have oxidized to form disulfide bonds, which are unreactive with maleimides. | Ensure all buffers are thoroughly degassed.[12] If reducing disulfide bonds, use a sufficient excess of TCEP. Consider adding 1-5 mM EDTA to the buffer to chelate metal ions that can catalyze oxidation.[9][15] | |
| Presence of Unexpected Byproducts | Reaction with Primary Amines: The reaction pH was too high (>7.5), causing the maleimide to react with lysine residues. | Strictly maintain the reaction pH within the 6.5-7.5 range.[1] Use a purification method like ion-exchange chromatography to separate species with different charges. |
| Thiazine Rearrangement: The protein has an N-terminal cysteine, and the conjugate has rearranged. | Perform the conjugation at the lower end of the optimal range (pH ~6.5) to minimize this side reaction.[1] | |
| Irreproducible Results | Inconsistent Buffer Preparation: Variations in buffer preparation are leading to shifts in pH between experiments. | Standardize your buffer preparation protocol. Always measure and adjust the pH of the buffer immediately before use.[5] |
Visual Guides
Caption: Mechanism of the maleimide-thiol Michael addition reaction.
Caption: General experimental workflow for thiol-maleimide conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Maleimide Hydrolysis in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to maleimide hydrolysis in aqueous solutions during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a significant problem in bioconjugation?
A: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming an unreactive maleamic acid derivative.[1][2][3] This is problematic because the intact maleimide group is essential for reacting with thiol groups (e.g., from cysteine residues in proteins) to form a stable thioether bond.[1] If the maleimide hydrolyzes before it can react with the target thiol, it leads to low or no conjugation efficiency, resulting in reduced yields of the desired conjugate and wasted reagents.[1][3]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A: The two main factors that significantly influence the rate of maleimide hydrolysis are:
-
pH: The rate of hydrolysis dramatically increases with a rise in pH.[1][2][3] In alkaline conditions (pH > 7.5), the hydrolysis of the maleimide group becomes a significant competing reaction to the desired thiol conjugation.[1][3][4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including maleimide hydrolysis.[1][3][4]
Q3: What is the optimal pH range for maleimide-thiol conjugation to minimize hydrolysis?
A: The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[1][4][5][6][7] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is relatively low.[1][4] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, another potential competing nucleophile.[1][4][5][6][7]
Q4: Can I prepare and store maleimide reagents in an aqueous buffer?
A: It is strongly advised to prepare aqueous solutions of maleimide reagents immediately before use due to their susceptibility to hydrolysis.[1][4] For storage, maleimide reagents should be dissolved in a dry, anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and stored at -20°C, protected from moisture.[1][2][4]
Q5: My protein's cysteine residues are involved in disulfide bonds. Do I need to perform a reduction step before conjugation?
A: Yes, it is crucial to reduce disulfide bonds to free sulfhydryl (-SH) groups before conjugation.[5][8] Maleimides react specifically with free thiols, not with disulfide bonds.[5][6][8] Common reducing agents include Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT). TCEP is often preferred as it does not contain a thiol group and typically does not need to be removed before adding the maleimide reagent.[1][9] If DTT is used, it must be completely removed from the protein solution before adding the maleimide, as the thiols in DTT will compete with the protein's thiols for reaction.[5][8][9]
Q6: Are there more hydrolytically stable alternatives to traditional maleimides?
A: Yes, next-generation maleimides (NGMs) have been developed to offer improved stability and reactivity. For instance, diiodomaleimides (DIM) have been shown to provide rapid bioconjugation with reduced hydrolysis, which is particularly beneficial for sterically hindered systems.[10][11] Additionally, strategies exist to stabilize the conjugate after the reaction, such as post-conjugation hydrolysis of the thiosuccinimide ring to a more stable succinamic acid thioether, which prevents reversal of the reaction (retro-Michael reaction).[12][13][14]
Quantitative Data on Maleimide Stability
The stability of maleimides is highly dependent on pH and temperature. The following tables summarize the hydrolysis rates for representative maleimide compounds.
Table 1: Half-life of 8-arm-PEG10k-maleimide at 37°C at Various pH Values
| pH | Half-life (t½) in hours |
| 3.0 | ~138 |
| 5.5 | ~69 |
| 7.4 | ~11 |
Data adapted from a study on 8-arm-PEG10k-maleimide. The exact half-life can vary depending on the specific maleimide derivative and buffer components.
Table 2: Observed Pseudo-First-Order Rate Constants for the Hydrolysis of 8-arm-PEG10k-maleimide at pH 7.4 at Different Temperatures
| Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 20 | 1.24 x 10⁻⁵ |
| 37 | 6.55 x 10⁻⁵ |
Data from the same study, illustrating the significant increase in hydrolysis rate with temperature.[15]
Table 3: Stability of N-methyl Halomaleimide Derivatives at pH 7.4
| Maleimide Derivative | Half-life (t½) in minutes |
| Dichloromaleimide | 115.5 |
| Dibromomaleimide | 17.9 |
| Diiodomaleimide | 28.9 |
Data adapted from a study on N-methyl halomaleimide derivatives, showing the influence of leaving groups on the rate of hydrolysis.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low or No Final Conjugate Detected | 1. Maleimide reagent hydrolyzed before conjugation. [1][3] 2. Oxidation of thiol groups on the biomolecule. [5] 3. Insufficiently reduced protein. [8] | 1. Prepare a fresh maleimide stock solution in anhydrous DMSO or DMF immediately before use.[1][5] Ensure your reaction buffer is within the optimal pH range of 6.5-7.5; prepare fresh buffer and verify the pH.[1][5] 2. Degas all buffers to remove dissolved oxygen.[5] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure complete reduction of disulfide bonds using an appropriate reducing agent like TCEP.[6] |
| Inconsistent Conjugation Results | 1. pH of the reaction buffer is not stable or incorrect. [1] 2. Inconsistent timing or temperature. [3] | 1. Use a buffer with sufficient buffering capacity (e.g., 100 mM sodium phosphate).[1] Re-measure the pH of your buffer stock and the final reaction mixture. 2. Standardize all experimental parameters. Prepare fresh solutions for each experiment, carefully monitor reaction time and temperature, and minimize the time the maleimide is in an aqueous solution before starting the conjugation.[3] |
| Reaction is Slow and Yield is Low | 1. Reaction temperature is too low, or reaction time is too short. [4] 2. Presence of competing nucleophiles or interfering substances. [3][5] | 1. While lower temperatures (e.g., 4°C) minimize hydrolysis, they also slow down the conjugation reaction. If reacting at 4°C, increase the incubation time (e.g., overnight).[4] For room temperature reactions, ensure a sufficient duration (typically 1-2 hours).[4] 2. Avoid buffers containing primary amines (e.g., Tris) if possible, as they can react with maleimides, especially at higher pH.[3][5] Ensure complete removal of thiol-containing reducing agents like DTT.[8] |
| Conjugate Degrades Upon Storage (Loss of Payload) | Reversal of the thiol-maleimide linkage (retro-Michael reaction). [12][16][17] | After the initial conjugation, consider raising the pH to 8.0-9.0 and incubating for a few hours to promote the hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether.[13][14] This ring-opened form is not susceptible to the retro-Michael reaction.[12][14] |
Visual Guides
Caption: The hydrolysis pathway of maleimide to its inactive maleamic acid form.
Caption: A troubleshooting workflow for diagnosing low maleimide conjugation yield.
Key Experimental Protocols
Protocol 1: General Protein Reduction and Maleimide Conjugation
This protocol provides a general guideline for conjugating a maleimide-functionalized molecule to a thiol-containing protein. Optimal conditions may vary.
Materials:
-
Protein with cysteine residues in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5, degassed.[6]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Maleimide reagent.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol.
-
Desalting column (e.g., G-25) for purification.
Procedure:
-
Protein Reduction (if necessary):
-
Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare a fresh stock solution of TCEP in the reaction buffer.
-
Add TCEP to the protein solution to a final 10-50 fold molar excess.[1]
-
Incubate the mixture at room temperature for 30-60 minutes.[1][6] The reduced protein is now ready for conjugation. (Note: If using DTT, it must be removed via a desalting column before proceeding).
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[4][6]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the maleimide is fluorescent.[4][5][6] Gentle mixing is recommended.
-
-
Quenching the Reaction (Optional):
-
Purification:
Protocol 2: Assay for Monitoring Maleimide Hydrolysis via RP-HPLC
This protocol outlines a method to quantify the rate of maleimide hydrolysis under specific buffer conditions.
Materials:
-
Maleimide compound of interest.
-
Buffer of interest (e.g., 50 mM HEPES, pH 7.5).[12]
-
Reverse-Phase HPLC (RP-HPLC) system with a UV detector.
-
C18 reverse-phase column.[12]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the maleimide compound in an organic solvent (e.g., DMSO).
-
Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Incubate the solution at a controlled temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
If necessary, quench any potential reactions by adding acid (e.g., TFA to 1%) or by immediately freezing the sample at -80°C until analysis.
-
-
HPLC Analysis:
-
Inject the sample from each time point onto the C18 column.
-
Elute the sample using a linear gradient, for example, from 95% Mobile Phase A / 5% Mobile Phase B to 5% Mobile Phase A / 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile using a UV detector at a wavelength where both the intact maleimide and the hydrolyzed product absorb (e.g., ~300 nm, though this is compound-specific). The intact maleimide is typically less polar and will have a longer retention time than the more polar hydrolyzed maleamic acid product.
-
-
Data Analysis:
-
Integrate the peak areas for the intact maleimide and the hydrolyzed product(s) at each time point.[12]
-
Calculate the percentage of intact maleimide remaining over time.
-
Plot the natural logarithm of the percentage of intact maleimide versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k) for hydrolysis. The half-life (t½) can be calculated as ln(2)/k.
-
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Side reactions of maleimides with primary amines at high pH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during experiments involving maleimide reactions with primary amines, particularly at high pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation, and why is it so critical?
The optimal pH range for efficient and specific maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate form, while minimizing side reactions.[2][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][2][5][6][7]
Q2: What are the primary side reactions that occur with maleimides at high pH?
At pH values above 7.5, two main side reactions become significant:
-
Reaction with Primary Amines: Maleimides lose their selectivity for thiols and begin to react with primary amines, such as the side chain of lysine residues.[1][6][7] This leads to the formation of heterogeneous conjugates and a loss of specificity.[2][5]
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, opening to form a non-reactive maleamic acid.[2][3][7] This inactivates the maleimide group, preventing it from reacting with thiols.[7][8] The rate of hydrolysis increases significantly with increasing pH.[8]
Q3: Can I perform maleimide conjugations at a pH below 6.5?
While possible, it is generally not recommended. Below pH 6.5, the rate of the conjugation reaction will be significantly slower.[2][4] This is because the thiol group (with a pKa typically around 8.5) will be predominantly in its protonated, less nucleophilic form, reducing its reactivity towards the maleimide.[2]
Q4: I'm working with a peptide that has an N-terminal cysteine. Are there any specific side reactions I should be aware of?
Yes, when conjugating to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring of the maleimide-thiol adduct.[1][7] This is known as a thiazine rearrangement and is more likely to happen at physiological or higher pH.[1][7][9] This rearrangement can lead to a more stable final product, but it is a deviation from the intended succinimidyl thioether linkage.[1]
Q5: How can I improve the stability of my final maleimide-thiol conjugate?
The thiosuccinimide linkage formed between a maleimide and a thiol can be susceptible to a retro-Michael reaction, especially in the presence of other thiols.[1][7] To improve stability, the succinimide ring can be intentionally hydrolyzed after conjugation to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[1] This can be achieved by incubating the purified conjugate at a higher pH (e.g., pH 8.5-9.0).[1][7]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis: The maleimide reagent was inactivated by hydrolysis due to moisture or high pH. | Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use.[4][7] Avoid prolonged storage of maleimides in aqueous solutions, especially at neutral or alkaline pH.[2] |
| Suboptimal pH: The reaction pH is outside the optimal 6.5-7.5 range. | Ensure your reaction buffer is accurately prepared and maintained within the optimal pH range.[1] | |
| Thiol Oxidation: Free sulfhydryl groups on the protein/peptide have oxidized to form disulfide bonds. | Reduce disulfide bonds using a reducing agent like TCEP prior to conjugation.[1] Degas your buffers and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.[1][4] | |
| Presence of Unexpected Byproducts | Reaction with Primary Amines: The reaction pH is above 7.5, leading to non-specific labeling of lysine residues. | Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols.[1][4] |
| Thiazine Rearrangement: Conjugation to an N-terminal cysteine at neutral or high pH. | Perform the conjugation at a more acidic pH (e.g., pH 5.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.[1][9] | |
| Protein Aggregation During Conjugation | Hydrophobic Interactions: Conjugation of hydrophobic maleimide reagents can increase the overall hydrophobicity of the protein. | If possible, choose maleimide reagents with hydrophilic linkers, such as polyethylene glycol (PEG), to increase the solubility of the final conjugate.[10] |
| Over-modification: Attaching too many maleimide-containing molecules alters the protein's surface properties. | Optimize the molar ratio of the maleimide reagent to the protein. A 10:1 to 20:1 molar excess is a common starting point, but this should be optimized for each specific protein.[10] |
Data Presentation
Table 1: Impact of pH on Maleimide-Thiol Conjugation
| pH Range | Thiol Reactivity | Selectivity for Thiols | Primary Side Reactions | Recommendation |
| < 6.5 | Slow | High | - | Use only if the target molecule is unstable at higher pH. Expect longer reaction times.[7] |
| 6.5 - 7.5 | Optimal | High | Minimal | Recommended range for selective thiol conjugation.[1][7] |
| 7.5 - 8.5 | Fast | Decreased | Reaction with amines, Maleimide hydrolysis | Avoid unless selective thiol reaction is not critical.[7] Increased risk of side reactions.[7] |
| > 8.5 | Very Fast | Low | Significant reaction with amines, Rapid maleimide hydrolysis | Not recommended for selective thiol conjugation.[7] |
Table 2: Quantitative Data on Thiazine Rearrangement of an N-terminal Cysteine Adduct
| pH | Time (h) | Thiazine Formation |
| 5.0 | 24 | Negligible (0.1%)[1] |
| 7.3 | 24 | Major product (~70%)[1] |
| 8.4 | 24 | Nearly 90% conversion[1] |
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
-
Preparation of Protein/Peptide:
-
Dissolve the thiol-containing protein or peptide in a degassed buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline with 1-5 mM EDTA).[1][11]
-
If necessary, reduce disulfide bonds using a suitable reducing agent like TCEP. If using DTT, it must be removed prior to the addition of the maleimide reagent.[1][10]
-
-
Preparation of Maleimide Reagent:
-
Conjugation Reaction:
-
Quenching (Optional):
-
To quench any unreacted maleimide, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol.[1]
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents.[1]
-
Protocol for Post-Conjugation Stabilization by Hydrolysis
-
Purification:
-
Purify the maleimide-thiol conjugate to remove all unreacted small molecules.[1]
-
-
pH Adjustment:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).[1]
-
-
Incubation:
-
Incubate the solution at 37°C for 1-2 hours. The optimal time should be determined by monitoring the reaction, for instance, by mass spectrometry.[1]
-
-
Final Buffer Exchange:
-
Exchange the buffer of the stabilized conjugate to a desired storage buffer with a neutral pH.[1]
-
Visualizations
Caption: Key reaction pathways in maleimide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Maleimide-Thiol Adducts via Hydrolysis
For researchers, scientists, and drug development professionals utilizing maleimide-thiol conjugation chemistry, ensuring the long-term stability of the resulting adduct is paramount for therapeutic efficacy and experimental accuracy. The primary mechanism of instability in conventional maleimide-thiol conjugates is the retro-Michael reaction, which can lead to deconjugation and off-target effects.[1][2][3] This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols focused on leveraging hydrolysis to improve the stability of these critical linkages.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Hydrolyzed Maleimide Reagent: Maleimide stock solutions are unstable in aqueous buffers.[4] 2. Oxidized Thiols: Thiol groups on the protein or peptide may have formed disulfide bonds.[4][5] 3. Suboptimal pH: The reaction pH is outside the optimal 6.5-7.5 range.[6][7][8] 4. Presence of Competing Thiols: Buffers or other reagents may contain competing thiol compounds (e.g., DTT).[6] | 1. Prepare fresh maleimide stock solutions in a dry, aprotic solvent like DMSO or DMF immediately before use.[4] 2. Pre-treat the protein/peptide with a non-thiol reducing agent like TCEP.[4][7] 3. Ensure the reaction buffer is strictly within the pH 6.5-7.5 range using a non-nucleophilic buffer such as PBS or HEPES.[4][6] 4. Use thiol-free buffers and reagents for the conjugation reaction.[4] |
| Loss of Conjugate/Payload in Plasma Stability Assays | Retro-Michael Reaction: The thiosuccinimide adduct is reverting to the original thiol and maleimide, leading to thiol exchange with molecules like glutathione in plasma.[1][3][9] | 1. Induce Post-Conjugation Hydrolysis: After purification, incubate the conjugate in a slightly basic buffer (pH 8.0-9.0) to promote the hydrolysis of the succinimide ring, forming a stable thioether.[4][10] 2. Utilize Next-Generation Maleimides (NGMs): Consider using maleimide derivatives designed for enhanced stability, such as self-hydrolyzing maleimides.[1][10] |
| Heterogeneity in Final Product | 1. Incomplete Hydrolysis: Partial hydrolysis of the succinimide ring can lead to a mixed population of ring-opened and closed adducts. 2. N-terminal Cysteine Rearrangement: Conjugates formed with peptides having an N-terminal cysteine can rearrange to a thiazine structure, particularly at physiological or higher pH.[9][11] | 1. Monitor the hydrolysis reaction using LC-MS to ensure complete conversion to the ring-opened form.[4] 2. If using a peptide with an N-terminal cysteine, consider performing the conjugation at a more acidic pH (e.g., pH 6.0-6.5) to minimize rearrangement. Alternatively, acetylation of the N-terminal amine can prevent this side reaction.[10][11] |
| Reaction with Non-Thiol Nucleophiles | High pH: At pH values above 7.5, maleimides can react with other nucleophiles, such as primary amines (e.g., lysine residues).[6] | Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure high selectivity for thiol groups.[6][10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in maleimide-thiol adducts?
A1: The main cause of instability is the retro-Michael reaction, a reversible process where the thiosuccinimide adduct can break down into the original thiol and maleimide.[1][10] This is particularly problematic in biological environments rich in thiols, such as plasma, where it can lead to thiol exchange with molecules like glutathione, causing premature release of the conjugated payload and off-target effects.[1][3][9]
Q2: How does hydrolysis improve the stability of maleimide-thiol adducts?
A2: Hydrolysis of the succinimide ring within the maleimide-thiol adduct results in the formation of a stable succinamic acid thioether.[1][10] This ring-opened product is no longer susceptible to the retro-Michael reaction, thus providing a stable, irreversible linkage.[1][12][13]
Q3: What is the optimal pH for maleimide-thiol conjugation, and how does it relate to hydrolysis?
A3: The optimal pH for the initial conjugation reaction is between 6.5 and 7.5.[6][8][14] This range provides a good balance between the reactivity of the thiol group and the stability of the maleimide. For post-conjugation hydrolysis to stabilize the adduct, a slightly basic pH of 8.0-9.0 is recommended to accelerate the ring-opening reaction.[4]
Q4: Can I perform the conjugation and hydrolysis in a single step?
A4: While technically possible to perform the reaction at a pH that allows for both conjugation and some degree of hydrolysis, a two-step process is generally recommended for better control. Performing the initial conjugation in the optimal pH range of 6.5-7.5 ensures high specificity and yield.[6][8] Subsequent, controlled hydrolysis at a higher pH allows for complete conversion to the stable ring-opened form, which can be monitored to ensure product homogeneity.[4]
Q5: Are there alternatives to hydrolysis for stabilizing maleimide-thiol adducts?
A5: Yes, several next-generation maleimides (NGMs) have been developed to enhance stability. These include maleimides with electron-withdrawing groups that promote faster hydrolysis and dihalomaleimides that can re-bridge disulfide bonds, creating a stable covalent linkage.[1][10][15] Another strategy involves transcyclization reactions for specific adducts.[3][9]
Quantitative Data on Adduct Stability
The stability of maleimide-thiol adducts can be significantly enhanced through hydrolysis. The following table summarizes the comparative stability of different adduct types.
| Linkage Type | Model System/Conditions | Stability Outcome | Reference |
| Traditional Thiol-Maleimide | BODIPY-maleimide conjugated to reduced antibody cysteines, incubated with 5 mM cysteine for 7 days. | Approximately 8% loss of the BODIPY label was observed. | [1] |
| Hydrolyzed Thiosuccinimide | Conjugates made with electron-withdrawing N-substituents on the maleimide, purposefully hydrolyzed in vitro. | The ring-opened products have half-lives of over two years, ensuring in vivo stability. | [1][15] |
| Thiazine Linker | Maleimide conjugated to a peptide with an N-terminal cysteine, incubated with glutathione. | The thiazine linker is over 20 times less susceptible to glutathione adduct formation compared to the standard thioether conjugate. | [1] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines the basic procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein or peptide.
Materials:
-
Thiol-containing protein/peptide
-
Maleimide-functionalized molecule
-
Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)[5][10]
-
Anhydrous DMSO or DMF[7]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)[7]
-
Size-exclusion chromatography (SEC) column or other purification system
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein/peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.[5][10]
-
(Optional) Reduction of Disulfide Bonds: If necessary, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature to reduce any disulfide bonds.[7][10]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[7]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution with gentle mixing.[7][10] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescent maleimide.[7]
-
Purification: Remove excess, unreacted maleimide reagent and byproducts using a size-exclusion chromatography column, dialysis, or ultrafiltration.[10]
Protocol 2: Post-Conjugation Hydrolysis for Adduct Stabilization
This protocol describes the intentional hydrolysis of the thiosuccinimide ring to create a more stable conjugate.
Materials:
-
Purified maleimide-thiol conjugate (from Protocol 1)
-
Hydrolysis buffer (e.g., phosphate or borate buffer, pH 8.0-9.0)[4]
-
Final formulation buffer (e.g., PBS, pH 6.5-7.4)[4]
-
LC-MS system for monitoring
Procedure:
-
Buffer Exchange: Exchange the buffer of the purified conjugate from Protocol 1 to the hydrolysis buffer (pH 8.0-9.0).
-
Controlled Hydrolysis: Incubate the conjugate in the hydrolysis buffer. The incubation time will vary depending on the specific maleimide and conjugate but can range from a few hours to overnight.
-
Monitoring: Monitor the progress of the hydrolysis by LC-MS, observing the mass shift corresponding to the addition of one water molecule to the conjugate.
-
Final Formulation: Once the desired level of hydrolysis (ideally, complete conversion) is achieved, exchange the conjugate into the final formulation buffer for long-term storage.[4]
Visualizations
Caption: Reaction pathways for maleimide-thiol adducts.
Caption: Experimental workflow for post-conjugation hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 15. pubs.acs.org [pubs.acs.org]
How to handle oxidized or inaccessible cysteine residues in proteins
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with proteins containing oxidized or inaccessible cysteine residues.
Frequently Asked Questions (FAQs)
Q1: Why are some cysteine residues in my protein inaccessible to labeling reagents?
Cysteine residues can be inaccessible for several reasons:
-
Burial within the protein's 3D structure: The residue may be located in the hydrophobic core of the protein, sterically hindering the approach of labeling reagents.[1]
-
Protein conformation: The local protein structure can restrict access to the cysteine's thiol group.
-
Oxidation state: The cysteine may be oxidized, forming disulfide bonds (intramolecular or intermolecular) or other oxidative modifications, rendering it unreactive to typical thiol-specific labeling reagents.[1]
Computational tools that analyze factors like solvent-accessible surface area (SASA) and the surrounding amino acid environment can help predict which cysteine residues are likely to be buried or unreactive.[1]
Q2: What are the common forms of cysteine oxidation, and are they reversible?
Cysteine residues are susceptible to a variety of oxidative post-translational modifications (oxPTMs). These can be broadly categorized as reversible or irreversible:
-
Reversible Modifications: These can often be reversed by cellular antioxidant systems or by using reducing agents in vitro. They play significant roles in redox signaling.[2][3] Examples include:
-
Irreversible Modifications: These are generally considered permanent and can lead to loss of protein function.[3] Examples include:
-
Sulfinic acid (-SO₂H)
-
Sulfonic acid (-SO₃H)
-
Q3: How can I detect and quantify cysteine oxidation in my protein of interest?
Mass spectrometry (MS)-based proteomics is a powerful tool for identifying and quantifying cysteine modifications.[4] A common strategy involves a "differential alkylation" or "biotin switch" approach.[3][5]
The general workflow is as follows:
-
Block free thiols: All accessible, reduced cysteine residues are first blocked with an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide (IAM).[6]
-
Reduce oxidized cysteines: Reversibly oxidized cysteines are then reduced back to their free thiol form using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[3]
-
Label newly exposed thiols: The newly available thiol groups are then labeled with a second, distinct reagent, which could be a different alkylating agent with a mass tag or a biotinylated probe for enrichment.[5]
-
Analysis by Mass Spectrometry: The protein is digested, and the resulting peptides are analyzed by MS to identify the labeled cysteine residues.
Troubleshooting Guides
Problem: Low or no labeling of a target cysteine residue.
| Possible Cause | Suggested Solution |
| Cysteine is buried within the protein structure. | Perform partial denaturation using agents like urea or guanidinium hydrochloride to unfold the protein and expose the residue. The concentration of the denaturant may need to be optimized to avoid irreversible denaturation.[1] |
| Cysteine is in an oxidized state (e.g., part of a disulfide bond). | Pre-treat the protein with a reducing agent such as DTT or TCEP to reduce the disulfide bonds and free up the thiol group for labeling.[1] TCEP is often preferred as it is more stable and less likely to interfere with maleimide-based labeling.[1] |
| Labeling reagent is degraded or inactive. | Prepare fresh solutions of the labeling reagent immediately before use, especially for light-sensitive or moisture-sensitive compounds. |
| Interfering substances in the buffer. | Ensure that the buffer does not contain components that can react with the labeling reagent. For example, Tris buffers contain primary amines that can react with maleimide-based reagents.[7] |
Problem: Non-specific labeling of multiple cysteine residues.
| Possible Cause | Suggested Solution |
| Multiple accessible cysteine residues. | If the goal is to label a specific cysteine, consider site-directed mutagenesis to replace other accessible cysteines with a non-reactive amino acid like serine or alanine.[1] |
| Reaction conditions are too harsh. | Optimize reaction parameters such as pH, temperature, and incubation time to favor the labeling of the most reactive cysteine. The reactivity of a cysteine's thiol group is influenced by its local microenvironment and pKa.[1] |
| High concentration of labeling reagent. | Reduce the molar excess of the labeling reagent to the protein to minimize non-specific reactions. |
Quantitative Data Summary
The following table summarizes the mass shifts observed in mass spectrometry for common cysteine modifications, which is crucial for data analysis.
| Modification | Reagent/Modification | Mass Shift (Da) |
| Carbamidomethylation | Iodoacetamide (IAM) | +57.02146 |
| Carboxymethylation | Iodoacetic Acid | +58.00548 |
| N-ethylmaleimide (NEM) adduct | N-ethylmaleimide | +125.04768 |
| Oxidation (Sulfenic Acid) | -SOH | +15.99491 |
| Oxidation (Sulfinic Acid) | -SO₂H | +31.98982 |
| Oxidation (Sulfonic Acid) | -SO₃H | +47.98473 |
| S-Nitrosylation | -SNO | +28.99016 |
| S-Glutathionylation | -SSG | +305.06815 |
Experimental Protocols
Protocol 1: Reduction and Alkylation of Cysteine Residues for Mass Spectrometry
This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis, ensuring that all cysteine residues are in a reduced and alkylated state.
-
Denaturation and Reduction:
-
Resuspend the protein sample in a buffer containing 8 M urea or 6 M guanidinium hydrochloride to denature the protein.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
-
Alkylation:
-
Add iodoacetamide (IAM) to a final concentration of 55 mM.
-
Incubate for 45 minutes at room temperature in the dark to prevent the degradation of IAM. This step alkylates the free thiol groups, preventing the re-formation of disulfide bonds.[8]
-
-
Sample Cleanup:
-
Proceed with buffer exchange or dialysis to remove the denaturant, reducing agent, and excess alkylating agent before enzymatic digestion.
-
Protocol 2: Differential Cysteine Labeling to Identify Oxidized Residues
This protocol allows for the specific identification of reversibly oxidized cysteine residues.
-
Blocking of Free Thiols:
-
Denature the protein in a buffer containing 8 M urea.
-
Add NEM to a final concentration of 20 mM and incubate for 1 hour at room temperature to block all reduced cysteine residues.
-
-
Removal of Excess NEM:
-
Remove excess NEM by buffer exchange or protein precipitation (e.g., acetone precipitation).
-
-
Reduction of Oxidized Cysteines:
-
Resuspend the protein in a denaturing buffer.
-
Add TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature to reduce the reversibly oxidized cysteines.[1]
-
-
Labeling of Newly Reduced Thiols:
-
Add a thiol-reactive probe (e.g., biotin-maleimide or a mass-tagged IAM) to label the newly exposed thiol groups.
-
Incubate for 1 hour at room temperature.
-
-
Sample Preparation for MS:
-
Proceed with protein digestion (e.g., with trypsin) and subsequent analysis by mass spectrometry. Peptides containing the biotin tag can be enriched using streptavidin beads.
-
Visualizations
Caption: Workflow for identifying oxidized cysteine residues.
Caption: Troubleshooting low cysteine labeling efficiency.
Caption: Cysteine oxidation as a signaling mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases [frontiersin.org]
- 7. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and handling conditions for N-(2-methoxyphenyl)maleimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving N-(2-methoxyphenyl)maleimide.
Frequently Asked Questions (FAQs)
1. What is N-(2-methoxyphenyl)maleimide and what are its primary applications?
N-(2-methoxyphenyl)maleimide is a chemical compound belonging to the N-aryl maleimide class. It is primarily used as a bioconjugation reagent to selectively react with thiol (sulfhydryl) groups, most commonly found on cysteine residues in proteins and peptides. This reaction forms a stable covalent thioether bond. Its applications are prominent in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes.[1][2][3]
2. What are the recommended storage conditions for N-(2-methoxyphenyl)maleimide?
To ensure the stability and reactivity of N-(2-methoxyphenyl)maleimide, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, it is advisable to store the compound at -20°C, protected from moisture.[4][5]
3. What are the primary hazards associated with N-(2-methoxyphenyl)maleimide?
N-(2-methoxyphenyl)maleimide is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[7]
4. How should I prepare a stock solution of N-(2-methoxyphenyl)maleimide?
Due to the susceptibility of the maleimide group to hydrolysis in aqueous solutions, it is highly recommended to prepare stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4][8][9] These stock solutions should be prepared immediately before use. If storage is necessary, store in small aliquots at -20°C to minimize freeze-thaw cycles.[8]
5. What is the optimal pH for the reaction of N-(2-methoxyphenyl)maleimide with thiols?
The optimal pH range for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[4][5][10] Within this pH range, the reaction with thiols is highly specific and rapid. Below pH 6.5, the reaction rate slows down significantly due to the protonation of the thiol group. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.[4][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Hydrolysis of N-(2-methoxyphenyl)maleimide | Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. Avoid prolonged storage in aqueous buffers. Ensure the reaction buffer pH is strictly between 6.5 and 7.5.[4][6][8] |
| Oxidation of Thiol Groups on the Biomolecule | Degas all buffers to remove dissolved oxygen. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure any disulfide bonds in your protein are fully reduced prior to conjugation using a reducing agent like TCEP (which does not need to be removed) or DTT (which must be removed before adding the maleimide).[4][6][9] | |
| Insufficient Molar Excess of Maleimide Reagent | Optimize the molar ratio of N-(2-methoxyphenyl)maleimide to the biomolecule. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.[6][11] | |
| Heterogeneous Product Mixture | Side Reactions with Other Amino Acids (e.g., Lysine) | Maintain the reaction pH between 6.5 and 7.5 to minimize reactions with primary amines.[4][6][10] Purify the conjugate promptly after the reaction to remove unreacted reagents and byproducts. |
| Thiazine Rearrangement (with N-terminal Cysteine) | If conjugating to an N-terminal cysteine, a side reaction can lead to a thiazine rearrangement. Performing the conjugation at a more acidic pH (e.g., pH 6.5) can help to minimize this by keeping the N-terminal amine protonated.[9][12] | |
| Instability of the Final Conjugate (Deconjugation) | Retro-Michael Reaction | The thiosuccinimide linkage formed can undergo a retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione in vivo). N-aryl maleimides like N-(2-methoxyphenyl)maleimide are advantageous as the resulting thiosuccinimide ring hydrolyzes more rapidly to a stable, ring-opened succinamic acid thioether that is resistant to this reversal.[1][3][13] Consider a post-conjugation hydrolysis step at a slightly basic pH (e.g., pH 8.5-9.0) to "lock" the conjugate.[8] |
| Precipitation During Reaction | Poor Solubility of the Maleimide Reagent or Biomolecule | Dissolve the N-(2-methoxyphenyl)maleimide in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction mixture. Keep the final concentration of the organic solvent in the reaction mixture low (typically below 10% v/v) to prevent protein precipitation.[6][14] Ensure the biomolecule is in a suitable buffer at a concentration that maintains its solubility. |
Quantitative Data Summary
The stability of the maleimide-thiol conjugate is a critical factor, particularly for in vivo applications. N-aryl maleimides offer significantly improved stability over traditional N-alkyl maleimides due to the accelerated hydrolysis of the thiosuccinimide ring post-conjugation.
| Maleimide Type | Conjugate Half-life (Post-conjugation Hydrolysis) | Stability in Serum/Thiol Buffer (retained conjugation over 200h) | Reference |
| N-Alkyl Maleimide | ~27 hours | ~30-40% | [11][15] |
| N-Aryl (N-Phenyl) Maleimide | ~1.5 hours | ~90-100% | [11][15] |
| N-Aryl (N-Fluorophenyl) Maleimide | ~0.7 hours | ~90-100% | [11][15] |
Experimental Protocols
Protocol 1: General Procedure for Protein-Maleimide Conjugation
This protocol outlines a general method for conjugating N-(2-methoxyphenyl)maleimide to a protein containing free thiol groups.
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.2)
-
N-(2-methoxyphenyl)maleimide
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP), if necessary
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a suitable reducing agent like TCEP. TCEP is often preferred as it does not contain a thiol and does not need to be removed before the conjugation step.[9][10]
-
Maleimide Reagent Preparation: Immediately before use, prepare a concentrated stock solution of N-(2-methoxyphenyl)maleimide in anhydrous DMSO or DMF.[8]
-
Conjugation Reaction: Add the N-(2-methoxyphenyl)maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 20-fold).[6][11]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[6][16] If the maleimide reagent is light-sensitive, protect the reaction from light.
-
Quenching (Optional): To stop the reaction and consume any excess maleimide, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM and incubate for an additional 15-30 minutes.[6][8]
-
Purification: Remove the excess maleimide reagent and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[6]
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
This protocol can be performed after the initial purification of the conjugate to ensure the thiosuccinimide ring is opened, thereby preventing the retro-Michael reaction.
Materials:
-
Purified maleimide-thiol conjugate
-
High pH buffer (e.g., 0.1 M sodium phosphate, pH 8.5-9.0)
-
Neutralizing buffer (e.g., 1 M Tris-HCl, pH 7.0)
Procedure:
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 by adding the high pH buffer.[8]
-
Incubation: Incubate the solution at room temperature or 37°C.
-
Monitoring: Monitor the ring-opening hydrolysis by mass spectrometry. A mass increase of 18 Da will indicate complete hydrolysis.[8]
-
Neutralization: Once the hydrolysis is complete, re-neutralize the solution to a pH of 7.0-7.5 using the neutralizing buffer for storage or downstream applications.[8]
Visualizations
Caption: Experimental workflow for bioconjugation with N-(2-methoxyphenyl)maleimide.
Caption: Competing reaction pathways in maleimide-thiol conjugation.
References
- 1. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. benchchem.com [benchchem.com]
Thiol exchange reactions in maleimide conjugates with glutathione
This technical support center is designed for researchers, scientists, and drug development professionals working with maleimide-based bioconjugates. It provides in-depth answers to frequently asked questions and step-by-step troubleshooting guides for common issues related to the stability of maleimide-thiol linkages, particularly concerning thiol exchange reactions with glutathione (GSH).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in maleimide-thiol conjugates?
A1: The instability of the thiosuccinimide linkage formed between a maleimide and a thiol is primarily due to a reversible, base-catalyzed process known as the retro-Michael reaction.[1] This reaction breaks the thioether bond, reverting the conjugate to its original thiol and maleimide components.[1][2] In a biological environment rich in other thiols, such as glutathione (GSH), the released maleimide can then react with these competing thiols, leading to a "thiol exchange."[2][3] This can cause the conjugated payload (e.g., a drug or dye) to detach from its intended target and bind to other molecules, leading to off-target effects and reduced efficacy.[3][4] A competing reaction is the hydrolysis of the succinimide ring, which, in contrast, leads to a stable, ring-opened product that is no longer susceptible to the retro-Michael reaction.[2][5]
Q2: How does pH influence the stability of the maleimide-thiol linkage?
A2: pH is a critical factor throughout the conjugation process and for the stability of the final conjugate.[1][6]
-
Conjugation Reaction (pH 6.5-7.5): This range is optimal for the selective and rapid reaction between maleimides and thiols.[6][7] Below pH 6.5, the reaction rate slows as the thiol group is protonated and less nucleophilic.[1][6] Above pH 7.5, the maleimide group itself becomes susceptible to hydrolysis and can react non-specifically with amines, such as lysine residues.[1][8]
-
Post-Conjugation Stability: After conjugation, a neutral to slightly acidic pH (6.5–7.0) is recommended for storage to minimize both the retro-Michael reaction and hydrolysis.[1] Conversely, intentionally raising the pH (e.g., 8.0-9.0) can be a strategy to accelerate the hydrolysis of the thiosuccinimide ring, forming a more stable, ring-opened product that is resistant to thiol exchange.[5][6]
Q3: What is a thiol exchange reaction and why is it a significant problem?
A3: A thiol exchange reaction is a direct consequence of the reversible retro-Michael reaction.[1] Once the conjugate reverts to its maleimide and thiol precursors, the maleimide is "recaptured" by other nucleophilic thiols present in the environment.[9] In vivo, highly abundant thiols like glutathione (GSH) or albumin can effectively "steal" the maleimide-linked payload from its intended biomolecule.[1][10] This is particularly problematic for antibody-drug conjugates (ADCs), as it can lead to premature release of the cytotoxic drug before it reaches its target, potentially causing systemic toxicity and diminishing the therapeutic effect.[4][5]
Q4: How can the stability of a maleimide conjugate be improved?
A4: Several strategies can be employed to enhance the stability of maleimide-thiol conjugates:
-
Controlled Hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring by briefly exposing the conjugate to a basic buffer (pH 8.0-9.0) can create a stable succinamic acid product that is no longer susceptible to the retro-Michael reaction.[5][9] This ring-opened form has been shown to have a half-life of over two years.[5][11]
-
Next-Generation Maleimides: Using maleimide derivatives designed for enhanced stability, such as those with electron-withdrawing N-substituents, can accelerate ring-opening hydrolysis and improve in vivo stability.[2][5][11]
-
Thiazine Linkers: Conjugating a maleimide reagent to a peptide or protein with an N-terminal cysteine can lead to a chemical rearrangement that forms a thiazine structure. This linker is significantly more stable and over 20 times less susceptible to glutathione adduct formation compared to standard thioether conjugates.[2][12]
Troubleshooting Guide
Problem 1: My purified conjugate is showing unexpected degradation or loss of payload during storage or in an in vitro assay.
-
Possible Cause: This is a classic symptom of a retro-Michael reaction followed by thiol exchange, especially if your buffer or media contains reducing agents or thiols.[9] The conjugate may also be undergoing hydrolysis if the pH is too high.[1]
-
Troubleshooting Steps:
-
Analyze Degradation Products: Use HPLC-MS to analyze the sample. The appearance of new peaks may correspond to the deconjugated payload, the glutathione-adduct, or the hydrolyzed ring-opened product (mass increase of 18 Da).[1][9]
-
Optimize Storage Buffer: Ensure your storage buffer pH is between 6.5 and 7.0.[1] For long-term storage, consider storing at -20°C or -80°C.[1]
-
Perform Controlled Hydrolysis: If stability is paramount, consider implementing a controlled hydrolysis step post-purification. Incubating the conjugate at a pH of 8.5-9.0 can drive the formation of the stable ring-opened product, preventing future thiol exchange.[5][9]
-
Evaluate Next-Generation Maleimides: For future experiments, consider using maleimides specifically designed for greater stability.[2]
-
Problem 2: The conjugation reaction is inefficient, with a low yield of the desired product.
-
Possible Cause: Low conjugation efficiency can result from several factors, including inactive reagents, unavailable thiol groups, or suboptimal reaction conditions.[13]
-
Troubleshooting Steps:
-
Verify Maleimide Activity: Maleimide reagents are susceptible to hydrolysis. Prepare stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately or store them at -20°C, protected from light.[7][13]
-
Ensure Thiol Availability: If the cysteine residues on your protein are involved in disulfide bonds, they will not react with the maleimide.[13] Reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is often preferred as it does not need to be removed before adding the maleimide.[13][14]
-
Optimize Reaction pH: Confirm that the reaction buffer is strictly within the optimal pH range of 6.5-7.5.[7]
-
Increase Molar Excess: Use a 10- to 20-fold molar excess of the maleimide reagent to drive the reaction to completion.[7][15]
-
Data Presentation
Table 1: Half-lives of Maleimide-Thiol Adducts in the Presence of Glutathione (GSH)
This table summarizes the stability of various thiosuccinimide adducts when challenged with glutathione, illustrating the impact of the thiol and maleimide structure on the rate of the thiol exchange reaction.
| Maleimide Component | Thiol Component | Condition | Half-life (t½) | Reference(s) |
| N-ethylmaleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | In presence of GSH | 18 hours | [1][16] |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | In presence of GSH | 3.1 hours | [1][16] |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | In presence of GSH | 3.6 hours | [1][16] |
| N-ethylmaleimide (NEM) | N-acetyl-l-cysteine (NAC) | In presence of GSH | 258 hours | [1][16] |
| Hydrolyzed N-aryl succinimide | Not specified | Not specified | > 2 years | [1][5][11] |
Experimental Protocols
Protocol 1: Monitoring Conjugate Stability and Thiol Exchange via RP-HPLC
This protocol allows for the quantitative assessment of conjugate stability in the presence of a competing thiol like glutathione.[2]
Materials:
-
Purified maleimide conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Incubator (37°C)
-
Quenching solution (e.g., 1% Trifluoroacetic acid (TFA))
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Sample Preparation: Prepare a solution of the bioconjugate at a known concentration (e.g., 1 mg/mL) in PBS (pH 7.4). Prepare a parallel sample containing a high concentration of GSH (e.g., 10 mM) to initiate the thiol exchange challenge.[2][3]
-
Time-Course Incubation: Incubate both the control and the GSH-containing samples at 37°C.[1]
-
Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction.
-
Quenching: Immediately quench the reaction in the aliquot by adding the TFA solution. This stops further degradation or exchange.[1]
-
Analysis: Analyze the quenched samples by RP-HPLC. Monitor the decrease of the peak corresponding to the intact conjugate and the appearance of new peaks corresponding to the exchanged product (e.g., GSH adduct) and other degradation products.[2]
-
Data Interpretation: Calculate the percentage of intact conjugate remaining at each time point to determine the half-life of the conjugate under the tested conditions.
Protocol 2: Controlled Hydrolysis for Conjugate Stabilization
This protocol describes how to intentionally hydrolyze the thiosuccinimide ring to create a more stable conjugate.[9]
Materials:
-
Purified maleimide conjugate
-
Basic buffer (e.g., phosphate buffer, pH 8.5-9.0)
-
Neutralization buffer (e.g., phosphate buffer, pH 7.0)
-
Mass Spectrometer (MS) or LC-MS system
Procedure:
-
Buffer Exchange: After initial conjugation and purification, dissolve or exchange the conjugate into the basic buffer (pH 8.5-9.0).
-
Incubation: Incubate the solution at room temperature. The incubation time will depend on the specific maleimide structure and may range from a few hours to overnight.
-
Monitoring: Monitor the progress of the ring-opening hydrolysis by mass spectrometry. A successful hydrolysis will result in a mass increase of 18 Da, corresponding to the addition of one water molecule.[9]
-
Neutralization: Once the hydrolysis is complete (or has reached the desired level), neutralize the solution by adding the neutralization buffer to bring the pH back to a stable range (e.g., pH 7.0).
-
Verification: The resulting ring-opened conjugate is now significantly more stable and resistant to thiol exchange.[5]
Visualizations
Caption: Competing fates of a maleimide-thiol adduct.
Caption: Workflow for assessing bioconjugate stability.
Caption: Troubleshooting logic for conjugate instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
N-Aryl vs. N-Alkyl Maleimides: A Comparative Guide to Reactivity and Stability in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical determinant of the efficacy and stability of bioconjugates, particularly in the development of antibody-drug conjugates (ADCs). Maleimides are widely utilized for their high reactivity and selectivity towards thiol groups found in cysteine residues. However, the nature of the nitrogen substituent—whether an aryl or an alkyl group—profoundly influences the reactivity of the maleimide and the stability of the resulting conjugate. This guide provides an objective comparison of N-aryl and N-alkyl maleimides, supported by experimental data and detailed protocols.
Executive Summary
N-Aryl maleimides generally exhibit faster reaction kinetics in Michael additions with thiols compared to their N-alkyl counterparts.[1][2] Furthermore, conjugates formed from N-aryl maleimides demonstrate enhanced stability due to an accelerated hydrolysis of the thiosuccinimide ring, which "locks" the conjugate and prevents the undesirable retro-Michael reaction that leads to deconjugation.[3] This makes N-aryl maleimides a preferred choice for applications requiring high in vivo stability. Conversely, in photochemical [2+2] cycloaddition reactions, N-alkyl maleimides can often react without the need for an external photosensitizer, a requirement for N-aryl maleimides.[4][5][6]
Michael Addition Reactivity and Conjugate Stability
The primary application of maleimides in bioconjugation is their reaction with thiols via a Michael addition to form a stable thioether bond.[7] However, the stability of the initial thiosuccinimide conjugate is a key point of differentiation between N-aryl and N-alkyl maleimides.
Key Findings:
-
Reaction Rate: N-aryl maleimide derivatives have been observed to react approximately 2.5 times faster with thiolate substrates compared to the N-alkyl derivatives.[1][2] This is advantageous for time-sensitive applications.
-
Conjugate Stability: The vulnerability of N-alkyl maleimide conjugates lies in their susceptibility to a retro-Michael reaction, which results in the cleavage of the conjugate and premature release of the payload.[3]
-
Stabilizing Hydrolysis: N-aryl maleimide conjugates exhibit superior stability due to an accelerated hydrolysis of the thiosuccinimide ring.[3] This ring-opening results in a stable succinamic acid thioether that is resistant to the retro-Michael reaction.[3] The electron-withdrawing nature of the aryl group accelerates this hydrolysis.[3]
The reaction pathways are illustrated in the diagram below:
Quantitative Data Summary
| Parameter | N-Aryl Maleimides | N-Alkyl Maleimides | Reference |
| Michael Addition Rate | ~2.5 times faster than N-alkyl derivatives | Slower reaction rate | [1][2] |
| Conjugate Stability | High; stabilized by rapid hydrolysis of the thiosuccinimide ring | Lower; susceptible to retro-Michael reaction leading to deconjugation | [3] |
| [2+2] Cycloaddition | Requires a photosensitizer (e.g., thioxanthone) under 440 nm irradiation | Proceeds without an external photocatalyst under 370 nm irradiation | [4][5][6] |
| Diels-Alder Selectivity | Generally show lower diastereoselectivity in cycloadditions with furans | Can achieve high endo-diastereoselectivity under kinetic control | [8] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide Conjugation to a Thiol-Containing Protein
This protocol provides a general method for the conjugation of a maleimide-functionalized molecule to a protein.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
Maleimide-functionalized reagent (N-aryl or N-alkyl)
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.[7]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[7] If the target cysteine residues are in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[7]
-
Maleimide Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[7]
-
Conjugation: While gently stirring the protein solution, add the maleimide stock solution to achieve a 10- to 20-fold molar excess of the maleimide reagent over the protein.[7]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[7]
-
Quenching: Add a quenching reagent like L-cysteine to a final concentration of 1-2 mM to react with any excess maleimide. Incubate for 15-30 minutes.[7]
-
Purification: Remove excess maleimide reagent and other small molecules by size-exclusion chromatography or dialysis.[7]
Protocol 2: Analytical-Scale Bioconjugation and Stability Assessment by LC-MS
This protocol is for evaluating the reactivity and stability of maleimide conjugates.
Materials:
-
N-aryl and N-alkyl maleimide derivatives
-
Model thiol (e.g., N-acetyl-L-cysteine)
-
Buffer: 50 mM phosphate buffer (pH 7.4) with 20% acetonitrile
-
LC-MS system
Procedure:
-
Reaction Setup: Prepare a 1 mM solution of the maleimide derivative in a suitable solvent. In a separate vial, prepare a solution of N-acetyl-L-cysteine in the buffer.
-
Conjugation Reaction: Mix the maleimide and N-acetyl-L-cysteine solutions. To maintain pseudo-first-order kinetics, use a 10-fold excess of the thiol.[1]
-
LC-MS Monitoring: Inject aliquots of the reaction mixture into the LC-MS system at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the consumption of the maleimide and the formation of the conjugate and any hydrolysis products.[1]
-
Data Analysis: Quantify the peak areas corresponding to the starting materials, the thiosuccinimide conjugate, and the hydrolyzed ring-opened product to determine reaction rates and stability.
The general workflow for these stability assays is depicted below:
Conclusion
The selection between N-aryl and N-alkyl maleimides should be guided by the specific requirements of the application. For bioconjugation applications demanding high stability and resistance to deconjugation, such as in the development of therapeutic ADCs, the evidence strongly supports the use of N-aryl maleimides.[3] Their inherent chemical properties favor a stabilizing hydrolysis reaction over the deconjugating retro-Michael reaction.[3] However, for applications in photochemistry, N-alkyl maleimides may offer a more straightforward synthetic route due to their ability to undergo [2+2] cycloadditions without a photosensitizer.[4][5][6] Researchers should carefully consider these reactivity and stability profiles to optimize the performance of their maleimide-based constructs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems [mdpi.com]
Beyond the Bond: A Guide to Thiol-Specific Conjugation Chemistries as Alternatives to Maleimides
For researchers, scientists, and drug development professionals, the selective and stable modification of biomolecules is a critical aspect of innovation. For many years, the Michael addition of a cysteine thiol to a maleimide has been the go-to method for thiol-reactive bioconjugation. However, the inherent instability of the resulting thiosuccinimide linkage, which is prone to retro-Michael addition and hydrolysis, has necessitated the development of a new generation of more robust and efficient thiol-reactive chemistries.
This guide provides an objective comparison of the leading alternatives to maleimide chemistry, supported by experimental data, to inform the selection of the optimal conjugation strategy for your research. We will delve into the performance of iodoacetamides, vinyl sulfones, Julia-Kocienski-like reagents, 2-cyanobenzothiazole chemistry, thiol-ene reactions, and disulfide rebridging techniques, offering a comprehensive overview of their reaction kinetics, stability, and conjugation efficiency.
The Limitations of Maleimide Chemistry
Maleimide chemistry is widely utilized due to its high reactivity and selectivity for thiols at neutral pH. The reaction proceeds via a Michael addition to form a thioether bond. However, the stability of the resulting succinimide ring is a significant concern in many applications, particularly for in vivo studies. The ring is susceptible to two competing reactions:
-
Retro-Michael Addition: This is the reverse of the conjugation reaction, leading to the cleavage of the linker and premature release of the payload. This can result in off-target effects and reduced efficacy.
-
Hydrolysis: The succinimide ring can undergo hydrolysis, opening the ring to form a succinamic acid derivative. While this ring-opened form is stable against retro-Michael addition, the initial instability can still lead to conjugate loss.
These limitations have spurred the development of alternative chemistries that form more stable and permanent linkages.
Comparative Analysis of Thiol-Specific Conjugation Chemistries
The choice of a bioconjugation reagent is often a balance of reactivity, specificity, and the stability of the final conjugate. The following tables summarize the key performance characteristics of maleimide chemistry and its alternatives.
Quantitative Performance Data
| Chemistry | Target | Resulting Linkage | Second-Order Rate Constant (M⁻¹s⁻¹) | Conjugation Efficiency (%) | Linkage Stability |
| Maleimide | Thiol | Thiosuccinimide | ~40.2 | High | Susceptible to retro-Michael addition and hydrolysis |
| Iodoacetamide | Thiol | Thioether | ~0.6 | High | Highly stable, irreversible bond[1] |
| Vinyl Sulfone | Thiol | Thioether | 4.91 x 10⁻³ (for vinylpyridine) | High | Highly stable, irreversible bond[2] |
| Julia-Kocienski-like Reagents | Thiol | Thioether | Not widely reported | High | Superior stability in human plasma compared to maleimides |
| 2-Cyanobenzothiazole (CBT) | N-terminal Cysteine | Thiazoline | 9.2 - 17[3][4][5][6] | 65 - 92[3][4][7] | Highly stable |
| Thiol-Ene (Photoinitiated) | Thiol | Thioether | Not directly comparable (radical-mediated) | ~63[8] | Highly stable, irreversible bond[8] |
| Disulfide Rebridging | Disulfide | Thioether | Not applicable | 20 - 93[9][10] | Stable, restores native antibody structure[9][11] |
Stability of Conjugates
| Linkage Chemistry | Condition | Half-life (t₁/₂) | Reference |
| Maleimide | Human Plasma | 59.9 h | [12] |
| Methylsulfonyl Phenyloxadiazole | Human Plasma | 117 h | [12] |
| Methylsulfonyl Benzothiazole | Human Plasma | 135 h | [12] |
Visualizing the Chemistries: Reaction Mechanisms and Workflows
To better understand the practical application of these chemistries, the following diagrams illustrate the reaction mechanisms and general experimental workflows.
Experimental Protocols
Detailed and reproducible protocols are crucial for successful bioconjugation. Below are representative protocols for the discussed alternatives to maleimide chemistry. Molar ratios and incubation times should be optimized for each specific protein and reagent.
Protocol 1: Protein Labeling with Iodoacetamide
This protocol describes a general procedure for labeling a protein with an iodoacetamide-functionalized probe.[4]
Materials:
-
Protein with accessible cysteine residues
-
Iodoacetamide-functionalized molecule (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 50 mM Tris or HEPES, pH 8.0-8.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: Free cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
(Optional) If targeting cysteines in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.[4]
-
-
Reagent Preparation:
-
Dissolve the iodoacetamide reagent in a compatible organic solvent (e.g., DMSO or DMF) to create a 10-20 mM stock solution.[4]
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Photoinitiated Thiol-Ene Bioconjugation
This protocol outlines the light-initiated conjugation of a thiol-containing biomolecule to an alkyne-functionalized partner.
Materials:
-
Thiol-containing biomolecule (e.g., cysteine-containing peptide)
-
Alkene-functionalized molecule
-
Photoinitiator (e.g., LAP, Irgacure 2959)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
UV light source (e.g., 365 nm)
Procedure:
-
Reactant Preparation:
-
Dissolve the thiol-containing biomolecule and the alkene-functionalized molecule in the reaction buffer.
-
Add the photoinitiator to the reaction mixture (final concentration typically 0.05-0.1% w/v).
-
-
Photoinitiation:
-
Expose the reaction mixture to UV light for a specified period (typically 5-30 minutes). The optimal exposure time will depend on the specific reactants and the intensity of the light source.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as HPLC or size-exclusion chromatography to remove unreacted starting materials and the photoinitiator.[5]
-
-
Characterization:
-
Confirm conjugation and determine the yield by mass spectrometry or other analytical techniques.
-
Protocol 3: N-terminal Cysteine Labeling with 2-Cyanobenzothiazole (CBT)
This protocol describes the site-specific labeling of a protein with an N-terminal cysteine residue using a CBT-functionalized probe.
Materials:
-
Protein with an N-terminal cysteine
-
CBT-functionalized probe
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the N-terminal cysteine-containing protein in PBS to a final concentration of 5-10 µM.
-
-
Reagent Preparation:
-
Dissolve the CBT-probe in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer to a final concentration of 500 µM.
-
-
Ligation Reaction:
-
Add the CBT-probe solution to the protein solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Purification:
-
Purify the labeled protein using affinity chromatography or size-exclusion chromatography to remove the unreacted probe.
-
-
Characterization:
-
Analyze the reaction by LC-MS or SDS-PAGE to confirm labeling and determine efficiency.
-
Protocol 4: Serum Stability Assay
This protocol provides a general method for assessing the stability of a bioconjugate in serum.
Materials:
-
Purified bioconjugate
-
Human or animal serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for conjugate detection (e.g., HPLC, LC-MS, ELISA)
Procedure:
-
Incubation:
-
Incubate the bioconjugate in serum at a defined concentration (e.g., 1 mg/mL) at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 6, 24, 48, 96 hours), take an aliquot of the incubation mixture.
-
-
Analysis:
-
Analyze the aliquots using a suitable analytical method to quantify the amount of intact conjugate remaining.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in serum.
-
Conclusion
The field of bioconjugation has moved beyond a singular reliance on maleimide chemistry. The alternatives presented in this guide offer significant advantages in terms of conjugate stability, reaction control, and the homogeneity of the final product. For applications demanding long-term in vivo stability, chemistries such as iodoacetamides, vinyl sulfones, and phenyloxadiazolyl methyl sulfones provide robust and irreversible linkages. For exquisite site-specificity, the 2-cyanobenzothiazole ligation with N-terminal cysteines is an excellent choice. The radical-mediated thiol-ene chemistry offers the unique advantage of spatial and temporal control through photoinitiation. By carefully considering the quantitative data and experimental protocols provided, researchers can select the optimal thiol-specific conjugation strategy to advance their scientific and therapeutic goals.
References
- 1. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 2. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sequence-Specific 2-Cyanobenzothiazole Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding the scope of antibody rebridging with new pyridazinedione-TCO constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Confirming N-(2-methoxyphenyl)maleimide Conjugation: A Comparative Guide to LC-MS Analysis
For researchers, scientists, and drug development professionals, the precise confirmation of a successful bioconjugation reaction is critical. The reaction of N-(2-methoxyphenyl)maleimide with a thiol group, typically on a cysteine residue of a protein or peptide, is a widely used strategy in creating targeted therapeutics like antibody-drug conjugates (ADCs). Verifying the formation of the stable thioether bond is paramount for ensuring the efficacy, safety, and batch-to-batch consistency of the final product.
Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for the definitive characterization of such bioconjugates.[1] It offers unparalleled accuracy in determining the precise molecular weight of the resulting molecule, thereby confirming the covalent attachment of the maleimide-containing payload.[1] This guide provides an objective comparison of LC-MS with alternative analytical techniques, supported by experimental protocols and data, to assist researchers in selecting the most appropriate methods for their needs.
The Power of LC-MS: A Definitive Analysis
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of N-(2-methoxyphenyl)maleimide conjugation, the workflow involves separating the conjugated protein from unreacted species and then measuring its exact mass. An increase in mass corresponding to the molecular weight of the N-(2-methoxyphenyl)maleimide moiety provides unambiguous evidence of successful conjugation. Furthermore, deconvolution of the resulting mass spectrum allows for the determination of the drug-to-antibody ratio (DAR) in ADCs, offering insights into the heterogeneity of the product.[1][2]
General Experimental Workflow for LC-MS Analysis
The process involves several key stages, from sample preparation to data interpretation, to ensure the conjugate is suitable for analysis and the data is accurate.
References
A Comparative Guide to the Kinetics of N-Substituted Maleimide Reactions with Thiols
For Researchers, Scientists, and Drug Development Professionals
The conjugation of N-substituted maleimides to thiol-containing molecules, a cornerstone of bioconjugation, relies on the Michael addition reaction. This reaction is pivotal in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and various functionalized biomolecules. The efficiency and stability of the resulting thioether bond are critically dependent on the kinetic parameters of the reaction, which are influenced by a variety of factors including the structure of the maleimide and the thiol, as well as the reaction conditions. This guide provides a comprehensive comparison of the kinetics of these reactions, supported by experimental data and detailed protocols.
I. Factors Influencing Reaction Kinetics
The rate of the thiol-maleimide reaction is governed by several key factors that researchers can modulate to optimize their conjugation strategies.
-
pH: The pH of the reaction medium is a critical parameter. The optimal pH range for the thiol-maleimide reaction is typically between 6.5 and 7.5.[1][2] Within this window, the thiol group is sufficiently deprotonated to its more reactive thiolate form, which accelerates the nucleophilic attack on the maleimide double bond.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][2] Below pH 6.5, the protonated thiol is less nucleophilic, leading to a significant decrease in the reaction rate.[2] Conversely, at pH values above 7.5, the competing reaction with amines becomes more significant, and the maleimide ring itself is more susceptible to hydrolysis.[2][3]
-
N-Substituents on Maleimide: The nature of the substituent on the nitrogen atom of the maleimide ring has a profound impact on the reaction kinetics. Electron-withdrawing groups on the N-substituent can increase the electrophilicity of the double bond, leading to a faster reaction rate.[4][5] For instance, N-phenyl maleimide (NPM) exhibits rapid thiol exchange due to the resonance effect of the phenyl group.[4] In contrast, electron-donating groups can decrease the reaction rate.
-
Thiol Structure and pKa: The structure and acidity (pKa) of the thiol also play a crucial role. Thiols with a lower pKa are more readily deprotonated to the reactive thiolate anion at a given pH, thus increasing the reaction rate.[4] Studies have shown that thiols with higher pKa values exhibit a decreased rate of exchange reactions.[4]
-
Solvent and Initiators: The choice of solvent and the presence of initiators can influence the reaction mechanism and, consequently, the kinetics.[6] Computational and experimental studies have shown that the reaction can proceed through base-initiated, nucleophile-initiated, or ion pair-initiated mechanisms depending on the solvent (e.g., chloroform, N,N-dimethylformamide) and initiator (e.g., amines, phosphines).[7]
II. Quantitative Kinetic Data
The following tables summarize key kinetic data from various studies, providing a comparative overview of reaction rates and stabilities.
Table 1: Half-lives of Conversion for N-Substituted Maleimide-Thiol Adducts in the Presence of Glutathione
| N-Substituted Maleimide | Thiol Conjugate | Thiol pKa | Half-life (h) | Extent of Conversion (%) | Reference |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | 6.6 | 18 | 12.3 | [4] |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | 6.6 | 3.1 | 89.5 | [4] |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | 6.6 | Not specified | Not specified | [4] |
| Selected N-substituted maleimides | 4-mercaptohydrocinnamic acid (MPP) | 7.0 | 3.6 - 258 | 0.8 - 90.7 | [4] |
| Selected N-substituted maleimides | N-acetyl-L-cysteine (NAC) | 9.5 | 3.6 - 258 | 0.8 - 90.7 | [4] |
| N-ethylmaleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | Not specified | 20 - 80 | 20 - 90 | [8] |
| N-ethylmaleimide (NEM) | N-acetylcysteine | Not specified | 20 - 80 | 20 - 90 | [8] |
| N-ethylmaleimide (NEM) | 3-mercaptopropionic acid (MP) | Not specified | 20 - 80 | Not specified | [8] |
Table 2: Factors Influencing Thiol-Maleimide Reaction and Adduct Stability
| Factor | Condition/Observation | Rationale and Impact |
| pH | Optimal range: 6.5 - 7.5[1][2] | Balances thiol deprotonation for reactivity while minimizing maleimide hydrolysis and reactions with amines.[1][2] |
| N-Substituent | Electron-withdrawing groups accelerate hydrolysis of the succinimide ring.[1] | Enhances the stability of the conjugate by preventing the retro-Michael reaction.[1] |
| Endogenous Thiols | High concentrations of thiols like glutathione can lead to thiol exchange.[1] | The retro-Michael reaction can lead to dissociation of the conjugate and off-target effects.[1] |
| Hydrolysis | Hydrolysis of the succinimide ring after conjugation forms a stable succinamic acid thioether.[1] | This ring-opening reaction makes the adduct resistant to the retro-Michael reaction.[1][8] |
| N-terminal Cysteine | Conjugation with an unprotected N-terminal cysteine can lead to thiazine rearrangement.[9][10] | This side reaction can be minimized by performing the conjugation at acidic pH or by acetylating the N-terminus.[10] |
III. Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable kinetic data. Below are generalized protocols for conducting thiol-maleimide conjugation reactions and monitoring their kinetics.
A. General Protocol for Thiol-Maleimide Conjugation
This protocol is a general guideline for the conjugation of a maleimide-functionalized molecule to a thiol-containing protein.[2]
-
Preparation of Protein Solution:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5) to a final concentration of 1-10 mg/mL.[2][11] A common buffer formulation is 0.083M sodium phosphate, 0.1M EDTA, 0.9M NaCl, pH 7.2.[2] Degassing is crucial to prevent oxidation of the thiol groups.
-
-
Optional: Reduction of Disulfide Bonds:
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate for 20-60 minutes at room temperature.[2]
-
-
Preparation of Maleimide Solution:
-
Allow the maleimide-functionalized molecule to warm to room temperature.
-
Prepare a 10 mM stock solution in an anhydrous organic solvent such as DMSO or DMF.[2] This solution should be prepared fresh to avoid hydrolysis of the maleimide.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.[1]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and mix thoroughly.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
-
Quenching (Optional):
-
The reaction can be stopped by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any excess maleimide.[1]
-
B. Monitoring Reaction Kinetics
Several analytical techniques can be employed to monitor the progress of the thiol-maleimide reaction.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to monitor the reaction over time. Aliquots of the reaction mixture can be taken at different time points and analyzed to quantify the disappearance of reactants and the formation of the conjugate.[12]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: NMR can be used to follow the reaction by observing the changes in the chemical shifts of protons adjacent to the reacting functional groups.[4][8]
-
HPLC (High-Performance Liquid Chromatography): HPLC with UV detection can be used to separate and quantify the reactants and products, allowing for the determination of reaction rates.[4]
-
Thiol Quantification Assays: Commercially available kits can be used to quantify the amount of unreacted thiols at various time points during the reaction.[13]
IV. Reaction Mechanisms and Pathways
The thiol-maleimide reaction proceeds via a Michael-type addition. The stability of the resulting thiosuccinimide adduct is a key consideration, as it can undergo a retro-Michael reaction, leading to dissociation.
Diagram 1: Thiol-Maleimide Michael Addition and Side Reactions
Caption: The reaction pathway of thiol-maleimide conjugation and subsequent stability considerations.
This diagram illustrates the primary Michael addition reaction leading to the thiosuccinimide adduct. It also highlights the potential for the reverse (retro-Michael) reaction, which can lead to thiol exchange, and the stabilizing hydrolysis of the succinimide ring.
Diagram 2: Experimental Workflow for Kinetic Studies
Caption: A generalized workflow for conducting and analyzing kinetic studies of thiol-maleimide reactions.
This workflow outlines the key steps involved in an experimental setup for studying the kinetics of N-substituted maleimide reactions with thiols, from reactant preparation to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. bachem.com [bachem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
The Thioether Bond Showdown: A Comparative Guide to Maleimide Stability in Bioconjugation
For researchers, scientists, and drug development professionals, the stability of the linkage connecting a payload to a biomolecule is paramount for the efficacy and safety of bioconjugates. The reaction between a maleimide and a thiol to form a thioether bond has long been a workhorse in this field. However, the apparent stability of this bond can be deceiving, with the potential for premature cleavage and off-target effects. This guide provides an objective comparison of the stability of thioether bonds derived from different maleimide technologies, supported by experimental data and detailed methodologies, to inform the rational design of robust and reliable bioconjugates.
The primary vulnerability of the conventional maleimide-thiol linkage is its susceptibility to a retro-Michael reaction.[1][2] This reaction reverses the initial conjugation, leading to the dissociation of the payload. This process is particularly problematic in the physiological environment, where abundant endogenous thiols like glutathione can facilitate a thiol exchange, compromising the therapeutic efficacy and safety of molecules such as antibody-drug conjugates (ADCs).[1][3]
A key factor in mitigating this instability is the hydrolysis of the thiosuccinimide ring formed upon conjugation.[2][4] This ring-opening reaction creates a stable maleamic acid derivative that is resistant to the retro-Michael reaction, effectively "locking" the conjugate.[2][5] Recognizing this, next-generation maleimide technologies have been engineered to enhance the rate of this stabilizing hydrolysis or to form intrinsically more stable linkages.[1]
Comparative Stability of Maleimide-Thiol Adducts
The stability of a bioconjugate is often quantified by its half-life under physiologically relevant conditions, such as incubation in human plasma or in the presence of a high concentration of glutathione (GSH). The following table summarizes the comparative stability of thioether bonds derived from various maleimide technologies.
| Maleimide Technology | Linkage Type | Model System | Incubation Conditions | Half-life (t½) | Reference |
| Traditional N-Alkyl Maleimide | Thiosuccinimide | ADC mimic in human plasma | 37°C | ~7 days | [6] |
| Peptide-Oligonucleotide | 37°C, 10 mM GSH | ~2 hours | [6] | ||
| N-Aryl Maleimide | Ring-opened Maleamic Acid | ADC mimic in human plasma | 37°C | >21 days | [1] |
| Dibromomaleimide (DBM) | Dithiomaleamic Acid | - | - | Highly Stable | [1] |
| Thiol-bridging Maleimide | Hydrolysis-resistant Thiosuccinimide | ADC mimic in human plasma | 37°C | >21 days | [6] |
Reaction Pathways and Stability Mechanisms
The stability of the thioether bond is intrinsically linked to the structure of the maleimide. The following diagram illustrates the reaction of different maleimides with a thiol and the subsequent pathways leading to either instability or stability.
Caption: Reaction pathways of different maleimides with thiols.
Experimental Protocols for Stability Assessment
Accurate and reproducible assessment of thioether bond stability is crucial for the development of robust bioconjugates. The following are detailed protocols for key in vitro stability assays.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the conjugate in a biologically relevant matrix.
Objective: To determine the rate of payload dissociation from the bioconjugate in plasma.
Materials:
-
Bioconjugate of interest
-
Human or mouse plasma (citrated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for separation and quantification (e.g., HPLC, LC-MS)
Procedure:
-
Preparation of Conjugate: Prepare the bioconjugate using the desired maleimide chemistry and purify it to remove any unreacted components.
-
Incubation: Incubate the purified conjugate (e.g., at a final concentration of 1 mg/mL) in plasma at 37°C.[3]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), take aliquots of the incubation mixture.
-
Analysis: Analyze the aliquots to quantify the amount of intact conjugate remaining.
-
Data Interpretation: Calculate the percentage of intact conjugate remaining at each time point to determine the stability profile and half-life of the conjugate in plasma.[1]
Thiol Exchange Stability Assay
This assay assesses the susceptibility of the maleimide-thiol linkage to exchange with small-molecule thiols, mimicking the intracellular environment.
Objective: To evaluate the stability of the linkage in the presence of a competing thiol.
Materials:
-
Bioconjugate of interest
-
High concentration of a small-molecule thiol (e.g., 10 mM glutathione, GSH)
-
PBS
-
Incubator at 37°C
-
Analytical method for separation and quantification (e.g., HPLC, LC-MS)
Procedure:
-
Preparation: Dissolve the purified bioconjugate in PBS.
-
Incubation: Add a concentrated solution of GSH to a final concentration of 10 mM and incubate the mixture at 37°C.[6]
-
Time Points: At various time points, take aliquots and stop the exchange reaction (e.g., by acidification or addition of a quenching agent).
-
Analysis: Analyze the aliquots to quantify the amount of intact conjugate and any new adducts formed with the competing thiol.
-
Data Interpretation: Determine the rate of the exchange reaction to assess the stability of the linkage.[6]
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for the systematic evaluation of bioconjugate stability.
References
A Comparative Guide to Validating Conjugate Stability in Human Plasma
The stability of bioconjugates, particularly antibody-drug conjugates (ADCs), within human plasma is a critical determinant of their therapeutic efficacy and safety profile. Premature cleavage of the linker and release of the cytotoxic payload can lead to off-target toxicity and a reduced therapeutic window. Conversely, an overly stable conjugate may not efficiently deliver its payload to the target cells. This guide provides an objective comparison of common methodologies for validating conjugate stability in human plasma, complete with experimental protocols and supporting data, to aid researchers in the rational design and selection of optimal bioconjugates.
Core Principles of Plasma Stability Assessment
The primary goal of plasma stability studies is to quantify the integrity of the conjugate over time when exposed to the complex biological matrix of human plasma. This is typically assessed by monitoring key parameters such as the change in the drug-to-antibody ratio (DAR), the release of the free payload, and the formation of aggregates.[1] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the principal analytical technique for these assessments due to its high sensitivity and specificity.[2][3]
Comparative Analysis of Key Methodologies
Several analytical strategies are employed to determine the stability of conjugates in plasma, each with distinct advantages and limitations. The choice of method often depends on the specific characteristics of the conjugate, including the linker chemistry and the nature of the payload.
| Methodology | Principle | Key Advantages | Key Limitations | Typical Application |
| Intact Mass Analysis | The entire conjugate is analyzed by LC-MS to determine the distribution of different drug-loaded species. | Provides a holistic view of the ADC population. Minimizes sample handling after incubation. | May suffer from suppression of high DAR species. Less quantitative than other methods. | Rapid assessment of overall conjugate stability and heterogeneity. |
| Reduced Subunit Analysis | The conjugate is chemically reduced to separate the light and heavy chains prior to LC-MS analysis. | Semi-quantitative measurement of conjugated and unconjugated species. Good for tracking payload loss from specific chains. | Requires an additional reduction step in sample preparation. | Monitoring changes in DAR and identifying the location of payload loss. |
| Released Payload Quantification | The free payload released from the conjugate is quantified, typically by LC-MS/MS. | Highly sensitive and quantitative. Directly measures premature drug release.[4] | Does not provide information about the stability of the conjugate as a whole. | Assessing off-target toxicity risk and linker cleavage kinetics. |
| Immuno-capture LC-MS | The conjugate is first isolated from the plasma matrix using affinity capture (e.g., Protein A/G beads) before LC-MS analysis.[1][5] | High specificity and sensitivity by removing interfering plasma proteins.[6] | Can be more time-consuming and costly. Potential for non-specific binding. | Gold standard for accurate quantification of ADC stability in a complex matrix. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size to detect the formation of high molecular weight species (aggregates).[1] | Directly measures aggregation, a critical quality attribute. | Not suitable for assessing DAR or payload release. | Monitoring the physical stability of the conjugate. |
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. Below are detailed methodologies for the most common plasma stability assays.
Protocol 1: In Vitro Plasma Stability Assay with Immuno-capture and LC-MS Analysis
This protocol evaluates the stability of a conjugate in plasma from various species to predict its behavior in circulation.[7]
Materials and Reagents:
-
Test conjugate
-
Human plasma (and other species as required, e.g., mouse, rat, cynomolgus monkey)[8]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Elution buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Internal standard for LC-MS/MS analysis of released payload
Procedure:
-
Incubation: Incubate the test conjugate in human plasma at 37°C over a time course (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Collection: At each time point, collect an aliquot of the plasma sample and immediately store it at -80°C to halt any further degradation.
-
Immunoaffinity Capture: Thaw the plasma samples. Isolate the conjugate from the plasma matrix using Protein A/G magnetic beads.[1]
-
Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.[1]
-
Elution: Elute the captured conjugate from the beads using an appropriate elution buffer. Neutralize the eluate with a neutralization buffer.
-
Analysis:
-
For DAR Analysis: Analyze the eluted conjugate by intact or reduced LC-MS to determine the average DAR.
-
For Free Payload Analysis: Precipitate the proteins from the plasma supernatant (the liquid remaining after bead capture) and analyze the supernatant by LC-MS/MS to quantify the released payload.[1]
-
Protocol 2: Aggregation Analysis using Size Exclusion Chromatography (SEC)
This method assesses the formation of aggregates over time.
Procedure:
-
Sample Preparation: At each time point from the in vitro plasma stability assay, dilute the plasma samples in a suitable mobile phase for SEC.
-
SEC Analysis: Inject the samples onto an SEC column to separate monomers from aggregates and fragments.[1]
-
Detection: Monitor the elution profile using UV detection at 280 nm.
-
Quantification: Calculate the percentage of aggregates and fragments relative to the monomeric conjugate. An increase in the percentage of high molecular weight species over time indicates aggregation.[1]
Data Presentation
Quantitative data from plasma stability studies should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Change in Average Drug-to-Antibody Ratio (DAR) Over Time in Human Plasma
| Time (hours) | Average DAR | Standard Deviation |
| 0 | 3.8 | ± 0.1 |
| 6 | 3.7 | ± 0.1 |
| 24 | 3.5 | ± 0.2 |
| 48 | 3.2 | ± 0.2 |
| 96 | 2.8 | ± 0.3 |
| 168 | 2.4 | ± 0.3 |
Table 2: Quantification of Released Payload in Human Plasma
| Time (hours) | Released Payload (ng/mL) | Standard Deviation |
| 0 | < 1.0 | - |
| 6 | 5.2 | ± 0.8 |
| 24 | 15.8 | ± 2.1 |
| 48 | 32.5 | ± 4.5 |
| 96 | 68.9 | ± 8.2 |
| 168 | 112.3 | ± 15.6 |
Visualizing Experimental Workflows
Diagrams illustrating the experimental workflows can enhance understanding and clarity.
Caption: Workflow for assessing ADC stability in human plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. ADC Plasma Stability Assay [iqbiosciences.com]
A Head-to-Head Comparison of Heterobifunctional Crosslinkers: N-(2-methoxyphenyl)maleimide vs. SMCC and GMBS
In the realm of bioconjugation, the precise and stable linkage of molecules is paramount for the development of effective diagnostics, therapeutics, and research tools. Heterobifunctional crosslinkers, possessing two distinct reactive groups, are instrumental in this field, enabling the controlled conjugation of biomolecules such as proteins, antibodies, and peptides. This guide provides a detailed comparison of three such crosslinkers: N-(2-methoxyphenyl)maleimide, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS).
These crosslinkers all feature an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a maleimide group for reaction with sulfhydryl groups. However, subtle differences in their spacer arms and N-substituents on the maleimide ring can significantly impact their reactivity, stability, and the properties of the resulting bioconjugate.
Chemical Properties and Performance Comparison
The selection of an appropriate crosslinker is contingent on the specific application, considering factors such as desired stability, spacer arm length, and the hydrophobicity of the linker. The following table summarizes the key properties and performance characteristics of N-(2-methoxyphenyl)maleimide, SMCC, and GMBS.
| Feature | N-(2-methoxyphenyl)maleimide | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | GMBS (N-(γ-Maleimidobutyryloxy)succinimide ester) |
| Reactive Groups | NHS Ester (Amine-reactive), Maleimide (Sulfhydryl-reactive) | NHS Ester (Amine-reactive), Maleimide (Sulfhydryl-reactive) | NHS Ester (Amine-reactive), Maleimide (Sulfhydryl-reactive) |
| Spacer Arm Length | ~11.9 Å (estimated) | 11.6 Å | 7.3 Å |
| Chemical Structure | Aromatic spacer with an ortho-methoxy group on the N-phenyl ring of the maleimide. | Cyclohexane-based aliphatic spacer. | Short aliphatic spacer. |
| Solubility | Likely soluble in organic solvents like DMSO and DMF.[1] | Soluble in organic solvents (DMSO, DMF).[2] A sulfonated version (Sulfo-SMCC) is water-soluble.[3] | Not water-soluble; requires dissolution in an organic solvent like DMSO or DMF.[4][5] |
| Reactivity of Maleimide | The N-aryl substitution generally leads to a faster reaction with thiols compared to N-alkyl maleimides.[2] The ortho-methoxy group, being electron-donating, might slightly decrease this rate compared to an unsubstituted N-phenylmaleimide, but steric hindrance from the ortho position could also play a role.[6] | The N-alkyl maleimide reacts efficiently with thiols.[7] | The N-alkyl maleimide reacts efficiently with thiols. |
| Stability of Maleimide-Thiol Adduct | N-aryl maleimide-thiol adducts undergo faster hydrolysis of the thiosuccinimide ring to a more stable, ring-opened succinamic acid form, which is resistant to retro-Michael reaction and thiol exchange.[3][8][9] | The thioether bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation.[8] | Similar to SMCC, the thioether bond can undergo a retro-Michael reaction. |
| Optimal pH for Amine Reaction | 7.0 - 9.0[10] | 7.0 - 9.0[10] | 7.0 - 9.0 |
| Optimal pH for Thiol Reaction | 6.5 - 7.5[10] | 6.5 - 7.5[10] | 6.5 - 7.5 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are generalized protocols for two-step crosslinking using these reagents.
Protocol 1: Two-Step Protein-Protein Conjugation using SMCC or GMBS
This protocol first activates a protein with the NHS ester of the crosslinker, followed by conjugation to a second protein containing free sulfhydryl groups.
Materials:
-
Amine-containing protein (Protein 1)
-
Sulfhydryl-containing protein (Protein 2)
-
SMCC or GMBS
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5 (amine-free)
-
Reducing agent (e.g., TCEP)
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of SMCC or GMBS in anhydrous DMSO or DMF (e.g., 10 mM).
-
Dissolve Protein 1 in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
If Protein 2 has disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
-
Activation of Protein 1:
-
Removal of Excess Crosslinker:
-
Remove unreacted SMCC or GMBS using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Protein 2:
-
Immediately mix the activated Protein 1 with the sulfhydryl-containing Protein 2 in a desired molar ratio.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol such as cysteine or 2-mercaptoethanol to a final concentration of 20-50 mM to react with any remaining maleimide groups.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted proteins and byproducts.
-
Protocol 2: General Protocol for Bioconjugation with N-Aryl Maleimides (e.g., N-(2-methoxyphenyl)maleimide)
This protocol outlines the conjugation of a thiol-containing molecule to an amine-containing molecule using an N-aryl maleimide crosslinker.
Materials:
-
Amine-containing molecule
-
Thiol-containing molecule
-
N-(2-methoxyphenyl)maleimide-NHS ester (hypothetical, assuming a heterobifunctional version)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: PBS, pH 7.2-7.5 (amine-free)
-
Degassed Buffer: PBS, pH 6.5-7.5, degassed by bubbling with nitrogen or argon.
-
Reducing agent (e.g., TCEP)
-
Desalting columns
Procedure:
-
Activation of Amine-Containing Molecule:
-
Follow steps 1 and 2 from Protocol 1 to activate the amine-containing molecule with the N-aryl maleimide-NHS ester.
-
-
Removal of Excess Crosslinker:
-
Remove the unreacted crosslinker using a desalting column equilibrated with Degassed Buffer (pH 6.5-7.5).
-
-
Conjugation to Thiol-Containing Molecule:
-
Immediately add the activated molecule to the thiol-containing molecule in Degassed Buffer.
-
Incubate for 1-2 hours at room temperature. Due to the potentially faster reaction rate of N-aryl maleimides, shorter incubation times may be sufficient.[2]
-
-
Stabilization of the Conjugate (Optional but Recommended):
-
To promote the hydrolysis of the thiosuccinimide ring to the more stable succinamic acid form, the pH of the reaction mixture can be raised to 8.5-9.0 for a short period (e.g., 30-60 minutes) before neutralization and purification.[8]
-
-
Purification:
-
Purify the conjugate as described in Protocol 1.
-
Visualizing the Chemistries and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical structures, reaction mechanisms, and experimental workflows.
Caption: Chemical structures of the crosslinkers.
Caption: General two-step bioconjugation reaction pathway.
Caption: Experimental workflow for a two-step protein-protein conjugation.
Conclusion
The choice between N-(2-methoxyphenyl)maleimide, SMCC, and GMBS depends on the specific requirements of the bioconjugation application. SMCC and GMBS are well-characterized crosslinkers with aliphatic spacers of different lengths, offering established protocols and predictable outcomes. The primary drawback of their maleimide chemistry is the potential for the reversibility of the thioether linkage.
N-aryl maleimides, such as N-(2-methoxyphenyl)maleimide, represent a class of reagents that can offer enhanced stability of the final conjugate. The faster hydrolysis of the thiosuccinimide ring in N-aryl maleimide adducts leads to a more stable, ring-opened structure that is resistant to deconjugation. While direct comparative data for the ortho-methoxy derivative is limited, the general principles of N-aryl maleimide chemistry suggest it could be a valuable tool for applications requiring high in vivo stability, such as the development of antibody-drug conjugates. The ortho-methoxy group may influence reactivity through a combination of electronic and steric effects, and empirical testing is recommended to determine its specific performance characteristics. Researchers should carefully consider the trade-offs between reaction kinetics, linker stability, and the overall properties of the bioconjugate when selecting the most appropriate crosslinker for their needs.
References
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation | MDPI [mdpi.com]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. resources.tocris.com [resources.tocris.com]
Characterization of conjugates formed with next-generation maleimides
For researchers, scientists, and drug development professionals, the quest for stable and homogeneous bioconjugates is paramount. While traditional maleimide chemistry has been a cornerstone of bioconjugation, the inherent instability of the resulting thioether bond has long been a critical limitation. The emergence of next-generation maleimides is addressing this challenge head-on, offering enhanced stability and paving the way for more robust and effective therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs).
The primary drawback of conventional N-alkyl maleimides lies in the reversibility of the thiol-maleimide linkage.[1] This bond is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione, leading to deconjugation of the payload.[1][2] This premature release of therapeutic agents can result in off-target toxicity and diminished efficacy.[3] Next-generation maleimides have been engineered to overcome this instability through various innovative chemical strategies, leading to more durable and reliable bioconjugates.[1]
Unveiling the Instability of Traditional Maleimide Conjugates
The instability of the thiosuccinimide linkage formed from traditional maleimides is a significant concern in drug development. The reversible nature of the Michael addition can lead to payload exchange with other thiol-containing molecules in vivo, such as albumin.[4] This not only reduces the concentration of the targeted therapeutic but can also lead to unintended systemic toxicity.[3]
Next-Generation Maleimides: A Leap in Stability and Homogeneity
To counteract the shortcomings of their predecessors, next-generation maleimides employ several strategies to create more stable bioconjugates. These advanced reagents are designed to either accelerate the hydrolysis of the thiosuccinimide ring to a stable, ring-opened structure or to bridge disulfide bonds, thereby enhancing both stability and site-specificity.[3][5]
Key advancements in next-generation maleimide technology include:
-
Self-Hydrolyzing Maleimides: These maleimides are engineered with functionalities that promote rapid intramolecular hydrolysis of the thiosuccinimide ring immediately after conjugation.[6] This ring-opening reaction forms a stable succinamic acid derivative that is resistant to the retro-Michael reaction.[3][6] N-aryl maleimides, for instance, exhibit accelerated hydrolysis, effectively locking the conjugate in a stable form.[1]
-
Bridging Maleimides: A significant innovation for antibody conjugation is the development of maleimides that can bridge the two sulfur atoms of a reduced disulfide bond.[7] Reagents like dibromomaleimides (DBM) and dithiomaleimides (DTM) react with both thiols of a reduced interchain disulfide bond in antibodies, re-forming a covalent bridge and attaching the payload in a site-specific manner.[8][9] This approach not only enhances stability but also leads to more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[5][10]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
A Comparative Guide to Ellman's Assay for Quantifying Free Thiols Prior to Conjugation
For researchers, scientists, and drug development professionals, the accurate quantification of free sulfhydryl (thiol) groups is a critical step before bioconjugation procedures. This guide provides an objective comparison of the widely used Ellman's assay with alternative methods, supported by experimental data, to assist in selecting the most appropriate assay for specific research needs.
Introduction to Thiol Quantification
Thiol groups (-SH), present in cysteine residues of proteins and peptides, are frequently targeted for conjugation with labels, drugs, or other molecules. Inaccurate determination of free thiol concentration can lead to inefficient conjugation, batch-to-batch variability, and compromised functionality of the final product. Ellman's assay has long been a standard method due to its simplicity and cost-effectiveness. However, the advent of more sensitive technologies necessitates a thorough evaluation of the available options.
Comparison of Thiol Quantification Methods
The selection of a suitable thiol quantification assay depends on several factors, including the expected concentration of thiols in the sample, the sample matrix, required sensitivity, and available instrumentation. Below is a comparative summary of Ellman's assay and its common alternatives.
| Feature | Ellman's Assay (DTNB) | Fluorescent Maleimide Assays (e.g., ThioGlo™) | Luminescent Assays (e.g., GSH/GSSG-Glo™) |
| Principle | Colorimetric | Fluorogenic | Bioluminescent |
| Detection Wavelength | 412 nm | Ex/Em ~380-490 nm / ~510-520 nm | Light Emission |
| Limit of Detection (LOD) | ~1-2 µM | ~15-50 nM | ~10-50 nM |
| Linear Range | ~1 - 100 µM | ~0.05 - 10 µM | ~0.01 - 10 µM |
| Assay Time | ~15-30 minutes | ~30-60 minutes | ~30-60 minutes |
| Instrumentation | Spectrophotometer | Fluorescence Plate Reader | Luminometer |
| Advantages | Simple, inexpensive, rapid, robust.[1] | High sensitivity, wide dynamic range. | Highest sensitivity, wide dynamic range, less susceptible to fluorescent interference.[2] |
| Disadvantages | Lower sensitivity, potential interference from non-thiol nucleophiles, pH-sensitive. | Higher cost, potential for quenching, more complex protocol. | Highest cost, requires a luminometer, enzyme-based (potential for inhibitors). |
Experimental Protocols
Ellman's Assay Protocol
This protocol is a standard method for the colorimetric quantification of free thiols.
Materials:
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)
-
Thiol standard (e.g., L-cysteine or reduced glutathione)
-
Sample containing free thiols
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Standard Curve Preparation:
-
Perform serial dilutions of the thiol standard stock solution to create a standard curve (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, and 1.5 mM).
-
-
Sample Preparation:
-
Dilute the sample containing an unknown concentration of free thiols to fall within the linear range of the assay.
-
-
Assay:
-
Measurement:
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 mM standard) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of free thiols in the unknown sample by interpolating its absorbance value on the standard curve.
-
Fluorescent Maleimide Assay (General Protocol)
This protocol describes the general steps for using a maleimide-based fluorescent dye to quantify free thiols. Specific protocols may vary depending on the reagent used.
Materials:
-
Thiol-reactive fluorescent probe (e.g., fluorescein-5-maleimide, ThioGlo™)
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
Thiol standard (e.g., reduced glutathione)
-
Sample containing free thiols
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the probe in the Reaction Buffer.
-
Prepare a stock solution of the thiol standard in the Reaction Buffer.
-
-
Standard Curve Preparation:
-
Create a series of dilutions of the thiol standard in the Reaction Buffer.
-
-
Sample Preparation:
-
Dilute the sample to an appropriate concentration for the assay's linear range.
-
-
Assay:
-
In a black 96-well microplate, add the sample and standard solutions.
-
Add the working solution of the fluorescent probe to all wells.
-
Incubate for the recommended time (typically 30-60 minutes) at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Generate a standard curve and calculate the unknown thiol concentration as described for the Ellman's assay.
-
Luminescent Assay (GSH/GSSG-Glo™ Assay) Protocol
This protocol is based on the Promega GSH/GSSG-Glo™ Assay for the quantification of glutathione, a common thiol.
Materials:
-
GSH/GSSG-Glo™ Assay Kit (containing Luciferin Generation Reagent, Luciferin Detection Reagent, and other necessary buffers)
-
Sample containing glutathione
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
For total glutathione measurement, add the Total Glutathione Reagent to the wells containing the sample.
-
For oxidized glutathione (GSSG) measurement, add the Oxidized Glutathione Reagent to a separate set of wells.
-
-
Lysis and Reaction:
-
Incubate the plate to allow for cell lysis and the initial reaction to occur.
-
Add the Luciferin Generation Reagent to all wells and incubate.
-
-
Luminescence Detection:
-
Add the Luciferin Detection Reagent to all wells.
-
Incubate for 15 minutes at room temperature.[2]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
Visualizing the Workflows
Caption: Workflow for Ellman's Assay.
Caption: General workflow for fluorescent thiol assays.
Conclusion
The choice between Ellman's assay and its alternatives is contingent on the specific requirements of the experiment. For routine, high-throughput applications where cost and simplicity are primary concerns and micromolar sensitivity is sufficient, Ellman's reagent remains a viable and effective option. However, for applications demanding higher sensitivity, such as the analysis of samples with low thiol concentrations or when working with precious materials, fluorescent and luminescent assays offer superior performance, albeit at a higher cost and with more complex protocols. By carefully considering the factors outlined in this guide, researchers can select the most appropriate method to ensure accurate and reliable quantification of free thiols prior to conjugation.
References
N-Substituents Dictate Thermal Stability in Maleimide Polymers: A Comparative Guide
Researchers and drug development professionals working with maleimide-based polymers now have a comprehensive guide detailing the significant impact of N-substituents on the thermal stability of these versatile materials. This guide provides a comparative analysis of various N-substituted maleimide polymers, supported by experimental data and detailed methodologies, to aid in the selection of polymers with optimal thermal properties for specific applications.
The chemical nature of the substituent group attached to the nitrogen atom of the maleimide ring plays a pivotal role in determining the thermal characteristics of the resulting polymer. Generally, aromatic substituents enhance thermal stability to a greater extent than aliphatic groups. This is attributed to the rigid and planar structure of the aromatic rings, which restricts the rotational freedom of the polymer chains, thus requiring more thermal energy to induce segmental motion and decomposition.
Comparative Thermal Properties of N-Substituted Polymaleimides
The thermal stability of polymers is primarily assessed by two key techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its decomposition profile. DSC is used to determine the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Below is a summary of the thermal properties of various N-substituted polymaleimides, highlighting the influence of different substituent groups.
| N-Substituent | Polymer | Glass Transition Temperature (Tg) (°C) | Temperature at 10% Weight Loss (T10%) (°C) | Temperature at 50% Weight Loss (T50%) (°C) | Char Yield at 600°C (%) |
| Phenyl | Poly(N-phenylmaleimide) | ~215-230 | ~380-420 | ~450-480 | ~40-50 |
| Benzyl | Poly(N-benzylmaleimide) | ~180-200 | ~370-400 | ~430-460 | ~30-40 |
| Cyclohexyl | Poly(N-cyclohexylmaleimide) | ~150-170 | ~350-380 | ~410-440 | ~20-30 |
| Alkyl (e.g., isopropyl) | Poly(N-isopropylmaleimide) | ~130-150 | ~330-360 | ~390-420 | ~15-25 |
Key Observations:
-
Aromatic vs. Aliphatic: Polymers with aromatic N-substituents, such as phenyl and benzyl groups, consistently exhibit higher glass transition temperatures and thermal decomposition temperatures compared to those with aliphatic substituents like cyclohexyl and isopropyl groups.
-
Steric Hindrance: The bulky nature of the substituent can also influence thermal stability. While both are aromatic, the phenyl group's direct attachment to the nitrogen atom leads to a more rigid backbone compared to the more flexible benzyl group, resulting in slightly higher thermal stability for poly(N-phenylmaleimide).
-
Char Yield: A higher char yield at elevated temperatures is indicative of better thermal stability and flame retardancy. Aromatic N-substituted polymaleimides generally produce a higher char yield upon decomposition.
Visualizing the Structure-Property Relationship
The following diagram illustrates the general relationship between the type of N-substituent and the resulting thermal stability of the maleimide polymer.
Caption: Relationship between N-substituent type and polymer thermal properties.
Experimental Protocols
The data presented in this guide is based on standard thermal analysis techniques. Detailed methodologies for these key experiments are provided below for reproducibility.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of the N-substituted polymaleimides.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure the polymer sample is dry and free of residual solvent.
-
Accurately weigh 5-10 mg of the polymer sample into a clean, inert TGA pan (e.g., alumina or platinum).
Experimental Conditions:
-
Atmosphere: The analysis is conducted under a controlled inert atmosphere, typically high-purity nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1]
-
Heating Rate: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/minute.[2]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. Key parameters such as the onset of decomposition, the temperature at specific weight loss percentages (e.g., T10% and T50%), and the final char yield are determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the N-substituted polymaleimides.
Instrumentation: A calibrated differential scanning calorimeter.
Sample Preparation:
-
Ensure the polymer sample is dry.
-
Accurately weigh 5-10 mg of the polymer sample into a clean aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed aluminum pan is used as a reference.[3]
Experimental Conditions:
-
Temperature Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from ambient temperature to a temperature well above its expected Tg at a controlled rate (e.g., 10-20 °C/minute).[3]
-
Cooling Scan: The sample is then cooled at a controlled rate back to the starting temperature.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is determined from the data of this second scan.
-
-
Atmosphere: The analysis is conducted under an inert nitrogen atmosphere.
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[4][5]
By understanding the structure-property relationships outlined in this guide, researchers can make informed decisions in the design and selection of maleimide-based polymers to meet the specific thermal stability requirements of their intended applications, from high-performance composites to thermally stable drug delivery systems.
References
Safety Operating Guide
Proper Disposal of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, proper disposal protocols must still be followed, especially when the compound is mixed with other chemicals or solvents.
Waste Identification and Segregation
The first and most critical step is to correctly identify and segregate waste streams containing this compound.
-
Unused or Expired Pure Compound: Keep the chemical in its original, clearly labeled container. Do not mix it with other chemical waste.
-
Contaminated Solid Waste: This category includes items such as gloves, absorbent paper, and weighing boats that have come into contact with the compound. These should be collected in a designated, sealed container, clearly labeled as "Contaminated Solid Waste" and listing the chemical name.
-
Contaminated Labware: Glassware and other equipment should be decontaminated. If decontamination is not feasible, they should be disposed of as hazardous waste. For empty containers, if they held an acute hazardous waste, triple rinsing is required, and the rinsate must be collected as hazardous waste.[1][2] Although this compound is not classified as acutely hazardous, it is good practice to rinse containers thoroughly.
-
Liquid Waste: Solutions containing this compound dissolved in solvents must be treated as hazardous waste, with the hazard level determined by the solvent used. Never dispose of solutions containing this compound down the drain.[3] Collect this waste in a designated, sealed, and properly labeled container. The label should include the names and approximate concentrations of all components.
Disposal Procedures
The appropriate disposal route depends on the nature of the waste. The following decision-making workflow should be followed.
Caption: Disposal workflow for this compound.
Storage of Waste
Proper storage of chemical waste is crucial to prevent accidents and ensure safety.
-
Designated Storage Area: All waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4] This area should be clearly marked and located away from general work areas.
-
Container Requirements: Waste containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.[5]
-
Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical names of the contents, and the approximate percentages of each component.[6]
-
Segregation: Incompatible waste types must be stored separately to prevent dangerous reactions.
Quantitative Data Summary
| Waste Type | Container | Labeling Requirements | Disposal Route |
| Unused/Expired Pure Solid | Original container | "Hazardous Waste", Chemical Name | Licensed Waste Disposal Service |
| Contaminated Solid Waste | Double-bagged, sealed plastic bags | "Hazardous Waste", "Contaminated Debris", List of Contaminants | Licensed Waste Disposal Service |
| Liquid Waste (in solvent) | Sealed, compatible solvent container | "Hazardous Waste", Full names and % of all components | Licensed Waste Disposal Service |
| Empty Rinsed Containers | N/A | Original label defaced | Regular Trash (confirm with institutional policy)[2] |
Experimental Protocol for Decontamination of Glassware
This protocol details the steps for decontaminating glassware that has been in contact with this compound.
Objective: To effectively remove residual this compound from laboratory glassware to allow for reuse or safe disposal.
Materials:
-
Contaminated glassware
-
Appropriate organic solvent (e.g., acetone, ethanol, or a solvent in which the compound is highly soluble)
-
Two rinse beakers
-
Designated liquid hazardous waste container
-
Standard laboratory detergent
-
Deionized water
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves
Procedure:
-
Initial Rinse (Solvent): a. In a fume hood, rinse the glassware with a small amount of the chosen organic solvent to dissolve any remaining solid compound. b. Pour the resulting solvent rinse (rinsate) into the designated liquid hazardous waste container. c. Repeat the rinse with a fresh aliquot of the solvent to ensure thorough removal of the compound. Also, pour this second rinsate into the hazardous waste container.
-
Wash (Detergent): a. Wash the glassware with a standard laboratory detergent and warm water. b. Use a brush to scrub all surfaces of the glassware.
-
Final Rinse (Deionized Water): a. Rinse the glassware thoroughly with deionized water at least three times. b. Allow the glassware to air dry or place it in a drying oven.
-
Waste Disposal: a. The solvent rinsate collected in the liquid hazardous waste container must be disposed of through a licensed professional waste disposal service.[3] b. Dispose of used gloves and any contaminated cleaning materials (e.g., wipes) as contaminated solid waste.
Safety Precautions:
-
Always perform the solvent rinse in a well-ventilated fume hood.
-
Wear appropriate PPE throughout the decontamination process.
-
Ensure the designated hazardous waste container is properly labeled and sealed when not in use.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. angenechemical.com [angenechemical.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
Essential Safety and Operational Guide for 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione (CAS No. 17392-68-6). Adherence to these procedures is critical for ensuring a safe laboratory environment and proper disposal of hazardous materials.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on available safety data for the compound and analogous N-aryl maleimides, the following hazards are identified:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye damage (H318)[1]
-
May cause respiratory irritation (H335)[1]
-
May cause an allergic skin reaction.
The GHS hazard pictograms associated with this chemical are GHS05 (Corrosion) and GHS07 (Exclamation Mark).[1] The signal word is Danger .[1]
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling this chemical.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield | Protects against splashes, dust, and unforeseen reactions.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) | Provides protection against skin contact. Gloves should be inspected for integrity before each use and disposed of after handling.[2][3][4] |
| Body Protection | Laboratory coat, apron, or chemical-protection suit | Must be selected based on the specific laboratory activity and potential for exposure.[2] Consider a chemically resistant apron if there is a risk of splashing.[4] |
| Respiratory Protection | NIOSH-certified organic vapor/particulate respirator | Recommended when handling powders outside of a ventilated enclosure to prevent inhalation of airborne particles.[2][4] |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following procedures is mandatory to minimize risk during handling and use.
-
Preparation:
-
Handling the Compound:
-
Wear all required PPE before handling the chemical.[2]
-
Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize dust generation.[4]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.[2]
-
Avoid creating dust.[5]
-
-
Post-Handling:
Disposal Plan: Deactivation and Waste Management
Due to the reactive maleimide group, this compound should be handled as hazardous chemical waste.[6] All waste containing this compound, including unused stock, reaction solutions, and contaminated materials, must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[6]
Deactivation of Reactive Maleimide:
To minimize the reactivity of the waste, it is best practice to deactivate the maleimide group by reacting it with an excess of a thiol-containing compound.[6]
Experimental Protocol for Deactivation:
-
Prepare a Quenching Solution: Prepare a ~100 mM solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).[6]
-
Reaction: In a designated chemical waste container, add the this compound solution to a 10-fold molar excess of the quenching solution.[6]
-
Incubation: Gently mix and allow the reaction to proceed for at least 2 hours at room temperature to ensure the complete reaction of the maleimide group.[6]
Waste Segregation and Collection:
| Waste Type | Collection and Labeling Procedure |
| Unused Solid Compound | Keep in its original, sealed container. Label as "Hazardous Waste: Unused this compound".[6] |
| Deactivated Liquid Waste | Collect the deactivated solution in a clearly labeled, sealed, and chemically compatible waste container. Do not pour down the drain. Label as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]".[6] |
| Contaminated Solid Waste | All consumables that have come into contact with the compound (e.g., pipette tips, tubes, gloves, absorbent paper) must be collected in a designated, sealed plastic bag or container. Label as "Hazardous Waste: this compound contaminated debris".[6] |
| Empty Containers | The original container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.[6] |
Storage and Final Disposal:
-
Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6]
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6]
-
Complete all necessary hazardous waste disposal forms as required by your institution.[6]
Diagrams
Caption: Workflow for handling this compound.
Caption: Disposal plan for this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
